molecular formula C18H24O2 B190405 19-Norandrostenedione CAS No. 734-32-7

19-Norandrostenedione

Cat. No.: B190405
CAS No.: 734-32-7
M. Wt: 272.4 g/mol
InChI Key: JRIZOGLBRPZBLQ-LVQHMEKZSA-N
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Description

19-Norandrostenedione (also known as Bolandione, Estr-4-ene-3,17-dione) is a steroid compound with the molecular formula C18H24O2 and a molar mass of 272.4 g/mol . It is primarily recognized in research for its role as a direct metabolic precursor to nandrolone (19-nortestosterone), a potent anabolic-androgenic steroid . Upon administration, this compound is rapidly metabolized in the body by the enzyme 17β-hydroxysteroid dehydrogenase to form nandrolone . Its main excretory metabolites are 19-norandrosterone and 19-noretiocholanolone, which are critical analytes in anti-doping research . In vitro studies demonstrate that this compound binds to the androgen receptor with high selectivity, though its transactivation of androgen receptor-dependent reporter gene expression is about 10 times lower than that of dihydrotestosterone (DHT) . In vivo animal studies have shown that the route of administration significantly impacts its effects; subcutaneous administration can stimulate skeletal muscle growth with weak androgenic activity, while oral administration was found to be an ineffective strategy for increasing muscle mass and was associated with side effects like weight loss in model organisms . Given its status as a prohormone to a banned substance, this compound is prohibited in competitive sports by the World Anti-Doping Agency (WADA) and is classified as a Schedule III controlled substance in the United States . Consequently, this compound is highly relevant for research in several fields, including sports anti-doping analytics (e.g., developing and validating detection methods for nandrolone and its precursors ), investigating the pharmacological profiles of Selective Androgen Receptor Modulators (SARMs) , and studying steroid metabolism pathways. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

19-Norandrostenedione may be metabolized to 19-nortestosterone in both men and women. 19-Norandrostenedione, also known as nandrolone, is the basic substance of some very popular injectable anabolic steroids, however 19-norandrostenedione is not metabolized to testosterone. Whether or not increases in 19-nortestosterone levels would be sustained long enough by taking 19-norandrostenedione to show an increase in nitrogen retention and muscle strength and mass is unknown. 19-Norandrostenedione has also been shown to bind to androgen receptors with high selectivity. Transactivation of androgen receptor dependent reporter gene expression was 10 times lower than that produced by dihydrotestosterone. [1]

CAS No.

734-32-7

Molecular Formula

C18H24O2

Molecular Weight

272.4 g/mol

IUPAC Name

(13S)-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-16H,2-9H2,1H3/t13?,14?,15?,16?,18-/m0/s1

InChI Key

JRIZOGLBRPZBLQ-LVQHMEKZSA-N

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34

Isomeric SMILES

C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34

Other CAS No.

734-32-7

Pictograms

Irritant; Health Hazard

Synonyms

19-nor-4-androstene-3,17-dione
19-nor-A-dione
19-norandrost-4-ene-3,17-dione
19-norandrostenedione

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 19-Norandrostenedione from Estrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 19-norandrostenedione, a significant steroid intermediate, from the readily available starting material, estrone. The synthesis primarily involves a two-step process: a Birch reduction of an estrone derivative followed by an Oppenauer oxidation. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflows.

Introduction

The removal of the C-19 angular methyl group from the steroid nucleus has been a subject of considerable interest in medicinal chemistry, leading to the development of potent anabolic and progestational agents. This compound is a key intermediate in the synthesis of various 19-norsteroids, including the anabolic steroid nandrolone (19-nortestosterone). The synthesis route starting from estrone is a classic and efficient method to access this class of compounds.

The core of this transformation relies on two powerful named reactions in organic chemistry. The first is the Birch reduction, which is used to reduce the aromatic A-ring of an estrone derivative to a non-conjugated diene.[1][2][3] This is followed by the hydrolysis of the resulting enol ether and subsequent isomerization to an α,β-unsaturated ketone. The second key reaction is the Oppenauer oxidation, a selective method for oxidizing secondary alcohols to ketones, which in this case, converts the 17β-hydroxyl group of the intermediate to a ketone.[4][5][6][7]

Overall Synthesis Pathway

The synthesis of this compound from estrone can be summarized in the following key steps:

  • Protection of the 3-hydroxyl group of estrone: Estrone is first converted to its methyl ether to protect the phenolic hydroxyl group during the reduction of the aromatic ring.

  • Birch Reduction: The estrone methyl ether undergoes a Birch reduction, typically using an alkali metal (like lithium or sodium) in liquid ammonia with an alcohol as a proton source. This reaction selectively reduces the aromatic A-ring.[1][8][9]

  • Hydrolysis and Isomerization: The intermediate enol ether from the Birch reduction is hydrolyzed under acidic conditions to yield a β,γ-unsaturated ketone, which then isomerizes to the more stable α,β-unsaturated ketone, 19-nortestosterone.

  • Oppenauer Oxidation: The 17β-hydroxyl group of 19-nortestosterone is then oxidized to a ketone using the Oppenauer oxidation, yielding the final product, this compound.[4][5][8]

Synthesis_Pathway Estrone Estrone Estrone_Methyl_Ether Estrone Methyl Ether Estrone->Estrone_Methyl_Ether Methylation Dihydro_Intermediate Dihydro Intermediate (Enol Ether) Estrone_Methyl_Ether->Dihydro_Intermediate Birch Reduction Nortestosterone 19-Nortestosterone Dihydro_Intermediate->Nortestosterone Hydrolysis & Isomerization Norandrostenedione This compound Nortestosterone->Norandrostenedione Oppenauer Oxidation

Figure 1: Overall synthesis pathway from Estrone to this compound.

Experimental Protocols

The following protocols are based on the work of Wilds and Nelson, which describes a facile synthesis of 19-nortestosterone and this compound from estrone.[8]

Preparation of Estrone Methyl Ether

This initial step protects the phenolic hydroxyl group of estrone.

  • Reagents and Materials: Estrone, dimethyl sulfate, anhydrous potassium carbonate, acetone.

  • Procedure:

    • A mixture of estrone, a slight excess of dimethyl sulfate, and a molar equivalent of anhydrous potassium carbonate is refluxed in acetone.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield crude estrone methyl ether.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., methanol).

Birch Reduction of Estrone Methyl Ether to 19-Nortestosterone

This is the key step for the removal of the C-19 methyl group precursor.[8][10][11]

  • Reagents and Materials: Estrone methyl ether, lithium metal, liquid ammonia, absolute ethanol, diethyl ether.

  • Procedure:

    • A solution of estrone methyl ether in a mixture of diethyl ether and absolute ethanol is added to a stirred solution of lithium metal in liquid ammonia at -78 °C (dry ice/acetone bath).

    • The reaction is stirred until the blue color of the solvated electrons disappears.

    • The reaction is quenched by the cautious addition of water.

    • The ammonia is allowed to evaporate, and the residue is extracted with an organic solvent.

    • The organic extracts are washed, dried, and concentrated.

    • The crude enol ether is then hydrolyzed by treatment with a dilute acid (e.g., hydrochloric acid) in a suitable solvent (e.g., methanol) at room temperature.

    • The resulting 19-nortestosterone is isolated by extraction and purified by chromatography or recrystallization.

Oppenauer Oxidation of 19-Nortestosterone to this compound

The final step involves the oxidation of the 17-hydroxyl group.[4][5][6][7][8][12]

  • Reagents and Materials: 19-Nortestosterone, aluminum isopropoxide, acetone, toluene.

  • Procedure:

    • A solution of 19-nortestosterone in a mixture of dry toluene and acetone is treated with aluminum isopropoxide.

    • The mixture is refluxed for a specified period.

    • The reaction is cooled and quenched by the addition of a dilute acid.

    • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure to yield crude this compound.

    • The product is purified by recrystallization or column chromatography.

Experimental_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Birch Reduction & Hydrolysis cluster_step3 Step 3: Oppenauer Oxidation Estrone_start Estrone Methylation React with Dimethyl Sulfate, K2CO3 in Acetone Estrone_start->Methylation Purification1 Workup and Recrystallization Methylation->Purification1 Estrone_Methyl_Ether_product Estrone Methyl Ether Purification1->Estrone_Methyl_Ether_product Birch_Reduction React with Li in liq. NH3, Ethanol, Ether Estrone_Methyl_Ether_product->Birch_Reduction Hydrolysis Acid Hydrolysis Birch_Reduction->Hydrolysis Purification2 Workup and Purification Hydrolysis->Purification2 Nortestosterone_product 19-Nortestosterone Purification2->Nortestosterone_product Oppenauer_Oxidation React with Aluminum Isopropoxide in Acetone/Toluene Nortestosterone_product->Oppenauer_Oxidation Purification3 Workup and Purification Oppenauer_Oxidation->Purification3 Norandrostenedione_final This compound Purification3->Norandrostenedione_final

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for each step of the synthesis as described by Wilds and Nelson.[8]

StepStarting MaterialProductReported Yield (%)
MethylationEstroneEstrone Methyl EtherHigh (not specified)
Birch Reduction & HydrolysisEstrone Methyl Ether19-Nortestosterone70-77 (over-all)
Oppenauer Oxidation19-NortestosteroneThis compoundExcellent

Note: The original publication provides an over-all yield of 70-77% for the conversion of estradiol methyl ether to 19-nortestosterone.[8] The yield for the initial methylation of estrone is typically high, and the Oppenauer oxidation is also reported to proceed in excellent yield.[8]

Signaling Pathways and Logical Relationships

The Birch reduction mechanism is a key conceptual element of this synthesis. The following diagram illustrates the electron transfer and protonation steps involved in the reduction of the aromatic A-ring of the estrone methyl ether.

Birch_Reduction_Mechanism Aromatic Estrone Methyl Ether (A-Ring) aromatic_ring Radical_Anion Radical Anion radical_anion Aromatic:port->Radical_Anion:port + e- (from Li/NH3) Protonation1 Protonated Radical protonated_radical Radical_Anion:port->Protonation1:port + H+ (from EtOH) Anion Anion anion Protonation1:port->Anion:port + e- (from Li/NH3) Final_Product Dihydro Intermediate (Enol Ether) final_product Anion:port->Final_Product:port + H+ (from EtOH)

Figure 3: Simplified mechanism of the Birch reduction on the aromatic A-ring.

Conclusion

The synthesis of this compound from estrone via a Birch reduction and Oppenauer oxidation sequence is a well-established and efficient method. This guide has provided a detailed overview of the experimental protocols, summarized the quantitative data, and visualized the key chemical transformations and workflows. This information should serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry and drug development who are interested in the preparation of 19-norsteroids. Further optimization of reaction conditions and purification techniques may lead to even higher overall yields and purity of the final product.

References

An In-depth Technical Guide to Estr-4-ene-3,17-dione: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Estr-4-ene-3,17-dione, also known as 19-norandrostenedione or bolandione, is a synthetic anabolic steroid and a direct precursor to the potent androgen nandrolone (19-nortestosterone).[1][2] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies. Key quantitative data are presented in tabular format for clarity. Detailed protocols for chemical synthesis and analytical quantification are provided, accompanied by workflow and pathway diagrams generated using Graphviz to illustrate complex processes. This guide is intended to serve as a foundational resource for professionals in research and drug development.

Chemical Structure and Identification

Estr-4-ene-3,17-dione is an androstane steroid characterized by the absence of a methyl group at the C-19 position, a feature that defines it as a "19-nor" steroid.[2] Its core structure is the typical four-ring steroid nucleus, comprising three cyclohexane rings and one cyclopentane ring.[3] The nomenclature "Estr-4-ene-3,17-dione" specifies a double bond between carbons 4 and 5 (Δ4) and two ketone functional groups at the C-3 and C-17 positions.[1][3]

Caption: 2D Chemical Structure of Estr-4-ene-3,17-dione.

Table 1: Chemical Identifiers for Estr-4-ene-3,17-dione

Identifier Value Reference(s)
IUPAC Name (8R,9S,10R,13S,14S)-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione [1][2]
CAS Number 734-32-7 [1][4]
Synonyms This compound, Bolandione, Nordione, 19-Norandrost-4-ene-3,17-dione, Estrendione [1][2][4]
InChI InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-16H,2-9H2,1H3/t13-,14+,15+,16-,18-/m0/s1 [1][4]
InChIKey JRIZOGLBRPZBLQ-QXUSFIETSA-N [1][4]

| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CCC4=CC(=O)CC[C@H]34 |[1] |

Physicochemical Properties

Estr-4-ene-3,17-dione is typically supplied as a white to off-white crystalline solid.[4][5] Its physicochemical properties are crucial for its handling, formulation, and biological absorption.

Table 2: Physicochemical Properties of Estr-4-ene-3,17-dione

Property Value Reference(s)
Molecular Formula C₁₈H₂₄O₂ [1][4]
Molecular Weight 272.388 g/mol (Molar Mass) / 272.4 g/mol (Formula Weight) [1][2][4]
Appearance Crystalline solid [4]
Melting Point ~138-144 °C (for related Estra-4,9-diene-3,17-dione) [5]
Solubility DMF: 25 mg/ml; DMSO: 15 mg/ml; Ethanol: 10 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.5 mg/ml [4]

| UV λmax | 240 nm |[4] |

Spectral Analysis

The structural elucidation and identification of Estr-4-ene-3,17-dione are confirmed through various spectral techniques.

Table 3: Key Spectral Data for Estr-4-ene-3,17-dione

Technique Key Data / Peaks Reference(s)
Mass Spectrometry (GC-MS, EI) m/z: 272 (M+), 110, 186, 228, 97 [1]
Infrared Spectroscopy (FTIR, KBr) Characteristic peaks for C=O (ketone) and C=C (alkene) functional groups are expected. [1]
¹³C NMR Spectra available, shows distinct signals for all 18 carbons. [6][7]

| ¹H NMR | Spectra for related compounds are available, which can be used for comparative analysis. |[8] |

Biological Activity and Mechanism of Action

Estr-4-ene-3,17-dione is a prohormone, meaning it is a precursor to an active steroid hormone.[2] Its primary biological significance lies in its metabolic conversion to nandrolone (19-nortestosterone), a potent anabolic-androgenic steroid (AAS).[1][2]

The mechanism of action begins with oral ingestion, after which it undergoes metabolic transformation. The ketone at C-17 is reduced by the 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme to a hydroxyl group, yielding nandrolone.[9][10] Nandrolone then binds to and activates androgen receptors in various tissues, including skeletal muscle, leading to anabolic effects such as increased protein synthesis and muscle growth.[2] Because of its anabolic properties, it is classified as a Schedule III controlled substance in the United States and is banned by the World Anti-Doping Agency (WADA).[1][2]

Metabolic_Pathway Prohormone Estr-4-ene-3,17-dione (Bolandione) ActiveHormone Nandrolone (19-Nortestosterone) Prohormone->ActiveHormone Metabolism (17β-HSD) Receptor Androgen Receptor (AR) ActiveHormone->Receptor Binds & Activates Metabolites Urinary Metabolites (e.g., 19-Norandrosterone) ActiveHormone->Metabolites Further Metabolism & Excretion Effect Anabolic Effects (e.g., Muscle Growth) Receptor->Effect Gene Transcription

Caption: Metabolic activation pathway of Estr-4-ene-3,17-dione.

Experimental Protocols

Chemical Synthesis Workflow

Several methods for the synthesis of estra-diene systems have been developed. A concise three-step synthesis for the related Estra-4,9-diene-3,17-dione has been reported, which can serve as a model. This process involves a Grignard reaction, an oxidation step, and a domino cyclization.[11][12][13]

Synthesis_Workflow Start Starting Materials: δ-Lactone (1) & Grignard Reagent (2) Step1 Step 1: Grignard Reaction Start->Step1 Intermediate1 Intermediate Alcohol (3) Step1->Intermediate1 Yields Step2 Step 2: Oxidation with Jones Reagent Intermediate1->Step2 Intermediate2 Diketone Precursor (4) Step2->Intermediate2 Yields Step3 Step 3: Domino Cyclization (with Piperidinium Acetate in Toluene) Intermediate2->Step3 Product Final Product: Estra-4,9-diene-3,17-dione Step3->Product Yields

Caption: General workflow for the synthesis of Estra-diene-dione systems.

Protocol: Three-Step Synthesis of Estra-4,9-diene-3,17-dione [12][13]

  • Grignard Reaction:

    • To a mixture of magnesium turnings in dry THF, add a few drops of 1,2-dibromoethane to initiate the reaction.

    • Slowly add the Grignard reagent precursor (e.g., a protected halo-ketone) to form the Grignard reagent.

    • Add a solution of δ-lactone in dry THF dropwise to the Grignard reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate). The crude intermediate alcohol is typically used directly in the next step.

  • Oxidation:

    • Dissolve the crude intermediate alcohol from the previous step in acetone.

    • Cool the solution to 0 °C and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

    • Stir the reaction for a few hours at 0 °C.

    • Quench the excess Jones reagent with isopropanol.

    • Filter the mixture and concentrate the filtrate. Extract the aqueous residue with an organic solvent.

    • Purify the resulting crude diketone precursor by flash column chromatography.

  • Domino Cyclization:

    • Dissolve the purified diketone precursor and an equimolar amount of piperidinium acetate in toluene.

    • Heat the solution at reflux for approximately 1.5 to 2 hours.

    • Cool the reaction mixture to room temperature and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, Estra-4,9-diene-3,17-dione, by flash column chromatography.

Analytical Quantification Protocol

The detection and quantification of Estr-4-ene-3,17-dione and its metabolites in biological matrices like urine are critical for doping control and metabolic studies. The following is a generalized protocol based on methods used for similar anabolic steroids, employing liquid chromatography-mass spectrometry (LC-MS).[9][14]

Protocol: Quantification of Estr-4-ene-3,17-dione Metabolites in Urine by LC-MS/MS

  • Sample Preparation:

    • Enzymatic Hydrolysis: To 2 mL of urine, add an internal standard and a phosphate buffer to adjust the pH. Add β-glucuronidase enzyme to hydrolyze conjugated metabolites. Incubate the mixture (e.g., at 50 °C for 1 hour).

    • Liquid-Liquid Extraction (LLE): After hydrolysis, allow the sample to cool. Perform LLE by adding an organic solvent such as diethyl ether or methyl tert-butyl ether (MTBE). Vortex vigorously and centrifuge to separate the layers.

    • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dry residue in a mobile phase-compatible solvent (e.g., 100 µL of methanol/water).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto a reversed-phase column (e.g., C18). Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an interface like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

    • Detection: Use Selected Reaction Monitoring (SRM) for quantification. Monitor for specific precursor-to-product ion transitions for the parent compound and its key metabolites (e.g., 19-norandrosterone).

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the analyte in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The limit of quantification is typically in the low ng/mL range.[14]

Disclaimer: This document is intended for informational and research purposes only. Estr-4-ene-3,17-dione is a controlled substance in many jurisdictions and should be handled in accordance with all applicable laws and regulations.

References

The Enzymatic Conversion of 19-Norandrostenedione to Nandrolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of the prohormone 19-norandrostenedione to the anabolic steroid nandrolone. The core of this biotransformation is catalyzed by reductive isozymes of the 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily. This document details the key enzymes involved, summarizes available quantitative data, provides detailed experimental protocols for in vitro analysis, and includes visualizations of the metabolic pathway and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in endocrinology, drug metabolism, and steroid biochemistry.

Introduction

Nandrolone (19-nortestosterone) is a potent anabolic androgenic steroid with various therapeutic applications. Its synthesis from precursors is a critical area of study in both pharmaceutical development and doping control. One significant pathway for nandrolone formation is the enzymatic reduction of this compound (estr-4-ene-3,17-dione). This conversion is mediated by the 17β-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes, which play a pivotal role in the metabolism of androgens and estrogens. Understanding the specifics of this enzymatic reaction, including the key isozymes, their kinetics, and regulatory mechanisms, is essential for a variety of research and development applications.

Key Enzymes in the Conversion of this compound to Nandrolone

The conversion of the 17-keto group of this compound to the 17β-hydroxyl group of nandrolone is a reduction reaction. This reaction is catalyzed by reductive isozymes of 17β-hydroxysteroid dehydrogenase. Several members of the 17β-HSD family have been identified, each with distinct substrate specificities, tissue distribution, and directional preferences (reductive or oxidative)[1][2]. The primary candidates for the conversion of this compound to nandrolone are the reductive isozymes that are known to act on androgens.

  • 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): While its primary role is the conversion of estrone to estradiol, 17β-HSD1 can also act on androgens, albeit to a lesser extent[3]. It utilizes NADPH as a cofactor for its reductive activity[3].

  • 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3): This isozyme is predominantly expressed in the testes and is crucial for the conversion of androstenedione to testosterone[4][5][6][7]. Given its primary role in androgen synthesis, it is a strong candidate for the reduction of this compound. It preferentially uses NADPH as a cofactor[4].

  • 17β-Hydroxysteroid Dehydrogenase Type 5 (AKR1C3): Also known as aldo-keto reductase 1C3, this enzyme is a versatile 17β-HSD with broad substrate specificity, acting on androgens, estrogens, and prostaglandins[6][8]. It is expressed in various tissues, including the adrenal gland and prostate, and is known to catalyze the reduction of androstenedione to testosterone[9][10]. AKR1C3 is therefore another key enzyme likely involved in the formation of nandrolone from this compound. It also primarily utilizes NADPH as a cofactor[11].

Quantitative Data

A comprehensive literature search did not yield specific kinetic parameters (Km, Vmax, kcat) for the enzymatic conversion of this compound to nandrolone by specific human 17β-HSD isozymes. However, kinetic data for the conversion of the structurally similar androgen, androstenedione, to testosterone by these enzymes provide valuable insights. It is important to note that these values are for a different substrate and should be considered as estimates.

Table 1: Kinetic Parameters of Reductive 17β-HSD Isozymes with Androstenedione

EnzymeSubstrateKm (µM)Vmax or kcatCofactorSource
17β-HSD Type 3 (Human, recombinant) AndrostenedioneNot specifiedNot specifiedNADPH[6][12]
AKR1C3 (Human, recombinant) AndrostenedioneNot specifiedNot specifiedNADPH[8][9]
17β-HSD (Pig Testis Microsomes) Dehydroepiandrosterone7-9--[13]

Note: The lack of specific kinetic data for this compound highlights a significant knowledge gap and an area for future research. The data for androstenedione suggests that the enzymes have micromolar affinities for androgenic substrates.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the enzymatic conversion of this compound to nandrolone.

Expression and Purification of Recombinant Human 17β-HSD Isozymes

To perform in vitro enzymatic assays, purified recombinant enzymes are required. The following is a general protocol for the expression and purification of His-tagged human 17β-HSD isozymes (e.g., AKR1C3) in E. coli.

Materials:

  • pET expression vector containing the human HSD17B3 or AKR1C3 gene with an N-terminal or C-terminal 6x-His tag.

  • E. coli BL21(DE3) competent cells.

  • Luria-Bertani (LB) broth and agar plates with appropriate antibiotic (e.g., kanamycin for pET28 vectors).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Ni-NTA affinity chromatography column.

  • Dialysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.5).

Protocol:

  • Transformation: Transform the expression vector into E. coli BL21(DE3) competent cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at 18-20°C for 16-20 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

  • Protein Quantification and Purity Check: Determine the protein concentration using a Bradford or BCA assay and assess purity by SDS-PAGE.

In Vitro Enzymatic Assay for this compound Conversion

This protocol describes a general method for measuring the reductive activity of a purified 17β-HSD isozyme on this compound.

Materials:

  • Purified recombinant 17β-HSD isozyme.

  • This compound (substrate).

  • Nandrolone (standard for quantification).

  • NADPH (cofactor).

  • Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Reaction termination solution (e.g., ice-cold acetonitrile or ethyl acetate).

  • HPLC system with a UV detector.

Protocol:

  • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing Assay Buffer, a specific concentration of this compound (e.g., from a stock solution in ethanol, ensuring the final ethanol concentration is low, <1%), and the purified enzyme.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the reaction by adding a saturating concentration of NADPH (e.g., 100-200 µM).

  • Incubation: Incubate the reaction at 37°C for a specific time period (e.g., 10, 20, 30 minutes). The incubation time should be within the linear range of the reaction.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by extracting the steroids with ethyl acetate.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to precipitate the protein. Transfer the supernatant to an HPLC vial for analysis.

  • Quantification of Nandrolone: Analyze the sample by reverse-phase HPLC with UV detection (e.g., at 240 nm). Quantify the amount of nandrolone produced by comparing the peak area to a standard curve of known nandrolone concentrations.

  • Determination of Kinetic Parameters: To determine Km and Vmax, perform the assay with varying concentrations of this compound while keeping the enzyme and NADPH concentrations constant. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Mandatory Visualizations

Enzymatic Conversion Pathway

Enzymatic_Conversion sub This compound enzyme 17β-HSD (reductive isozymes e.g., Type 3, AKR1C3) sub->enzyme prod Nandrolone enzyme->prod nadp NADP+ enzyme->nadp nadph NADPH nadph->enzyme

Caption: Enzymatic reduction of this compound to nandrolone.

Experimental Workflow for In Vitro Assay

Experimental_Workflow cluster_prep Reaction Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis p1 Prepare Assay Buffer a1 Combine Buffer, Substrate, and Enzyme p1->a1 p2 Prepare Substrate Stock (this compound) p2->a1 p3 Prepare Cofactor Stock (NADPH) a3 Initiate with NADPH p3->a3 p4 Prepare Purified Enzyme p4->a1 a2 Pre-incubate at 37°C a1->a2 a2->a3 a4 Incubate at 37°C a3->a4 a5 Terminate Reaction a4->a5 an1 Centrifuge and Collect Supernatant a5->an1 an2 HPLC Analysis an1->an2 an3 Quantify Nandrolone an2->an3

Caption: Workflow for the in vitro enzymatic conversion assay.

Transcriptional Regulation of Key 17β-HSD Isozymes

Signaling_Pathway cluster_HSD17B3 HSD17B3 Gene Regulation cluster_AKR1C3 AKR1C3 Gene Regulation tf_hsd Transcription Factors (e.g., ATF-2, POU2F1) gene_hsd HSD17B3 Gene tf_hsd->gene_hsd Bind to Promoter protein_hsd 17β-HSD3 Protein gene_hsd->protein_hsd Transcription & Translation tf_akr Transcription Factors (e.g., Sp1, Sp3, ERG) gene_akr AKR1C3 Gene tf_akr->gene_akr Bind to Promoter hormone Androgens (DHT) hormone->gene_akr Induces Activity protein_akr AKR1C3 Protein gene_akr->protein_akr Transcription & Translation

Caption: Transcriptional regulation of HSD17B3 and AKR1C3.

Conclusion

The enzymatic conversion of this compound to nandrolone is a critical step in androgen metabolism, primarily catalyzed by reductive 17β-HSD isozymes such as 17β-HSD3 and AKR1C3. While the qualitative aspects of this conversion are understood, there is a notable absence of specific kinetic data for this particular substrate-enzyme interaction in the current literature. This guide provides a framework for researchers to investigate this biotransformation through detailed experimental protocols for enzyme expression, purification, and in vitro assays. The provided visualizations offer a clear understanding of the metabolic pathway and experimental procedures. Further research is warranted to elucidate the precise kinetic parameters and regulatory nuances of this important enzymatic reaction.

References

Mechanism of action of 19-Norandrostenedione on androgen receptors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core mechanism of action of 19-Norandrostenedione on androgen receptors, tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound (systematic name: 19-nor-4-androstene-3,17-dione), also known as bolandione, is an anabolic-androgenic steroid precursor, or prohormone. Its biological activity is not primarily derived from its direct interaction with the androgen receptor (AR), but rather through its metabolic conversion to the potent androgen, nandrolone (19-nortestosterone). This guide provides a detailed examination of this mechanism, outlining the enzymatic conversion, the binding affinities of the parent compound and its key metabolites to the androgen receptor, and the subsequent downstream signaling cascade. Quantitative data are presented for comparative analysis, and detailed experimental protocols for key assays are provided.

Metabolic Conversion and Bioactivation

The primary mechanism of action for this compound is its role as a prohormone. It undergoes enzymatic conversion in the body to form biologically active androgens.

2.1 Primary Conversion to Nandrolone: The principal pathway for the bioactivation of this compound is its conversion to nandrolone. This reaction is a reduction of the 17-keto group and is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) .[1] This conversion is critical, as nandrolone is a significantly more potent agonist of the androgen receptor.

2.2 Subsequent Metabolism of Nandrolone: Once formed, nandrolone can be further metabolized. A key metabolic step is its conversion by 5α-reductase to 5α-dihydronandrolone (DHN).[2][3] Unlike the 5α-reduction of testosterone to the more potent dihydrotestosterone (DHT), the 5α-reduction of nandrolone to DHN results in a metabolite with a weaker affinity for the androgen receptor.[3][4] This differential metabolic outcome is fundamental to the unique pharmacological profile of nandrolone, contributing to its higher ratio of anabolic to androgenic activity compared to testosterone.[2] Other metabolites, such as 19-norandrosterone and 19-noretiocholanolone, are also formed and are primarily used as biomarkers for nandrolone or its precursors' administration in doping control.[5][6]

Metabolic_Conversion NorA This compound Nand Nandrolone (19-Nortestosterone) NorA->Nand 17β-HSD DHN 5α-Dihydronandrolone (DHN) Nand->DHN 5α-Reductase Metab Urinary Metabolites (e.g., 19-Norandrosterone) Nand->Metab AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nand Nandrolone AR_HSP AR-HSP Complex Nand->AR_HSP Binds AR_Active Activated AR AR_HSP->AR_Active HSPs dissociate AR_Dimer AR Dimer AR_Active->AR_Dimer Dimerization ARE ARE (DNA) AR_Dimer->ARE Binds AR_Dimer->ARE Nuclear Translocation Coactivators Coactivators ARE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Binding_Assay_Workflow P1 Prepare Reagents: Cytosol, [3H]-R1881, Test Compounds P2 Incubate Components (Cytosol + [3H]-R1881 + Competitor) 4°C, 18-24h P1->P2 P3 Separate Bound/Free Ligand (Add HAP Slurry) P2->P3 P4 Wash HAP Pellet (Remove Unbound Ligand) P3->P4 P5 Quantify Radioactivity (Scintillation Counting) P4->P5 P6 Data Analysis (Calculate IC50) P5->P6 LCMS_Workflow P1 Sample Prep (Spike IS, Precipitate, Extract Steroids) P2 LC Separation (Reverse-Phase Column) P1->P2 P3 Ionization (ESI or APCI) P2->P3 P4 MS/MS Detection (Multiple Reaction Monitoring - MRM) P3->P4 P5 Quantification (Peak Area Ratio vs. Calibration Curve) P4->P5

References

The In Vivo Metabolic Journey of Bolandione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolandione (1,4-androstadiene-3,17-dione), a synthetic anabolic androgenic steroid (AAS), has been a substance of interest in both pharmaceutical research and anti-doping contexts. Understanding its metabolic fate within the body is crucial for developing effective detection methods and for comprehending its physiological effects. This technical guide provides a comprehensive overview of the in vivo metabolic pathway of Bolandione, detailing its biotransformation, the analytical methodologies for its detection, and quantitative excretion data.

Phase I and Phase II Metabolism of Bolandione

Once administered, Bolandione undergoes extensive Phase I and Phase II metabolism, primarily in the liver, before its metabolites are excreted in the urine.[1][2] Phase I reactions involve the introduction or unmasking of functional groups through oxidation, reduction, and hydrolysis.[2] Phase II metabolism involves the conjugation of these metabolites with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their elimination.[2]

The primary metabolic reactions for Bolandione include:

  • Reduction: The keto groups at C3 and C17 and the double bond at C1 are subject to reduction.[3][4] A key metabolic step is the rapid conversion of Bolandione to Boldenone.[3][4]

  • Hydroxylation: The steroid nucleus can be hydroxylated at various positions, with 6β-hydroxylation being a notable pathway.[5][6]

  • Dehydrogenation: The introduction of a double bond can occur, for instance, leading to the formation of androsta-1,4,6-triene-3,17-dione.[7]

These reactions result in a diverse array of metabolites, which are then often conjugated with glucuronic acid or sulfate.[5][7]

Metabolic Pathway of Bolandione

The metabolic cascade of Bolandione is complex, involving multiple enzymatic steps. The following diagram illustrates the major metabolic transformations.

Bolandione_Metabolism Bolandione Bolandione (1,4-androstadiene-3,17-dione) Boldenone Boldenone Bolandione->Boldenone 17-keto reduction Epiboldenone Epiboldenone Bolandione->Epiboldenone 17-keto reduction Androsta_1_4_6_triene_3_17_dione Androsta-1,4,6- triene-3,17-dione (M5) Bolandione->Androsta_1_4_6_triene_3_17_dione 6,7-dehydrogenation Androstenedione_5a (5α)-1-Androstenedione (M6) Bolandione->Androstenedione_5a C4 reduction Androstenedione_5b (5β)-1-Androstenedione (M7) Bolandione->Androstenedione_5b C4 reduction Hydroxylated_Metabolites Hydroxylated Metabolites (M1, M2, M3, M4) Boldenone->Hydroxylated_Metabolites Hydroxylation PhaseII Phase II Conjugation (Glucuronidation, Sulfation) Boldenone->PhaseII Epiboldenone->PhaseII Androsta_1_4_6_triene_3_17_dione->PhaseII Testosterone_5a (5α)-1-Testosterone (M8) Androstenedione_5a->Testosterone_5a 17-keto reduction Androstenedione_5a->PhaseII Testosterone_5b (5β)-1-Testosterone (M9) Androstenedione_5b->Testosterone_5b 17-keto reduction Androstenedione_5b->PhaseII Testosterone_5a->PhaseII Testosterone_5b->PhaseII Hydroxylated_Metabolites->PhaseII Excretion Urinary Excretion PhaseII->Excretion Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine_Sample->Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) (e.g., TMS) Extraction->Derivatization Optional LC_MSMS LC-MS/MS Extraction->LC_MSMS GC_MS GC-MS Derivatization->GC_MS Data_Processing Data Processing and Metabolite Identification LC_MSMS->Data_Processing GC_C_IRMS GC-C-IRMS GC_MS->GC_C_IRMS For origin confirmation GC_MS->Data_Processing GC_C_IRMS->Data_Processing

References

An In-Depth Technical Guide to the Anabolic and Androgenic Properties of Estr-4-ene-3,17-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estr-4-ene-3,17-dione, also known as 19-norandrostenedione, is a synthetic steroid precursor that has garnered attention for its potential anabolic and androgenic effects. This document provides a comprehensive technical overview of its biological activities, mechanism of action, and the experimental methodologies used for its characterization. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and endocrine research. The information presented herein is a synthesis of findings from various scientific studies and aims to provide a clear and data-driven perspective on the pharmacological profile of this compound.

Introduction

Estr-4-ene-3,17-dione is a prohormone that is structurally related to testosterone. Its biological activity is primarily mediated through its conversion to the potent anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone).[1][2] The anabolic properties of such compounds are sought after for their potential to promote muscle growth and increase protein synthesis, while their androgenic effects are associated with the development of male secondary sexual characteristics. The route of administration significantly influences the anabolic and androgenic potency of Estr-4-ene-3,17-dione.[1] This guide will delve into the quantitative data available, the experimental protocols for assessment, and the underlying molecular pathways.

Quantitative Data on Anabolic and Androgenic Properties

The anabolic and androgenic effects of Estr-4-ene-3,17-dione are typically evaluated using in vivo and in vitro assays. The Hershberger assay is a standardized in vivo method used to assess these properties by measuring the weight changes in androgen-responsive tissues in castrated male rats. The levator ani muscle is a key indicator of anabolic activity, while the seminal vesicles and prostate gland are markers for androgenic activity. In vitro androgen receptor (AR) binding assays provide quantitative data on the affinity of the compound for its target receptor.

Table 1: In Vivo Anabolic and Androgenic Activity of Estr-4-ene-3,17-dione (Subcutaneous Administration)

Animal ModelCompoundDosageAnabolic Tissue (Levator Ani) Weight ChangeAndrogenic Tissues (Prostate, Seminal Vesicle) Weight ChangeReference
Orchiectomized RatsEstr-4-ene-3,17-dione (NOR)1 mg/kg BW/day (s.c.)Stimulation of muscle growthWeak androgenic effects[1]

Note: Oral administration of Estr-4-ene-3,17-dione in rats did not result in stimulation of either the levator ani or the prostate at the doses administered and was associated with a dose-dependent decrease in body weight.[1]

Table 2: In Vitro Androgen Receptor (AR) Activity

AssayCompoundParameterValueComparisonReference
AR-dependent reporter gene expressionEstr-4-ene-3,17-dione (NOR)Transactivation Potency10-fold lower than Dihydrotestosterone (DHT)-[3]
Fluorescence Anisotropy Measurement4-Androstene-3,17-dioneKd648 ± 21 nMDHT Kd = 10 ± 0.4 nM[4][5]

Note: While a specific Kd for Estr-4-ene-3,17-dione was not found, the data for the structurally similar 4-Androstene-3,17-dione is included for comparative purposes, indicating a significantly lower binding affinity to the AR compared to DHT.

Experimental Protocols

The Hershberger Bioassay

The Hershberger bioassay is a standardized in vivo screening test to evaluate a substance's ability to elicit biological activities consistent with androgen agonists or antagonists.[6]

Objective: To determine the anabolic and androgenic potential of a test compound by measuring the weight changes of five androgen-dependent tissues in castrated peripubertal male rats.[6]

Methodology:

  • Animal Model: Peripubertal male rats are castrated to minimize endogenous androgen levels.

  • Acclimation: Animals are allowed a post-operative recovery and acclimation period.

  • Dosing: The test substance (e.g., Estr-4-ene-3,17-dione) is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

  • Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.

  • Tissue Collection and Weighing: The following androgen-dependent tissues are carefully dissected and their wet weights are recorded:

    • Ventral prostate

    • Seminal vesicles (including coagulating glands and their fluids)

    • Levator ani-bulbocavernosus muscle complex

    • Cowper's glands

    • Glans penis

  • Data Analysis: The mean tissue weights of the treated groups are statistically compared to the vehicle control group. A significant increase in the weight of the levator ani muscle is indicative of anabolic activity, while significant increases in the weights of the prostate and seminal vesicles indicate androgenic activity.

Androgen Receptor Competitive Binding Assay

This in vitro assay quantifies the binding affinity of a test compound to the androgen receptor.

Objective: To determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of a test compound for the androgen receptor.

Methodology:

  • Reagents:

    • Recombinant human androgen receptor ligand-binding domain (AR-LBD).

    • A radiolabeled or fluorescently labeled androgen ligand (e.g., [³H]-mibolerone or a fluorescent androgen analog).

    • Test compound (Estr-4-ene-3,17-dione).

    • Unlabeled androgen (e.g., dihydrotestosterone) for determining non-specific binding.

    • Assay buffer.

  • Procedure:

    • A constant concentration of AR-LBD and the labeled ligand are incubated in the assay buffer.

    • Increasing concentrations of the unlabeled test compound are added to compete with the labeled ligand for binding to the AR-LBD.

    • The reaction is allowed to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound ligand is separated from the free ligand using methods such as filtration or dextran-coated charcoal precipitation.

  • Quantification: The amount of bound labeled ligand is quantified using liquid scintillation counting (for radiolabels) or fluorescence polarization (for fluorescent labels).

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the test compound that displaces 50% of the specifically bound labeled ligand, is determined. The Kd can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Experimental Workflows

cluster_Metabolism Metabolic Conversion cluster_Signaling Androgen Receptor Signaling Estr-4-ene-3,17-dione Estr-4-ene-3,17-dione Nandrolone Nandrolone Estr-4-ene-3,17-dione->Nandrolone 17β-HSD AR AR Nandrolone->AR Binds AR_Dimer AR Dimer AR->AR_Dimer Dimerization HSP HSP AR_HSP AR-HSP Complex HSP->AR_HSP AR_HSP->AR Dissociation Nucleus Nucleus AR_Dimer->Nucleus Nuclear Translocation ARE Androgen Response Element Nucleus->ARE Binds to ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulates Anabolic_Androgenic_Effects Anabolic & Androgenic Effects Gene_Transcription->Anabolic_Androgenic_Effects Leads to

Caption: Metabolic conversion and androgen receptor signaling pathway of Estr-4-ene-3,17-dione.

cluster_InVivo In Vivo Assessment (Hershberger Assay) cluster_InVitro In Vitro Assessment (AR Binding Assay) Animal_Prep Castrated Male Rats Dosing 10-day Dosing (Test Compound, Vehicle, Positive Control) Animal_Prep->Dosing Necropsy Necropsy & Tissue Collection Dosing->Necropsy Weighing Weigh Anabolic & Androgenic Tissues Necropsy->Weighing Analysis_InVivo Statistical Analysis of Tissue Weights Weighing->Analysis_InVivo Assay_Setup Incubate AR-LBD, Labeled Ligand, & Test Compound Separation Separate Bound & Free Ligand Assay_Setup->Separation Quantification Quantify Bound Ligand Separation->Quantification Analysis_InVitro Calculate IC50 / Kd Quantification->Analysis_InVitro

Caption: Experimental workflow for assessing anabolic and androgenic properties.

Conclusion

Estr-4-ene-3,17-dione exhibits anabolic and androgenic properties primarily through its conversion to nandrolone. The available data indicates that its anabolic effects are more pronounced with subcutaneous administration, which appears to spare androgenic tissues to a greater extent than oral administration. Its direct interaction with the androgen receptor is significantly weaker than that of potent androgens like DHT. The experimental protocols outlined in this guide provide a standardized framework for the continued investigation and characterization of this and similar compounds. Further research is warranted to fully elucidate its quantitative anabolic-to-androgenic ratio and to explore the nuances of its pharmacological profile in various biological systems.

References

Preclinical Profile of 19-Norandrostenedione: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the preclinical evaluation of 19-norandrostenedione (estr-4-ene-3,17-dione) in animal models, this guide synthesizes key findings on its anabolic and androgenic activity, metabolic fate, and safety profile. It is intended for researchers, scientists, and drug development professionals engaged in the study of anabolic steroids and related compounds.

This compound, a prohormone of the potent anabolic steroid nandrolone (19-nortestosterone), has been the subject of preclinical investigation to characterize its physiological effects and potential therapeutic applications. Animal models, primarily rodents, have been instrumental in elucidating its pharmacological properties following various routes of administration. This document provides a comprehensive summary of the available preclinical data, with a focus on quantitative outcomes, experimental methodologies, and relevant biological pathways.

Anabolic and Androgenic Activity

The primary rationale for studying this compound lies in its potential to elicit anabolic effects, such as promoting muscle growth, with a favorable separation from undesirable androgenic effects, including virilization. Preclinical studies in orchiectomized rats, a model for androgen deficiency, have been pivotal in characterizing this activity.

Subcutaneous administration of this compound has been shown to selectively stimulate the growth of skeletal muscle.[1][2] In these studies, an increase in the weight of the levator ani muscle, a well-established marker for anabolic activity, was observed.[1][2] In contrast, the weights of androgen-sensitive tissues like the prostate and seminal vesicles remained largely unaffected, suggesting a degree of tissue selectivity and a favorable anabolic-to-androgenic ratio with this route of administration.[1]

Oral administration, however, presents a different pharmacological profile. Studies in orchiectomized rats have demonstrated that orally administered this compound is largely ineffective at stimulating muscle growth at the doses tested.[1][2] Furthermore, oral administration was associated with a dose-dependent decrease in body weight, indicating potential for adverse systemic effects.[1][2]

Table 1: Effects of this compound on Organ Weights in Orchiectomized Rats

Administration RouteDoseLevator Ani Muscle WeightProstate WeightSeminal Vesicle WeightHeart WeightLiver WeightBody Weight ChangeReference
Subcutaneous1 mg/kg/dayIncreasedNo significant changeNo significant changeNo significant changeNo significant changeNot specified[1][2]
Oral0.1 mg/kg/dayNo significant changeNo significant changeNo significant changeNot specifiedNot specifiedDose-dependent decrease[1][2]
Oral1 mg/kg/dayNo significant changeNo significant changeNo significant changeNot specifiedNot specifiedDose-dependent decrease[1][2]
Oral10 mg/kg/dayNo significant changeNo significant changeNo significant changeNot specifiedNot specifiedDose-dependent decrease[1][2]

Metabolism and Pharmacokinetics

Upon administration, this compound is metabolized to its active form, nandrolone.[1][2] This conversion is a critical step for its anabolic activity. Studies have shown that both free and glucuronidated forms of this compound and nandrolone are detectable in the serum following both oral and subcutaneous administration in rats.[1] Interestingly, the conversion to nandrolone appears to occur in comparable amounts regardless of the administration route.[1]

Table 2: Serum Concentrations of this compound and Nandrolone in Orchiectomized Rats

Administration RouteDoseThis compound (NOR)Nandrolone (NT)FormReference
Subcutaneous1 mg/kg/dayDetectableDetectableFree and Glucuronidated[1]
Oral0.1, 1, 10 mg/kg/dayDetectableDetectableFree and Glucuronidated[1]

dot

Metabolic Conversion of this compound cluster_administration Administration cluster_metabolism Metabolism This compound This compound Nandrolone Nandrolone This compound->Nandrolone 17β-hydroxysteroid dehydrogenase 19-Norandrosterone 19-Norandrosterone Nandrolone->19-Norandrosterone 5α-reductase, 3α-hydroxysteroid dehydrogenase 19-Noretiocholanolone 19-Noretiocholanolone Nandrolone->19-Noretiocholanolone 5β-reductase, 3β-hydroxysteroid dehydrogenase

Caption: Metabolic pathway of this compound to its active metabolite nandrolone and subsequent metabolites.

Signaling Pathways

The biological effects of this compound and its primary metabolite, nandrolone, are mediated through the androgen receptor (AR).[3] Upon binding, this compound can selectively activate the AR, with a potency approximately 10 times lower than that of dihydrotestosterone (DHT).[3] This interaction initiates a cascade of downstream signaling events that ultimately modulate gene expression in target tissues like skeletal muscle.

In muscle, the activation of the AR by this compound leads to an increase in the expression of AR mRNA itself, as well as myostatin mRNA.[3] Myostatin is a negative regulator of muscle growth, and its modulation by androgens is a key aspect of their anabolic effect.

dot

Androgen Receptor Signaling Cascade cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOR This compound AR_HSP AR-HSP Complex NOR->AR_HSP Enters Cell AR Androgen Receptor (AR) AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (e.g., Myostatin) ARE->Gene_Transcription Modulates

Caption: Simplified signaling pathway of this compound via the androgen receptor.

Experimental Protocols

The preclinical evaluation of this compound has relied on established animal models and analytical techniques. The following provides an overview of the key experimental methodologies employed.

Animal Models

The primary animal model utilized in the cited studies is the orchiectomized male Wistar rat .[1][2] Orchiectomy (castration) removes the primary source of endogenous androgens, creating a sensitive model for detecting the anabolic and androgenic effects of exogenous compounds.

Drug Administration
  • Subcutaneous (s.c.) Injection: this compound was administered subcutaneously at a dose of 1 mg/kg body weight per day.[1][2]

  • Oral Gavage: For oral administration, this compound was given via gavage at doses of 0.1, 1, and 10 mg/kg body weight per day.[1][2]

Tissue and Serum Analysis
  • Tissue Harvesting: At the end of the treatment period, tissues such as the levator ani muscle, prostate, seminal vesicle, heart, and liver were excised and their wet weights were determined.[1][2]

  • Serum Collection: Blood samples were collected to measure the serum concentrations of this compound and nandrolone.[1]

  • Analytical Method: Gas chromatography-mass spectrometry (GC-MS) was used for the analysis of free and glucuronidated forms of this compound and nandrolone in the serum.[1]

dot

Typical Experimental Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_analysis Analysis Orchiectomy Orchiectomy of Male Rats SC_Admin Subcutaneous Administration Orchiectomy->SC_Admin Oral_Admin Oral Administration Orchiectomy->Oral_Admin Tissue_Harvest Tissue Harvesting SC_Admin->Tissue_Harvest Serum_Collection Serum Collection SC_Admin->Serum_Collection Oral_Admin->Tissue_Harvest Oral_Admin->Serum_Collection Organ_Weight Organ Weight Measurement Tissue_Harvest->Organ_Weight GC_MS GC-MS Analysis Serum_Collection->GC_MS

Caption: A flowchart illustrating a typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

Preclinical studies in animal models have provided valuable insights into the pharmacological properties of this compound. Subcutaneous administration demonstrates a promising profile with selective anabolic effects on skeletal muscle and minimal androgenic impact on the prostate and seminal vesicles in orchiectomized rats. In contrast, oral administration appears to be ineffective in promoting muscle growth and may be associated with adverse effects on body weight. The conversion of this compound to nandrolone is a key metabolic step, and both compounds can be detected in the serum. The biological activity of this compound is mediated through the androgen receptor, influencing the expression of genes involved in muscle physiology. Further research is warranted to fully elucidate the pharmacokinetic profile, long-term safety, and potential therapeutic applications of this compound.

References

Endogenous Biosynthesis of 19-Norsteroids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biochemical pathways, analytical methodologies, and physiological significance of endogenously produced 19-norsteroids.

This technical guide provides a comprehensive overview of the endogenous biosynthesis of 19-norsteroids, tailored for researchers, scientists, and drug development professionals. The document delves into the core mechanisms of production, presents quantitative data on physiological levels, details experimental protocols for detection, and illustrates key pathways through diagrams.

Introduction to Endogenous 19-Norsteroids

19-Norsteroids are a class of anabolic steroids characterized by the absence of a methyl group at the C-19 position. While synthetic 19-norsteroids, such as nandrolone (19-nortestosterone), are widely known for their performance-enhancing effects, it is now well-established that 19-norsteroids are also produced endogenously in humans, albeit at very low concentrations. The primary urinary metabolite of nandrolone is 19-norandrosterone (19-NA), which serves as a key biomarker for both endogenous production and exogenous administration. Understanding the nuances of endogenous 19-norsteroid biosynthesis is critical for a variety of fields, including endocrinology, clinical chemistry, and anti-doping science.

The Core Biosynthetic Pathway

The primary route for the endogenous synthesis of 19-norsteroids is intricately linked to the biosynthesis of estrogens from androgens. This process is catalyzed by the enzyme aromatase, a member of the cytochrome P450 superfamily, encoded by the CYP19A1 gene.

Aromatase facilitates the conversion of androgens like androstenedione and testosterone into estrogens (estrone and estradiol, respectively). This conversion involves a series of three successive hydroxylations of the C-19 methyl group. It is hypothesized that during this multi-step reaction, a small fraction of the androgen substrate is released from the enzyme complex after the initial hydroxylation and subsequent demethylation, resulting in the formation of 19-norandrogens such as 19-norandrostenedione and 19-nortestosterone (nandrolone). These can then be further metabolized to 19-norandrosterone.[1]

This "by-product" theory explains the observed correlation between high estrogen production and detectable levels of endogenous 19-norsteroids, particularly during pregnancy and the ovulatory phase of the menstrual cycle.[2]

Endogenous Biosynthesis of 19-Norsteroids cluster_0 Steroidogenesis Precursors cluster_1 Aromatase (CYP19A1) Mediated Conversion cluster_2 Estrogen Synthesis (Major Pathway) cluster_3 19-Norsteroid Synthesis (Minor Pathway) Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Androstenedione Androstenedione Pregnenolone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Substrate Testosterone->Aromatase Substrate Estrone Estrone Aromatase->Estrone Major Product Estradiol Estradiol Aromatase->Estradiol Major Product This compound This compound Aromatase->this compound By-product 19-Nortestosterone\n(Nandrolone) 19-Nortestosterone (Nandrolone) Aromatase->19-Nortestosterone\n(Nandrolone) By-product 19-Norandrosterone 19-Norandrosterone This compound->19-Norandrosterone 19-Nortestosterone\n(Nandrolone)->19-Norandrosterone

Biosynthetic pathway of endogenous 19-norsteroids.

Quantitative Data on Endogenous 19-Norandrosterone Levels

The concentration of endogenous 19-norandrosterone in urine is generally very low but can fluctuate based on physiological conditions. The following tables summarize quantitative data from various studies.

Table 1: Urinary 19-Norandrosterone Concentrations in Healthy Adults (Baseline)

PopulationNumber of SubjectsMean Concentration (ng/mL)Range of Concentrations (ng/mL)Reference
Male Athletes150.048 ± 0.050Undetectable - 0.250[3]
Male Hockey Players15< 0.05Undetectable - 0.13[4]
Female Athlete1-< 1.0[2]

Table 2: Urinary 19-Norandrosterone Concentrations During Pregnancy

Study PopulationTrimesterMean Concentration (ng/mL)Range of Concentrations (ng/mL)Reference
Pregnant WomenNot Specified-Up to ~15[5]
Pregnant WomenNot SpecifiedMost < 5-[6]
Pregnant WomenFirst, Second, ThirdIncreasing trend-[7]

Table 3: Effect of Strenuous Exercise on Urinary 19-Norandrosterone Concentrations

PopulationExercise TypePre-Exercise Conc. (ng/mL)Post-Exercise Conc. (ng/mL)ConclusionReference
Male AthletesWingate test & treadmill0.048 ± 0.050No significant changeExercise does not induce secretion[3]
Male Hockey PlayersCycle, treadmill, bench-step< 0.05 - 0.13UndetectableNo impact on excretion[4]
General PopulationStrenuous exercise-0.2 - 0.5Possible evidence for pathway[2]

Experimental Protocols

Accurate detection and quantification of the low levels of endogenous 19-norsteroids require highly sensitive analytical methods. Below are detailed methodologies for key experimental procedures.

Protocol for Quantification of 19-Norandrosterone in Urine by GC-MS

This protocol outlines a typical procedure for the analysis of 19-norandrosterone in urine using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Hydrolysis:

  • To 5 mL of urine, add an internal standard (e.g., d4-19-norandrosterone).

  • Add 1 mL of phosphate buffer (0.8 M, pH 7.0).

  • Add 50 µL of β-glucuronidase from E. coli.

  • Incubate at 55°C for 1 hour to hydrolyze the conjugated steroids.[8]

2. Extraction:

  • Cool the sample to room temperature.

  • Adjust the pH to 9-10 with 1 mL of 20% potassium carbonate buffer.

  • Perform liquid-liquid extraction with 5 mL of tert-butyl methyl ether (TBME).

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 5 minutes.

  • Transfer the organic (upper) layer to a new tube.

  • Repeat the extraction step and combine the organic layers.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

3. Derivatization:

  • To the dry residue, add 100 µL of a derivatizing agent mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and ethanethiol (1000:2:3, v:w:v).[9]

  • Cap the vial and heat at 60°C for 20 minutes.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-1 or equivalent (e.g., 17 m x 0.20 mm i.d., 0.11 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1-2 µL in splitless mode.

  • Temperature Program: Initial temperature of 180°C, ramp to 230°C at 3°C/min, then to 310°C at 40°C/min, and hold for 3 minutes.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 19-norandrosterone and the internal standard.

GC-MS Workflow for 19-Norandrosterone Analysis cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Derivatization & Analysis UrineSample Urine Sample InternalStandard Add Internal Standard UrineSample->InternalStandard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) InternalStandard->Hydrolysis LLE Liquid-Liquid Extraction (TBME) Hydrolysis->LLE Evaporation Evaporation to Dryness LLE->Evaporation Derivatization Derivatization (MSTFA) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

Workflow for the analysis of 19-norandrosterone in urine by GC-MS.
Protocol for In Vitro Aromatase Activity Assay

This protocol describes an in vitro assay to measure the activity of aromatase and its potential to produce 19-norsteroids from androgen precursors.[8]

1. Reaction Mixture Preparation:

  • In a microcentrifuge tube, prepare a reaction mixture containing:

    • 200 µL of 0.5 M phosphate buffer (pH 7.4).

    • 15 µL of an NADPH regenerating system (e.g., BD Biosciences).

    • 10 µL of substrate solution (e.g., androstenedione or testosterone at a final concentration of 10 µM).

  • Pre-incubate the mixture for 5 minutes at 37°C.

2. Enzyme Reaction Initiation:

  • Initiate the reaction by adding 20 µL of human CYP19 + P450 reductase Supersomes™ (to a final concentration of 20 pM).

  • Mix briefly and incubate at 37°C in a shaking water bath.

3. Time-Course Sampling and Reaction Termination:

  • For kinetic studies, collect 100 µL aliquots at different time intervals (e.g., 0, 1, 2, 4, 6 hours).

  • Stop the reaction in each aliquot by adding 100 µL of acetonitrile.

  • For bulk product analysis for GC/C/IRMS, use a larger reaction volume (e.g., 1 mL) and incubate for 6 hours before termination.

4. Sample Processing and Analysis:

  • Centrifuge the terminated reaction mixtures at 12,000 x g for 5 minutes at 4°C.

  • Perform liquid-liquid extraction of the supernatant with 5 mL of TBME.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a suitable solvent for analysis by LC-MS or GC-MS to identify and quantify the formation of estrogens and 19-norsteroids.

Signaling Pathways of 19-Norsteroids

Endogenous 19-norsteroids, primarily nandrolone, exert their biological effects through mechanisms similar to other androgens, principally by interacting with the androgen receptor (AR).

Genomic Signaling Pathway: Nandrolone, like testosterone, can diffuse across the cell membrane and bind to the AR in the cytoplasm. This binding causes a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs). The nandrolone-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of the androgen.[10][11]

Non-Genomic Signaling: There is also evidence for non-genomic actions of androgens, which are more rapid and are not dependent on gene transcription. These effects are thought to be mediated by membrane-associated androgen receptors. One of the most consistent non-genomic effects is a rapid increase in intracellular calcium concentration.[12][13] While less studied for endogenous 19-norsteroids, it is plausible that they can also initiate these rapid signaling cascades.

Androgen Receptor Signaling Pathway for 19-Nortestosterone cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Nandrolone_ext 19-Nortestosterone (Nandrolone) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Nandrolone_ext->AR_HSP Binds to AR Nandrolone_AR Nandrolone-AR Complex AR_HSP->Nandrolone_AR HSP Dissociation Nandrolone_AR_dimer Nandrolone-AR Dimer Nandrolone_AR->Nandrolone_AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA Nandrolone_AR_dimer->ARE Binds to ARE Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Physiological Response Protein->Response

Genomic signaling pathway of 19-nortestosterone via the androgen receptor.

Conclusion

The endogenous biosynthesis of 19-norsteroids is a fascinating and complex area of steroid biochemistry. While produced in minute quantities as a by-product of estrogen synthesis, their presence has significant implications for physiology and regulatory science. The continued development of highly sensitive analytical techniques is crucial for accurately distinguishing between endogenous and exogenous sources of these compounds. Further research into the specific physiological roles and signaling pathways of endogenous 19-norsteroids will undoubtedly provide deeper insights into human endocrinology.

References

An In-Depth Technical Guide to 19-Norandrostenedione Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of 19-norandrostenedione, a synthetic prohormone of nandrolone. The document delves into its interactions with key nuclear receptors, outlines detailed experimental protocols for assessing these interactions, and visualizes the associated signaling pathways.

Quantitative Receptor Binding Affinity of this compound

This compound (also known as estr-4-ene-3,17-dione or NOR) primarily exerts its biological effects through interaction with the androgen receptor (AR). While specific quantitative binding affinity values such as Kᵢ, IC₅₀, or Kₑ are not widely reported in publicly available literature for this compound itself, studies consistently demonstrate its high selectivity for the AR.[1] Its potency in transactivating the AR is reported to be approximately ten times lower than that of dihydrotestosterone (DHT), a potent endogenous androgen.[1]

The affinity of this compound's metabolites, such as nandrolone (19-nortestosterone), for the AR has been more extensively studied. Nandrolone generally exhibits a high affinity for the AR, comparable to or slightly less than testosterone.

Regarding the estrogen receptor (ER), derivatives of this compound have been shown to possess some binding affinity, suggesting potential estrogenic or anti-estrogenic activity. However, direct and quantitative binding data for this compound with ER isoforms (ERα and ERβ) remains limited in the scientific literature.

Table 1: Summary of this compound Receptor Binding Affinity (Qualitative)

ReceptorBinding AffinityPotencyNotes
Androgen Receptor (AR)High Selectivity[1]~10x lower than DHT[1]The primary target for its anabolic and androgenic effects.
Estrogen Receptor (ER)Low to Moderate (derivatives)Not well-characterizedPotential for direct or indirect estrogenic effects.
Progesterone Receptor (PR)Not well-characterizedNot well-characterizedSome derivatives of 19-nortestosterone show affinity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound receptor binding affinity.

In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound, such as this compound, to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Receptor Source: Cytosol from rat ventral prostate or recombinant human androgen receptor.

  • Radioligand: [³H]-R1881 (a synthetic androgen) or [³H]-DHT.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol or DMSO).

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors.

  • Wash Buffer: Assay buffer without protease inhibitors.

  • Scintillation Cocktail.

  • 96-well filter plates and a vacuum manifold.

Procedure:

  • Preparation of Receptor: Homogenize the tissue (if using) in assay buffer and centrifuge to obtain the cytosolic fraction containing the AR.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound (this compound) or a known competitor (for positive control).

    • Receptor preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: After drying the filters, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

In Vitro Estrogen Receptor Competitive Binding Assay

This protocol is similar to the AR binding assay but is adapted for the estrogen receptor.

Materials:

  • Receptor Source: Uterine cytosol from ovariectomized rats or recombinant human ERα or ERβ.

  • Radioligand: [³H]-Estradiol.

  • Test Compound: this compound.

  • Other reagents are similar to the AR binding assay.

Procedure: The procedure is analogous to the AR competitive binding assay, with the substitution of ER-specific materials. The incubation and washing steps may require optimization for the specific ER isoform being studied.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

AndrogenReceptorSignaling Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOR This compound AR_inactive Inactive AR-HSP Complex NOR->AR_inactive Binds AR_active Active AR AR_inactive->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic/Androgenic Effects) mRNA->Protein

Canonical Androgen Receptor Signaling Pathway

EstrogenReceptorSignaling Genomic Estrogen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOR_deriv This compound Derivative ER_inactive Inactive ER-HSP Complex NOR_deriv->ER_inactive Binds ER_active Active ER ER_inactive->ER_active HSP Dissociation ER_dimer ER Dimer ER_active->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Estrogenic Effects) mRNA->Protein

Genomic Estrogen Receptor Signaling Pathway
Experimental Workflows

CompetitiveBindingWorkflow Workflow for In Vitro Competitive Binding Assay prep Prepare Receptor (e.g., Cytosol) incubation Incubate to Reach Equilibrium prep->incubation radioligand Add Radioligand (e.g., [³H]-R1881) radioligand->incubation competitor Add Unlabeled Competitor (this compound) competitor->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration wash Wash to Remove Non-specific Binding filtration->wash count Quantify Radioactivity (Scintillation Counting) wash->count analysis Data Analysis (IC₅₀ & Kᵢ Determination) count->analysis

Workflow for In Vitro Competitive Binding Assay

References

Bolandione and Its Metabolites: A Technical Analysis of their Androgenic Profile and SARM-Like Activity

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Bolandione, also known as 19-norandrostenedione, is chemically classified as a prohormone to the anabolic-androgenic steroid (AAS) nandrolone.[1][2] It is not a Selective Androgen Receptor Modulator (SARM) in the conventional sense, as SARMs are typically non-steroidal compounds developed to exhibit high tissue selectivity. However, preclinical research has demonstrated that Bolandione's metabolite, Bolandiol (19-nortestosterone-3β,17β-diol), exhibits a notable degree of tissue selectivity, stimulating muscle and bone with significantly less impact on androgenic tissues like the prostate.[3][4] This has led some researchers to describe Bolandiol as having a "SARM-like" profile.[3][5] This guide provides a detailed technical overview of the classification, mechanism of action, preclinical data, and experimental evaluation of Bolandione and its key metabolites, clarifying its relationship to the SARM concept for researchers and drug development professionals.

Classification and Mechanism of Action

Bolandione (estr-4-ene-3,17-dione) itself is a relatively weak androgen. Its primary biological activity stems from its metabolic conversion to more potent androgens, principally nandrolone (19-nortestosterone).[1][2] This conversion is a key aspect of its mechanism of action.

Another significant metabolite, Bolandiol, has been the focus of studies investigating tissue selectivity. Unlike classical AAS, Bolandiol has shown an ability to increase lean body mass and bone mineral density with less potent stimulation of sex accessory glands, a hallmark characteristic sought in SARM development.[3][4] Bolandiol interacts weakly with the Androgen Receptor (AR) compared to testosterone or nandrolone and also displays low affinity for Progesterone (PR) and Estrogen Receptors (ER), contributing to its unique activity profile.[3][4] This complex pharmacology, involving multiple metabolites and receptor interactions, distinguishes it from traditional steroids and aligns its in vivo effects with the therapeutic goals of SARMs.

The metabolic conversion pathway is a critical determinant of Bolandione's ultimate biological effect.

G Bolandione Bolandione (this compound) Nandrolone Nandrolone (19-Nortestosterone) Potent AAS Bolandione->Nandrolone Metabolic Conversion Bolandiol Bolandiol (19-Nortestosterone-3β,17β-diol) Metabolite with SARM-like properties Bolandione->Bolandiol Metabolic Conversion AR_Activation Androgen Receptor (AR) Activation Nandrolone->AR_Activation Strong Agonist Bolandiol->AR_Activation Weak Agonist (Tissue Selective Effects) Anabolic_Effects Anabolic Effects (Muscle, Bone) AR_Activation->Anabolic_Effects Androgenic_Effects Androgenic Effects (Prostate, Seminal Vesicles) AR_Activation->Androgenic_Effects

Metabolic pathway and activity of Bolandione.

Preclinical Data: Receptor Binding and In Vivo Efficacy

Quantitative data from preclinical studies highlight the distinction between Bolandione's metabolites and conventional androgens. Bolandiol, in particular, shows a significantly lower binding affinity for the androgen receptor but demonstrates favorable tissue-selective effects in vivo.

Table 1: In Vitro Receptor Binding Affinity

This table summarizes the relative binding affinity (RBA) and potency of Bolandiol compared to standard androgens. Data is derived from competitive binding and transcription assays.

CompoundReceptorRelative Binding Affinity (%)Transcriptional Potency (% of Standard)Citation
Bolandiol Androgen Receptor (AR)2-6% (of standards)4-9% (of T, DHT, 19-NT)[3]
Progesterone Receptor (PR)Low, measurable1% (of Progesterone)[3][4]
Estrogen Receptor α (ERα)Low, measurable3% (of E2)[3][4]
Estrogen Receptor β (ERβ)Low, measurable1% (of E2)[3][4]
19-Nortestosterone (Nandrolone) Androgen Receptor (AR)HighHigh[3][6]
Progesterone Receptor (PR)~10% (of Progesterone)-[3]
Testosterone (T) Androgen Receptor (AR)High100% (Standard)[3]
Dihydrotestosterone (DHT) Androgen Receptor (AR)Very HighHigh[1][3]

T=Testosterone, DHT=Dihydrotestosterone, 19-NT=19-Nortestosterone, E2=Estradiol

Table 2: In Vivo Anabolic and Androgenic Activity (Hershberger Assay)

The Hershberger assay in castrated rats is the standard for assessing the anabolic (muscle growth) and androgenic (prostate/seminal vesicle growth) effects of a compound. Bolandiol was shown to be equipotent to testosterone in stimulating the levator ani muscle (anabolic marker) but significantly less potent in stimulating the sex accessory glands (androgenic markers).[4]

CompoundAnabolic Activity (Levator Ani Muscle)Androgenic Activity (Sex Glands)Anabolic/Androgenic DissociationCitation
Bolandiol Equipotent to TestosteroneLess potent than TestosteroneHigh (SARM-like)[3][4]
Bolandione (s.c.) StimulatoryWeakly stimulatoryHigh[7][8]
Testosterone PotentPotentBaseline[4]

Experimental Methodologies

The evaluation of compounds like Bolandione relies on standardized, validated preclinical assays. The two primary methods are competitive binding assays to determine receptor affinity and the in vivo Hershberger assay to measure functional anabolic and androgenic activity.

Competitive Radioligand Binding Assay Protocol

This assay quantifies the affinity of a test compound (e.g., Bolandiol) for a specific receptor (e.g., AR) by measuring its ability to displace a radiolabeled ligand.

  • Preparation: A tissue or cell preparation containing the target receptor (e.g., recombinant rat AR) is prepared.[3]

  • Incubation: The receptor preparation is incubated with a constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]DHT).[9]

  • Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • Separation: After reaching equilibrium, bound and free radioligand are separated (e.g., via filtration).

  • Quantification: The amount of bound radioactivity is measured using scintillation counting.

  • Analysis: The data is used to calculate the IC50 value—the concentration of the test compound that displaces 50% of the radiolabeled ligand. This is then used to determine the relative binding affinity (RBA) compared to a standard.[3]

Hershberger Bioassay Protocol

The Hershberger assay is a short-term in vivo screen mandated by regulatory bodies like the OECD to detect androgenic and anti-androgenic activity.[10][11][12]

G cluster_prep Phase 1: Animal Preparation cluster_dosing Phase 2: Dosing Regimen (10 Days) cluster_necropsy Phase 3: Necropsy and Analysis cluster_tissues Target Tissues cluster_analysis Phase 4: Data Interpretation Animal_Model Peripubertal Male Rats Castration Surgical Castration Animal_Model->Castration Recovery Acclimation & Recovery Period Castration->Recovery Dosing Daily administration of test compound (e.g., Bolandione/Bolandiol) via subcutaneous injection or oral gavage Recovery->Dosing Necropsy Necropsy (24h after last dose) Dosing->Necropsy Controls Control Groups: - Vehicle (Negative Control) - Testosterone Propionate (Positive Control) Tissue_Harvest Excision of Androgen-Dependent Tissues Necropsy->Tissue_Harvest Weighing Record Wet Weights Tissue_Harvest->Weighing Anabolic Anabolic: Levator Ani Muscle Tissue_Harvest->Anabolic Androgenic Androgenic: - Ventral Prostate - Seminal Vesicles - Cowper's Glands - Glans Penis Tissue_Harvest->Androgenic Stats Statistical analysis of tissue weight changes vs. controls Weighing->Stats Conclusion Determine Anabolic vs. Androgenic Potency Stats->Conclusion

Workflow for the rodent Hershberger bioassay.

Conclusion

While Bolandione is correctly classified as a prohormone to the anabolic steroid nandrolone, its metabolite, Bolandiol, demonstrates a pharmacological profile with significant tissue selectivity.[3][4] Its ability to stimulate anabolic tissues with reduced androgenic impact provides a clear example of a "SARM-like" effect from a steroidal compound.[3] This dissociation between anabolic and androgenic effects, quantified through standardized in vitro and in vivo assays, underscores the nuanced landscape of androgen receptor modulation and highlights the potential for steroidal structures to achieve a degree of tissue selectivity sought after in modern SARM drug discovery programs. For researchers, it is crucial to distinguish between the parent prohormone and its active metabolites when evaluating biological activity and potential therapeutic application.

References

In Vitro Metabolism of Estr-4-ene-3,17-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estr-4-ene-3,17-dione, also known as 19-norandrostenedione, is a synthetic steroid that has been investigated for its potential anabolic and androgenic effects. As a precursor to more potent androgens, understanding its metabolic fate is crucial for evaluating its biological activity, pharmacokinetics, and potential for drug-drug interactions. This technical guide provides an in-depth overview of the in vitro metabolism of Estr-4-ene-3,17-dione, focusing on its metabolic pathways, experimental protocols for its study, and its interaction with key signaling pathways.

Metabolic Pathways

The in vitro metabolism of Estr-4-ene-3,17-dione proceeds through two main phases: Phase I functionalization reactions and Phase II conjugation reactions. These transformations are primarily carried out by enzymes in the liver, with human liver microsomes (HLMs) serving as a standard in vitro model system.

Phase I Metabolism: Reduction and Hydroxylation

The initial and primary metabolic route for Estr-4-ene-3,17-dione involves the reduction of its 17-keto group to a hydroxyl group, leading to the formation of 17-hydroxy metabolites. This reaction is catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs). The major Phase I metabolite is nandrolone (19-nortestosterone). Further hydroxylation reactions, mediated by cytochrome P450 (CYP) enzymes, can also occur at various positions on the steroid nucleus, although specific isoforms responsible for these reactions with Estr-4-ene-3,17-dione are not extensively characterized in the public domain. Based on the metabolism of similar steroids, CYP3A4 is a likely candidate for hydroxylation reactions.

Phase II Metabolism: Glucuronidation

Following Phase I metabolism, the resulting hydroxylated metabolites, particularly nandrolone and its metabolites like 19-norandrosterone, undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The most significant conjugation pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). Studies on the glucuronidation of 19-norandrosterone, a downstream metabolite, have identified UGT2B7 and UGT2B15 as key enzymes involved in this process.[1][2][3] Inhibition studies have shown that specific inhibitors for UGT2B7 and UGT2B15 can significantly reduce the glucuronidation of 19-norandrosterone in human liver microsomes.[2]

Data Presentation

Table 1: Key Enzymes in the In Vitro Metabolism of Estr-4-ene-3,17-dione and its Metabolites

Metabolic PhaseEnzyme FamilyKey Isoforms (for metabolites)Metabolic Reaction
Phase I17β-Hydroxysteroid Dehydrogenases (17β-HSDs)Not specified in literature for parent compoundReduction of 17-keto group
Phase ICytochrome P450 (CYP)Likely CYP3A4 (based on similar steroids)Hydroxylation
Phase IIUDP-glucuronosyltransferases (UGTs)UGT2B7, UGT2B15 (for 19-norandrosterone)Glucuronidation

Table 2: Major In Vitro Metabolites of Estr-4-ene-3,17-dione

MetaboliteMetabolic Pathway
Nandrolone (19-nortestosterone)Reduction of 17-keto group
19-NorandrosteroneFurther metabolism of nandrolone
Hydroxylated metabolitesCYP-mediated oxidation
Glucuronide conjugates (e.g., 19-norandrosterone glucuronide)UGT-mediated conjugation

Experimental Protocols

The following protocols provide a general framework for studying the in vitro metabolism of Estr-4-ene-3,17-dione using human liver microsomes and analysis by LC-MS/MS.

Protocol 1: In Vitro Incubation with Human Liver Microsomes

1. Reagents and Materials:

  • Estr-4-ene-3,17-dione

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) or Methanol (MeOH), LC-MS grade

  • Internal standard (e.g., a structurally similar steroid not present in the sample)

2. Incubation Procedure:

  • Prepare a stock solution of Estr-4-ene-3,17-dione in a suitable organic solvent (e.g., DMSO or ethanol) and dilute to the desired starting concentration in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

  • In a microcentrifuge tube, combine the phosphate buffer, HLM suspension (final protein concentration typically 0.5-1.0 mg/mL), and Estr-4-ene-3,17-dione solution.

  • Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold ACN or MeOH containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Vortex the mixture and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

1. Protein Precipitation (as described in Protocol 1): This is the simplest method for sample cleanup. The supernatant after centrifugation can be directly injected into the LC-MS/MS system or further processed.

2. Solid-Phase Extraction (SPE) for Cleaner Samples:

  • Condition an appropriate SPE cartridge (e.g., a C18 or mixed-mode cartridge) with methanol followed by water.

  • Load the supernatant from the incubation mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove salts and other polar interferences.

  • Elute the analytes (parent compound and metabolites) with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 3: LC-MS/MS Analysis

1. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is commonly used for steroid analysis.

  • Mobile Phase A: Water with a small amount of additive to improve ionization (e.g., 0.1% formic acid or ammonium formate).

  • Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.

  • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is typically used to separate the parent compound from its more polar metabolites.

  • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducible retention times.

2. Mass Spectrometry (MS/MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of steroids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis. Specific precursor-to-product ion transitions for Estr-4-ene-3,17-dione and its expected metabolites need to be optimized.

  • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for each analyte to achieve maximum sensitivity.

Mandatory Visualization

Metabolic Pathway of Estr-4-ene-3,17-dione

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Estr_4_ene_3_17_dione Estr-4-ene-3,17-dione Nandrolone Nandrolone (19-Nortestosterone) Estr_4_ene_3_17_dione->Nandrolone 17β-HSD Hydroxylated_Metabolites Hydroxylated Metabolites Nandrolone->Hydroxylated_Metabolites CYP450s (e.g., CYP3A4) Glucuronide_Conjugates Glucuronide Conjugates Nandrolone->Glucuronide_Conjugates UGTs (e.g., UGT2B7, UGT2B15) on downstream metabolites Hydroxylated_Metabolites->Glucuronide_Conjugates UGTs

Caption: Proposed metabolic pathway of Estr-4-ene-3,17-dione.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow cluster_incubation Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start Prepare Incubation Mix (HLMs, Buffer, Substrate) pre_incubation Pre-incubation 37°C, 5 min start->pre_incubation reaction_initiation Reaction Initiation Add NADPH regenerating system pre_incubation->reaction_initiation incubation Incubation 37°C, Time course reaction_initiation->incubation termination Reaction Termination Add cold ACN/MeOH with IS incubation->termination centrifugation Centrifugation Pellet proteins termination->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection spe Optional: Solid-Phase Extraction (SPE) supernatant_collection->spe for cleaner samples analysis LC-MS/MS Analysis (MRM Mode) supernatant_collection->analysis Direct Injection evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution reconstitution->analysis data_processing Data Processing Quantification & Metabolite ID analysis->data_processing results Results Metabolic Stability & Pathway ID data_processing->results

Caption: General workflow for an in vitro steroid metabolism study.

Signaling Pathways

Estr-4-ene-3,17-dione and its primary metabolite, nandrolone, are known to interact with androgen and estrogen receptors, thereby influencing downstream signaling pathways.

Androgen Receptor (AR) Signaling

Estr-4-ene-3,17-dione itself is considered a prohormone and generally exhibits weaker binding affinity for the androgen receptor compared to its metabolite, nandrolone, and testosterone. Upon conversion to nandrolone, it can bind to and activate the androgen receptor. This activation leads to the translocation of the receptor-ligand complex to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes involved in various physiological processes, including muscle growth. In vitro studies using androgen-sensitive cell lines have shown that androst-4-ene-3,17-dione can promote myogenesis, an effect that is mediated through the androgen receptor and is attenuated by AR antagonists.[4]

Estrogen Receptor (ER) Signaling

While primarily considered an androgen precursor, Estr-4-ene-3,17-dione and its metabolites may also interact with estrogen receptors (ERα and ERβ). The aromatization of 19-norsteroids to estrogens is a possibility, which could lead to estrogenic effects. The binding affinity of Estr-4-ene-3,17-dione and nandrolone to estrogen receptors is generally lower than that of estradiol. However, at high concentrations, they may still elicit estrogenic responses. In vitro assays, such as ER competitive binding assays and reporter gene assays, can be employed to characterize the estrogenic or anti-estrogenic potential of Estr-4-ene-3,17-dione and its metabolites.

References

An In-depth Technical Guide to the Identification of 19-Norandrostenedione Metabolites: 19-Norandrosterone and 19-Noretiocholanolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and analysis of 19-norandrosterone and 19-noretiocholanolone, the primary urinary metabolites of the synthetic anabolic steroid precursor 19-norandrostenedione. This document details the metabolic pathways, analytical methodologies, and quantitative data pertinent to the detection of these compounds in biological matrices, primarily urine.

Introduction

This compound (estr-4-ene-3,17-dione) is a prohormone that serves as a metabolic precursor to the potent anabolic-androgenic steroid nandrolone (19-nortestosterone).[1] Its use is prohibited in sports, and its detection relies on the identification of its characteristic metabolites in urine.[2][3] The primary urinary metabolites used for this purpose are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[1][4] This guide offers a detailed exploration of the metabolic fate of this compound and the advanced analytical techniques employed for the unequivocal identification and quantification of its metabolites.

Metabolic Pathway of this compound

Upon oral administration, this compound is rapidly metabolized in the body. The initial and most significant conversion is its reduction to nandrolone by the enzyme 17β-hydroxysteroid dehydrogenase.[1] Nandrolone then undergoes further metabolism, primarily through the reduction of its A-ring, to form the two major downstream metabolites: 19-norandrosterone (the 5α-reduced metabolite) and 19-noretiocholanolone (the 5β-reduced metabolite).[1] These metabolites are then conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in urine.[5][6] The detection of these conjugated metabolites is a key strategy in anti-doping analysis.[2][6]

Metabolic Pathway of this compound Metabolic Pathway of this compound This compound This compound Nandrolone (19-Nortestosterone) Nandrolone (19-Nortestosterone) This compound->Nandrolone (19-Nortestosterone) 17β-HSD 19-Norandrosterone (19-NA) 19-Norandrosterone (19-NA) Nandrolone (19-Nortestosterone)->19-Norandrosterone (19-NA) 5α-reductase 19-Noretiocholanolone (19-NE) 19-Noretiocholanolone (19-NE) Nandrolone (19-Nortestosterone)->19-Noretiocholanolone (19-NE) 5β-reductase Glucuronide and Sulfate Conjugates Glucuronide and Sulfate Conjugates 19-Norandrosterone (19-NA)->Glucuronide and Sulfate Conjugates 19-Noretiocholanolone (19-NE)->Glucuronide and Sulfate Conjugates Urinary Excretion Urinary Excretion Glucuronide and Sulfate Conjugates->Urinary Excretion

Metabolic conversion of this compound to its primary urinary metabolites.

Analytical Methodologies

The detection of 19-NA and 19-NE in urine is a multi-step process involving sample preparation, chromatographic separation, and mass spectrometric detection. The two primary analytical platforms are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of this compound metabolites. A typical workflow involves enzymatic hydrolysis of the conjugated metabolites, followed by extraction, derivatization, and GC-MS analysis.

GC-MS Analytical Workflow GC-MS Analytical Workflow for 19-NA and 19-NE cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Sample Collection Urine Sample Collection Enzymatic Hydrolysis Enzymatic Hydrolysis Urine Sample Collection->Enzymatic Hydrolysis Release of free steroids Liquid-Liquid or Solid-Phase Extraction Liquid-Liquid or Solid-Phase Extraction Enzymatic Hydrolysis->Liquid-Liquid or Solid-Phase Extraction Purification and concentration Derivatization (e.g., TMS) Derivatization (e.g., TMS) Liquid-Liquid or Solid-Phase Extraction->Derivatization (e.g., TMS) Increase volatility GC-MS Analysis GC-MS Analysis Derivatization (e.g., TMS)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Identification and Quantification

Typical workflow for the GC-MS analysis of this compound metabolites.

Detailed Experimental Protocol for GC-MS Analysis:

  • Sample Preparation:

    • To 2 mL of urine, add an internal standard (e.g., deuterated 19-norandrosterone).

    • Add 1 mL of phosphate buffer (pH 7).

    • Add 50 µL of β-glucuronidase from E. coli.[7]

    • Incubate at 50°C for 1 hour for enzymatic hydrolysis.[7]

    • After cooling, adjust the pH to 9-10 with sodium carbonate.

  • Extraction:

    • Perform liquid-liquid extraction with 5 mL of n-pentane or another suitable organic solvent.

    • Vortex for 5 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dry residue in 100 µL of a derivatizing agent, such as a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol.

    • Heat at 60°C for 20 minutes to form the trimethylsilyl (TMS) derivatives.[8]

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar column like a DB-1 or DB-5).

    • Employ a temperature program that allows for the separation of 19-NA and 19-NE from other endogenous steroids.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted analysis of the characteristic ions of the 19-NA and 19-NE TMS derivatives.[7][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative and often more sensitive method for the analysis of this compound metabolites, with the advantage of not requiring a derivatization step.[5][10] This method can directly measure the glucuronide and sulfate conjugates.[5]

Detailed Experimental Protocol for LC-MS/MS Analysis:

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., deuterated 19-norandrosterone glucuronide).

    • Dilute with 1 mL of ammonium acetate buffer.

    • Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., a mixed-mode cation exchange cartridge) to clean up the sample and concentrate the analytes.[10]

    • Elute the analytes with a suitable solvent (e.g., methanol containing a small percentage of ammonium hydroxide).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with an additive like formic acid or ammonium acetate to improve ionization.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for 19-NA, 19-NE, and their conjugates.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

To differentiate between endogenous production and exogenous administration of 19-norsteroids, GC-C-IRMS is employed.[11][12] This technique measures the carbon isotope ratio (¹³C/¹²C) of the metabolites. Synthetic steroids have a different ¹³C/¹²C ratio compared to endogenous steroids, allowing for the confirmation of doping.[11]

Quantitative Data

The following tables summarize key quantitative data related to the analysis of 19-norandrosterone and 19-noretiocholanolone.

Table 1: Analytical Performance Characteristics

ParameterMethod19-Norandrosterone (19-NA)19-Noretiocholanolone (19-NE)Reference(s)
Limit of Detection (LOD)LC-MS/MS40 pg/mL (for sulfate conjugate)-[10]
Limit of Quantification (LOQ)LC-MS/MS200 pg/mL (for sulfate conjugate)-[10]
LOQGC-C-IRMS2 ng/mL2 ng/mL[12]
RecoveryLC-MS/MS94% (at 2 ng/mL for sulfate conjugate)-[10]
RecoveryGC-MS85.7% - 110.4%88.2% - 131.9%[7]

Table 2: Urinary Concentrations After Administration of this compound

DosePeak Mean Urinary Concentration (19-NA)Time to PeakReference(s)
1.0 µg0.68 ± 0.36 ng/mLNot specified[13][14]
2.5 µg1.56 ± 0.86 ng/mLNot specified[13][14]
5.0 µg3.89 ± 3.11 ng/mLNot specified[13][14]
100 mgConcentrations of 19-NA sulfate were detectable for over 200 hoursNot specified[5]

Table 3: Ratio of 19-Norandrosterone to 19-Noretiocholanolone in Urine

Time Post-Administration19-NA / 19-NE RatioObservationReference(s)
Early Stage (< 6 hours)> 1.019-NA concentrations are generally higher than 19-NE.[7][8]
Later Stages (> 6 hours)Can be < 1.0The ratio may fluctuate and even reverse.[7][8]

Conclusion

The identification of 19-norandrosterone and 19-noretiocholanolone is a critical aspect of anti-doping science and drug metabolism research. This guide has provided a detailed overview of the metabolic pathways leading to these compounds and the sophisticated analytical methodologies used for their detection and quantification. The presented experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field, enabling a deeper understanding of the analysis of this compound and its metabolites. The continued development of sensitive and specific analytical techniques will further enhance the ability to detect the misuse of this and other anabolic agents.

References

Methodological & Application

Application Note: Quantitative Analysis of 19-Norandrostenedione in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a detailed protocol for the detection and quantification of 19-norandrostenedione and its primary metabolite, 19-norandrosterone, in biological samples, particularly urine and plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an anabolic steroid prohormone, and its monitoring is crucial in sports anti-doping control and clinical research. The described methodology encompasses sample preparation, including enzymatic hydrolysis and liquid-liquid extraction, derivatization to enhance analyte volatility, and instrumental analysis by GC-MS. This protocol is designed to offer a robust and reproducible workflow for researchers, scientists, and professionals in drug development.

Introduction

This compound (estra-4-ene-3,17-dione) is a synthetic prohormone of nandrolone (19-nortestosterone), a potent anabolic androgenic steroid. Its use is prohibited in competitive sports by the World Anti-Doping Agency (WADA) due to its performance-enhancing effects. Accurate and sensitive detection methods are therefore essential for anti-doping laboratories. Furthermore, understanding the pharmacokinetics of this compound and its metabolites is of interest to drug development professionals. Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of steroids, offering high selectivity and sensitivity. This application note details a comprehensive GC-MS protocol for the analysis of this compound, focusing on its major metabolite, 19-norandrosterone (19-NA).

Experimental Protocol

This protocol is a synthesis of established methodologies for the analysis of this compound and its metabolites.

Sample Preparation (Urine)
  • Sample Aliquoting: Pipette 2.0 mL of the urine sample into a glass centrifuge tube.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., methyltestosterone or a deuterated analog of the analyte) to each sample, calibrator, and quality control sample.

  • pH Adjustment: Add 1 mL of phosphate buffer (0.8 M, pH 7) to the urine sample.[1]

  • Enzymatic Hydrolysis: To cleave glucuronide conjugates, add 50 µL of β-glucuronidase from E. coli.[1]

  • Incubation: Gently mix and incubate the samples at 55°C for 60 minutes.[1]

  • pH Adjustment for Extraction: After cooling to room temperature, adjust the pH of the sample to 9-10 with a carbonate buffer (20%).[1]

  • Liquid-Liquid Extraction (LLE): Add 5 mL of tert-butyl methyl ether (TBME), vortex for 5 minutes, and centrifuge at 3000 rpm for 5 minutes.[1][2]

  • Solvent Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization is a critical step to increase the volatility and thermal stability of the steroid analytes for GC-MS analysis.[3]

  • Reagent Addition: To the dry residue, add 50 µL of a derivatization mixture. A common and effective mixture is N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst, such as trimethyliodosilane (TMIS) or a mixture of ammonium iodide (NH4I) and ethanethiol (e.g., MSTFA/NH4I/ethanethiol 500:4:2 v/v/v).[4][5]

  • Incubation: Cap the vials tightly and heat at 70-80°C for 30 minutes.[5][6]

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial.

GC-MS Instrumental Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (or equivalent) capillary column (e.g., 25 m x 0.20 mm i.d., 0.33 µm film thickness).[2]

    • Injector Temperature: 280°C.[2]

    • Injection Volume: 1.0 µL in splitless mode.[2]

    • Carrier Gas: Helium with a constant flow rate of approximately 1-2 mL/min.[2]

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp 1: 20°C/min to 240°C.

      • Ramp 2: 10°C/min to 320°C, hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ion Source Temperature: 230°C.[2]

    • Interface Temperature: 280°C.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard. The following tables summarize key quantitative data for the analysis of this compound metabolites.

Table 1: GC-MS Parameters for 19-Norandrosterone (as TMS-derivative)

ParameterValueReference
Quantification Ions (m/z) 420 (M+), 405, 315[7]
Qualifier Ions (m/z) 256, 346[8]
Typical Retention Time Dependent on specific GC conditions-

Table 2: Method Validation Data for 19-Norandrosterone

ParameterValueReference
Linearity Range (Low) 0.5 - 6 ng/mL[7]
Linearity Range (High) 10 - 400 ng/mL[7]
Limit of Quantification (LOQ) 2 ng/mL[9]
Recovery (%) 85.7% - 110.7%[7]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Protocol for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Urine/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Add_IS->Hydrolysis LLE Liquid-Liquid Extraction (e.g., TBME) Hydrolysis->LLE Evaporation Evaporation to Dryness LLE->Evaporation Add_Reagent Add Derivatization Reagent (e.g., MSTFA) Evaporation->Add_Reagent Heating Heating (70-80°C) Add_Reagent->Heating GCMS_Injection GC-MS Injection Heating->GCMS_Injection Data_Acquisition Data Acquisition (SIM Mode) GCMS_Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for this compound analysis.

Signaling Pathway Diagram

While this compound is a synthetic steroid and does not have a classical signaling pathway, its metabolic conversion is a key aspect of its detection. The following diagram illustrates the metabolic conversion of this compound to its major detectable metabolite, 19-norandrosterone.

Metabolic_Pathway Metabolic Conversion of this compound cluster_metabolism Metabolism Norandrostenedione This compound Nandrolone Nandrolone Norandrostenedione->Nandrolone Reduction Norandrosterone 19-Norandrosterone (19-NA) (Major Metabolite) Nandrolone->Norandrosterone Metabolism Noretiocholanolone 19-Noretiocholanolone (19-NE) (Minor Metabolite) Nandrolone->Noretiocholanolone Metabolism

Caption: Metabolic pathway of this compound.

Conclusion

The GC-MS protocol detailed in this application note provides a reliable and sensitive method for the quantification of this compound and its metabolites in biological samples. The combination of enzymatic hydrolysis, liquid-liquid extraction, and silyl derivatization ensures efficient sample clean-up and analyte detection. This methodology is suitable for applications in anti-doping control, clinical chemistry, and pharmaceutical research, enabling accurate monitoring of this synthetic steroid. Adherence to this protocol will allow for the generation of high-quality, reproducible data for research and regulatory purposes.

References

Solid-Phase Extraction of 19-Norandrostenedione from Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Norandrostenedione (also known as estr-4-ene-3,17-dione) is an anabolic androgenic steroid and a direct precursor to the synthetic anabolic steroid nandrolone. Its detection and quantification in biological matrices such as urine and plasma are of significant interest in clinical research, sports doping control, and pharmaceutical development. The complexity of these biological samples necessitates a robust and efficient sample preparation method to remove interfering substances and concentrate the analyte of interest prior to instrumental analysis. Solid-phase extraction (SPE) is a widely adopted technique that offers superior cleanup and concentration compared to traditional methods like liquid-liquid extraction (LLE).

This document provides detailed protocols for the solid-phase extraction of this compound from urine and plasma/serum, supported by quantitative performance data derived from studies on structurally related C19 steroids. The methodologies are designed to be compatible with sensitive analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation: Performance of SPE for this compound and Related Steroids

The following tables summarize the quantitative performance data for the extraction of this compound's primary metabolite, 19-norandrosterone, and other related C19 steroids from biological matrices using various SPE methods. This data provides a comparative overview of expected recoveries, limits of detection (LOD), and limits of quantification (LOQ).

Table 1: Recovery Data for Steroids from Biological Matrices using SPE

AnalyteBiological MatrixSPE SorbentRecovery Rate (%)Citation
19-NorandrosteroneUrinePolymeric (WCX)>90% (Qualitative)[1]
19-Norandrosterone SulfateUrineQuaternary Amine94%[2]
AndrostenedioneSerumPolymeric Reversed PhaseNot Specified[3]
AndrostenedioneSerumC8 + QAXHigh (Qualitative)[4]
TestosteroneSerumPolymeric Reversed Phase95%[3]
Various SteroidsUrineC1881.7 - 120%[5]
Various SteroidsSerumC1880 - 120%[5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Steroids in Biological Matrices after SPE

AnalyteBiological MatrixAnalytical MethodLODLOQCitation
19-NorandrosteroneUrineLC-MS/MS-1 ng/mL (MRPL)[1]
19-Norandrosterone SulfateUrineLC-MS/MS40 pg/mL200 pg/mL[2]
AndrostenedioneSerumLC-MS/MS-1 pg/mL[3]
Various SteroidsUrineLC-MS/MS0.04 - 0.28 ng/mL0.14 - 0.92 ng/mL[5]
Various SteroidsSerumLC-MS/MS0.11 - 0.35 ng/mL0.38 - 1.18 ng/mL[5]

MRPL: Minimum Required Performance Level

Experimental Protocols

The following are detailed protocols for the solid-phase extraction of this compound from urine and plasma/serum.

Protocol 1: Extraction of this compound from Human Urine

This protocol is designed for the extraction of total (free and conjugated) this compound from urine samples.

1. Sample Pre-treatment: Enzymatic Hydrolysis

  • To 2-5 mL of urine in a glass tube, add an appropriate internal standard (e.g., deuterated this compound).

  • Add 1 mL of phosphate buffer (0.8 M, pH 7).

  • Add 50 µL of β-glucuronidase from E. coli.

  • Vortex the mixture and incubate at 55°C for 1 hour to cleave the glucuronide conjugates.

  • Allow the sample to cool to room temperature.

  • Adjust the pH of the sample to 9-10 with a carbonate buffer (e.g., 20% sodium carbonate solution).

2. Solid-Phase Extraction (SPE)

  • SPE Sorbent: Reversed-phase polymeric sorbent (e.g., Oasis HLB) or C18.

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Equilibration: Equilibrate the cartridge with 3 mL of the carbonate buffer used for pH adjustment.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar impurities.

    • Follow with a wash of 3 mL of a weak organic solvent mixture (e.g., 10-20% methanol in water) to remove less polar interferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution: Elute the analytes with 3-5 mL of a suitable organic solvent. A common choice is methanol or a mixture of dichloromethane and methanol. Collect the eluate in a clean collection tube.

3. Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for the analytical instrument (e.g., 50:50 methanol:water for LC-MS/MS).

  • Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for analysis.

Protocol 2: Extraction of this compound from Human Plasma/Serum

This protocol is suitable for the extraction of this compound from plasma or serum.

1. Sample Pre-treatment

  • Thaw plasma or serum samples at room temperature.

  • To 1 mL of plasma/serum, add an appropriate internal standard (e.g., deuterated this compound).

  • To precipitate proteins, add 2 mL of acetonitrile.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

2. Solid-Phase Extraction (SPE)

  • SPE Sorbent: Reversed-phase polymeric sorbent (e.g., Oasis HLB) or C18.

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 3 mL of deionized water.

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Follow with a wash of 3 mL of 20% methanol in water.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution: Elute the analytes with 3 mL of methanol.

3. Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the appropriate mobile phase for analysis.

  • Vortex and transfer to an autosampler vial.

Visualizations

SPE Workflow for this compound from Urine

Caption: SPE workflow for this compound from urine.

SPE Workflow for this compound from Plasma/Serum

Caption: SPE workflow for this compound from plasma/serum.

Logical Relationship of SPE Sorbent Selection

Sorbent_Selection cluster_analyte Analyte: this compound cluster_matrix Biological Matrix (Urine/Plasma) cluster_sorbent SPE Sorbent Choice start Analyte & Matrix Properties analyte_polarity Moderately Polar start->analyte_polarity matrix_polarity Aqueous (Polar) start->matrix_polarity rp_spe Reversed-Phase (RP) analyte_polarity->rp_spe Interaction based on hydrophobicity analyte_functional_groups Ketone Groups analyte_functional_groups->rp_spe matrix_polarity->rp_spe Analyte retained, polar matrix passes through matrix_interferences Salts, Proteins, Phospholipids matrix_interferences->rp_spe Removed during wash steps polymeric Polymeric (e.g., Oasis HLB) rp_spe->polymeric c18 Silica-based C18 rp_spe->c18

Caption: SPE sorbent selection for this compound.

References

Application Note: Derivatisierung von Estr-4-en-3,17-dion für die GC-MS-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Einführung

Estr-4-en-3,17-dion, ein anaboles Steroid, erfordert eine Derivatisierung, um seine Flüchtigkeit und thermische Stabilität für die Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) zu erhöhen. Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Derivatisierung von Estr-4-en-3,17-dion durch Oximierung gefolgt von Silylierung. Diese Methode wandelt die polaren Carbonylgruppen in weniger polare und thermisch stabilere Trimethylsilyl (TMS)-Derivate um, was zu verbesserten chromatographischen Peakformen und einer erhöhten Empfindlichkeit führt.

Prinzip

Die Derivatisierung erfolgt in zwei Schritten:

  • Oximierung: Die Ketogruppen an den Positionen C3 und C17 von Estr-4-en-3,17-dion reagieren mit einem Oximierungsreagenz (z. B. Hydroxylaminhydrochlorid in Pyridin), um die entsprechenden Oxime zu bilden. Dieser Schritt verhindert die Bildung von Enol-TMS-Ethern während der Silylierung, was zu stabileren Derivaten führt.

  • Silylierung: Die resultierenden Oxime und eventuell vorhandene Hydroxylgruppen werden mit einem Silylierungsreagenz wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) behandelt.[1][2][3] Dies führt zur Bildung von Trimethylsilylether-Derivaten, die für die GC-MS-Analyse geeignet sind.[4]

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die quantitativen Leistungsdaten zusammen, die mit der Derivatisierung von Steroiden für die GC-MS-Analyse verbunden sind. Obwohl spezifische Daten für Estr-4-en-3,17-dion variieren können, bieten diese Bereiche einen allgemeinen Anhaltspunkt für die erwartete Leistung der Methode.

ParameterTypische WerteReferenzmatrix
Nachweisgrenze (LOD)1.0–5.0 ng/mLUrin, Wasser
Bestimmungsgrenze (LOQ)2.5–10 ng/mLUrin, Wasser
Wiederfindungsrate78–102%Wasser
Relative Standardabweichung (RSD)1–15%Wasser
Linearitätsbereich (R²)> 0.99Verschiedene

Tabelle 1: Zusammenfassung der quantitativen Daten für die GC-MS-Analyse von derivatisierten Steroiden. Die Werte stammen aus Studien, die eine Reihe von anabolen Steroiden und Östrogenen untersuchen.[5][6]

Experimentelle Protokolle

1. Probenvorbereitung (Beispiel für Urinproben)

Die Probenvorbereitung ist entscheidend, um Interferenzen aus der Matrix zu entfernen. Eine Festphasenextraktion (SPE) ist eine gängige Methode zur Reinigung und Anreicherung von Analyten.[7]

  • Materialien:

    • SPE-Kartuschen (z. B. C18)

    • Methanol (HPLC-Qualität)

    • Ultrareines Wasser

    • Acetonitril (HPLC-Qualität)

    • Zentrifugenröhrchen

    • Stickstoff-Evaporator

  • Protokoll:

    • Konditionieren Sie die SPE-Kartusche mit 5 mL Methanol, gefolgt von 5 mL ultrareinem Wasser.

    • Laden Sie 5 mL der Urinprobe auf die Kartusche.

    • Waschen Sie die Kartusche mit 5 mL Wasser, um polare Interferenzen zu entfernen.

    • Trocknen Sie die Kartusche unter Vakuum für 10 Minuten.

    • Eluieren Sie die Analyten mit 5 mL Acetonitril.

    • Verdampfen Sie das Eluat unter einem sanften Stickstoffstrom bei 40 °C zur Trockne.

2. Derivatisierungsprotokoll

  • Materialien:

    • Getrockneter Probenextrakt

    • Oximierungslösung (z. B. 2% Hydroxylaminhydrochlorid in Pyridin)

    • Silylierungsreagenz (z. B. BSTFA mit 1% TMCS oder MSTFA)

    • Heizblock oder Wasserbad

    • GC-Vials mit Einlagen

  • Protokoll:

    • Oximierung:

      • Geben Sie 100 µL der Oximierungslösung zum getrockneten Extrakt.

      • Verschließen Sie das Röhrchen fest und erhitzen Sie es 30 Minuten lang bei 60 °C.

      • Kühlen Sie das Röhrchen auf Raumtemperatur ab.

    • Silylierung:

      • Geben Sie 100 µL des Silylierungsreagenzes (z. B. BSTFA + 1% TMCS) zu der oximierten Probe.[7][8]

      • Verschließen Sie das Röhrchen erneut und erhitzen Sie es 60 Minuten lang bei 70 °C.[8]

      • Kühlen Sie die Probe auf Raumtemperatur ab.

      • Überführen Sie die derivatisierte Probe in ein GC-Vial für die Analyse.

3. GC-MS-Analysebedingungen

  • Gaschromatograph (GC):

    • Säule: Zebron ZB-5 oder äquivalente 5% Phenyl-Polysiloxan-Säule (z. B. 30 m x 0,25 mm ID, 0,25 µm Filmdicke).[1]

    • Injektor: Splitless-Modus, Temperatur 280 °C

    • Ofenprogramm:

      • Anfangstemperatur: 150 °C, 1 Minute halten

      • Rampe 1: 10 °C/min auf 250 °C

      • Rampe 2: 5 °C/min auf 300 °C, 5 Minuten halten

    • Trägergas: Helium, konstante Flussrate von 1,0 mL/min

  • Massenspektrometer (MS):

    • Ionisierungsmodus: Elektronenionisation (EI) bei 70 eV

    • Ionenquellentemperatur: 230 °C

    • Transferleitungstemperatur: 280 °C

    • Scan-Modus: Full Scan (m/z 50-600) oder Selected Ion Monitoring (SIM) für erhöhte Empfindlichkeit. Für die quantitative Analyse im SIM-Modus sollten charakteristische Ionen des derivatisierten Estr-4-en-3,17-dions überwacht werden.

Visualisierungen

experimental_workflow cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse Sample Urinprobe SPE Festphasenextraktion (SPE) Sample->SPE Laden Evaporation Eindampfen SPE->Evaporation Elution Oximation Oximierung (60°C, 30 min) Evaporation->Oximation Silylation Silylierung (70°C, 60 min) Oximation->Silylation GCMS GC-MS Analyse Silylation->GCMS Injektion Data Datenauswertung GCMS->Data derivatization_pathway Analyte Estr-4-en-3,17-dion (mit C=O Gruppen) Oximation_step Oximierung Analyte->Oximation_step Oxime Di-Oxim-Derivat Oximation_step->Oxime + Hydroxylamin Silylation_step Silylierung Oxime->Silylation_step TMS_Derivative Di-TMS-Oxim-Derivat (flüchtig & stabil) Silylation_step->TMS_Derivative + BSTFA/MSTFA GCMS GC-MS Analyse TMS_Derivative->GCMS

References

Application Notes: Enzyme Immunoassay for Screening 19-Norandrostenedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Norandrostenedione (also known as estr-4-ene-3,17-dione) is an anabolic androgenic steroid and a direct precursor to the synthetic anabolic steroid nandrolone (19-nortestosterone). Its detection is of significant interest in various fields, including sports anti-doping, clinical endocrinology, and pharmaceutical research. The Enzyme Immunoassay (EIA) provides a sensitive, high-throughput, and cost-effective method for the screening of this compound in biological samples. This document outlines the principles, protocols, and performance characteristics of a competitive EIA for the detection of this compound.

The assay described is a competitive enzyme-linked immunosorbent assay (ELISA). In this format, free this compound in the sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a microplate coated with a specific antibody. The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The subsequent addition of a substrate results in a colorimetric reaction, where a higher concentration of the target analyte leads to a lower signal intensity.

Principle of the Competitive Enzyme Immunoassay

The competitive EIA for this compound is based on the competition between the unlabeled analyte in the sample and a fixed amount of enzyme-conjugated this compound for a limited number of specific antibody binding sites. The microtiter wells are pre-coated with an antibody specific to this compound. When the sample and the enzyme conjugate are added to the wells, they compete for binding to the immobilized antibody. After an incubation period, the unbound components are washed away. A substrate solution is then added, which is converted by the enzyme on the bound conjugate into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. The concentration is determined by comparing the optical density of the sample with a standard curve generated from known concentrations of this compound.

EIA_Principle cluster_low_conc Low this compound Concentration cluster_high_conc High this compound Concentration Sample (Low) Sample (Low this compound) Antibody_L Antibody-Coated Well Sample (Low)->Antibody_L Enzyme Conjugate_L Enzyme Conjugate Enzyme Conjugate_L->Antibody_L Bound Complex_L High Enzyme Binding Antibody_L->Bound Complex_L Signal_L Strong Color Signal Bound Complex_L->Signal_L Substrate Addition Sample (High) Sample (High this compound) Antibody_H Antibody-Coated Well Sample (High)->Antibody_H Enzyme Conjugate_H Enzyme Conjugate Enzyme Conjugate_H->Antibody_H Bound Complex_H Low Enzyme Binding Antibody_H->Bound Complex_H Signal_H Weak Color Signal Bound Complex_H->Signal_H Substrate Addition

Figure 1: Principle of Competitive EIA for this compound.

Materials and Reagents

  • This compound standard solutions

  • This compound-enzyme (e.g., HRP) conjugate

  • Antibody-coated microtiter plate (96-well)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer/Sample Diluent

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Distilled or deionized water

  • Pipettes and pipette tips

  • Microplate reader with a 450 nm filter

Experimental Protocols

Sample Preparation (Urine)

For the analysis of conjugated steroids in urine, a hydrolysis and extraction step is necessary.

  • Hydrolysis:

    • To 1 mL of urine, add 1 mL of 0.1 M acetate buffer (pH 4.8).

    • Verify the pH is between 4.5 and 4.8.

    • Add 10 µL of β-glucuronidase from Helix pomatia (diluted 1:10 in distilled water).

    • Incubate for 2 hours at 50°C or overnight at 37°C.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Apply the hydrolyzed sample to the conditioned cartridge.

    • Wash the cartridge with 1.0 mL of 45% methanol.

    • Elute the analytes with 2 mL of ethyl acetate.

    • Evaporate the eluent to dryness at 30°C under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 0.5 mL of sample diluent.

    • Further dilute the reconstituted sample as needed for the assay. For example, a 1:20 dilution can be made by adding 50 µL of the solution to 950 µL of sample diluent.

Sample_Prep_Workflow cluster_urine Urine Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Urine 1 mL Urine Sample Buffer Add 1 mL Acetate Buffer (pH 4.8) Urine->Buffer Enzyme Add β-glucuronidase Buffer->Enzyme Incubate Incubate (2h at 50°C or overnight at 37°C) Enzyme->Incubate Hydrolyzed Hydrolyzed Sample Incubate->Hydrolyzed Load Load Hydrolyzed Sample Hydrolyzed->Load Condition Condition SPE Cartridge Condition->Load Wash Wash with 45% Methanol Load->Wash Elute Elute with Ethyl Acetate Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Sample Diluent Evaporate->Reconstitute AssaySample Sample Ready for EIA Reconstitute->AssaySample

Figure 2: Urine Sample Preparation Workflow.

EIA Procedure
  • Reagent Preparation: Prepare all reagents, standard solutions, and samples as instructed. Bring all reagents to room temperature before use.

  • Standard and Sample Addition:

    • Pipette 50 µL of each standard dilution and sample into the appropriate wells of the antibody-coated microplate.

    • It is recommended to run all standards and samples in duplicate.

  • Enzyme Conjugate Addition: Add 25 µL of the this compound-enzyme conjugate solution to each well.

  • Antibody Addition: Add 25 µL of the antibody solution to each well.

  • Incubation: Seal the plate and incubate for 1 hour at 4°C.

  • Washing: After incubation, discard the contents of the wells and wash the plate 3 times with wash buffer.

  • Substrate Addition: Pipette 100 µL of the substrate solution into each well.

  • Color Development: Incubate the plate for 30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 100 µL of the stop solution to each well.

  • Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.

EIA_Protocol start Start reagents Prepare Reagents, Standards, and Samples start->reagents add_std_sample Add 50 µL of Standards and Samples to Wells reagents->add_std_sample add_conjugate Add 25 µL of Enzyme Conjugate add_std_sample->add_conjugate add_antibody Add 25 µL of Antibody Solution add_conjugate->add_antibody incubate1 Incubate for 1 hour at 4°C add_antibody->incubate1 wash Wash Plate 3 Times incubate1->wash add_substrate Add 100 µL of Substrate Solution wash->add_substrate incubate2 Incubate for 30 min at Room Temperature (Dark) add_substrate->incubate2 add_stop Add 100 µL of Stop Solution incubate2->add_stop read Read Absorbance at 450 nm add_stop->read end End read->end

Figure 3: General EIA Protocol Workflow.

Data Analysis

  • Calculate the average absorbance for each set of duplicate standards and samples.

  • Generate a standard curve by plotting the average absorbance of each standard on the y-axis against its corresponding concentration on the x-axis. A semi-logarithmic plot is often used.

  • Determine the concentration of this compound in the samples by interpolating their average absorbance values from the standard curve.

  • Multiply the determined concentration by the dilution factor used during sample preparation to obtain the final concentration in the original sample.

Performance Characteristics

The performance characteristics of an EIA for this compound are expected to be similar to those of assays for structurally related steroids. The following data is based on a commercially available 19-nortestosterone EIA kit, which shows significant cross-reactivity with this compound.

Cross-Reactivity

The specificity of the immunoassay is determined by its cross-reactivity with other structurally related compounds.

CompoundCross-Reactivity (%)
This compound 240% [1]
17β-19-Nortestosterone100%[1]
Nortestosterone-Sulphate100%[1]
17α-19-Nortestosterone50%[1]
Norethindrone38%[1]
Norgestrel16%[1]

Note: This data is from a 19-nortestosterone EIA, where 17β-19-nortestosterone is the reference compound (100%). The high cross-reactivity of this compound in this assay suggests that a dedicated assay for this compound would have high specificity for this analyte.

Assay Validation Parameters

The following table summarizes typical validation parameters for a competitive steroid EIA. Specific values for a this compound assay should be established during in-house validation.

ParameterTypical ValueDescription
Limit of Detection (LOD) 0.1 - 1.0 ng/mLThe lowest concentration of the analyte that can be reliably distinguished from the blank.
Intra-Assay Precision (%CV) < 10%The variation within a single assay run.
Inter-Assay Precision (%CV) < 15%The variation between different assay runs.
Recovery 80 - 120%The accuracy of the assay, determined by spiking a known amount of analyte into a sample matrix.

Important Considerations

  • Matrix Effects: Biological samples can contain substances that interfere with the assay. It is important to validate the assay for each sample type.

  • Specificity: Due to the potential for cross-reactivity with other steroids, positive results from this screening assay should be confirmed by a more specific method such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Standard Curve: A new standard curve must be generated for each assay run.

  • Quality Control: Include positive and negative controls in each assay to monitor performance.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle all biological samples as potentially infectious.

  • Avoid contact with the stop solution, as it is a strong acid.

  • Dispose of all waste in accordance with local regulations.

These application notes provide a comprehensive overview and a solid starting point for researchers and scientists interested in utilizing an enzyme immunoassay for the screening of this compound. For optimal results, it is crucial to perform in-house validation of the assay for the specific sample matrices and experimental conditions.

References

Application Notes and Protocols for In Vitro Bioassays Assessing the Androgen-Receptor Mediated Activity of Bolandione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolandione, also known as 19-norandrostenedione, is a prohormone of the potent anabolic-androgenic steroid (AAS) nandrolone (19-nortestosterone).[1][2] Its use in sports is banned by the World Anti-Doping Agency (WADA) due to its potential to enhance athletic performance.[2] Understanding the androgenic activity of Bolandione is crucial for regulatory purposes, drug development, and toxicology. This document provides detailed application notes and protocols for assessing the androgenic activity of Bolandione using established in vitro bioassays. These assays are essential tools for characterizing the interaction of Bolandione with the androgen receptor (AR) and its subsequent effects on gene transcription.

Bolandione exerts its biological effects primarily through its conversion to nandrolone, which then binds to the androgen receptor.[2][3] However, Bolandione itself can also interact with the AR.[3][4] In vitro bioassays provide a controlled environment to quantify the direct androgenic potential of Bolandione and its metabolites. The two primary types of assays detailed here are competitive androgen receptor binding assays and androgen receptor transcriptional activation assays.

Data Presentation

The androgenic activity of Bolandione has been characterized in various in vitro systems. The following tables summarize the quantitative data on its binding affinity and transcriptional activation potential relative to reference androgens.

Table 1: Androgen Receptor Binding Affinity of Bolandione and Related Compounds

CompoundReceptor SourceRadioligandIC50 (nM)Relative Binding Affinity (RBA) (%)Reference
Bolandione (NOR) Rat Androgen ReceptorNot SpecifiedNot ReportedHigh Selectivity for AR[3][4]
Dihydrotestosterone (DHT) Hamster Prostate Cytosol[³H]DHT3.2100[5]
Testosterone Rat Seminal VesicleNot SpecifiedLower than DHTLower than DHT[6]
Nandrolone (19-Nortestosterone) Rat Seminal VesicleNot SpecifiedSimilar to TestosteroneSimilar to Testosterone[6][7]

Note: Specific IC50 and RBA values for Bolandione are not widely reported in publicly available literature. The data indicates high selectivity but does not quantify the precise binding affinity relative to a standard.

Table 2: Androgen Receptor Transcriptional Activation by Bolandione and Reference Androgens

CompoundAssay System (Cell Line)Reporter GeneEC50 (nM)Relative PotencyReference
Bolandione (NOR) Not SpecifiedAR-dependent reporterNot Reported10-fold lower than DHT[1][2][3]
Dihydrotestosterone (DHT) AR CALUX (U2-OS cells)Luciferase0.13100% (Reference)[8]
Dihydrotestosterone (DHT) MDA-kb2Luciferase0.14100% (Reference)[9]
Testosterone AR CALUX (U2-OS cells)Luciferase0.66~20% of DHT[8]
Androstenedione AR CALUX (U2-OS cells)Luciferase4.5~3% of DHT[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures described, the following diagrams are provided.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bolandione Bolandione AR Androgen Receptor (AR) Bolandione->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Translocation & Dimerization Cytoplasm Cytoplasm Nucleus Nucleus ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Activation AR_dimer->ARE Binding

Androgen Receptor Signaling Pathway

AR_Assay_Workflow Experimental Workflow for AR Transcriptional Activation Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture AR-responsive cells (e.g., MDA-kb2, AR CALUX) Cell_Seeding 3. Seed cells into 96-well plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare serial dilutions of Bolandione and controls (DHT) Treatment 4. Treat cells with compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 24 hours Treatment->Incubation Lysis 6. Lyse cells and add reporter substrate (e.g., Luciferin) Incubation->Lysis Measurement 7. Measure reporter signal (Luminescence) Lysis->Measurement Data_Analysis 8. Analyze data, calculate EC50, and determine relative potency Measurement->Data_Analysis

AR Transcriptional Activation Assay Workflow

Experimental Protocols

The following are detailed protocols for two key in vitro bioassays to assess the androgenic activity of Bolandione.

Protocol 1: Competitive Androgen Receptor Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to the androgen receptor.

1. Objective: To determine the relative binding affinity (RBA) of Bolandione for the human androgen receptor by measuring its ability to compete with a radiolabeled androgen ([³H]-R1881) for binding to the AR ligand-binding domain (LBD).

2. Materials:

  • Recombinant human androgen receptor ligand-binding domain (hAR-LBD)

  • [³H]-R1881 (radiolabeled synthetic androgen)

  • Unlabeled R1881 (for standard curve)

  • Dihydrotestosterone (DHT) (positive control)

  • Bolandione (test compound)

  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate

  • Wash Buffer: Assay buffer without DTT and molybdate

  • Hydroxylapatite (HAP) slurry (50% in assay buffer)

  • Scintillation cocktail

  • 96-well plates

  • Scintillation counter

3. Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of unlabeled R1881, DHT, and Bolandione in the assay buffer. The final concentration of the solvent (e.g., DMSO or ethanol) should be kept constant and low (<1%).

    • Dilute the hAR-LBD in cold assay buffer to the desired concentration.

    • Prepare the [³H]-R1881 working solution in assay buffer at a concentration that is approximately at its Kd for the hAR-LBD.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, [³H]-R1881, and hAR-LBD.

    • Non-specific Binding: Add a high concentration of unlabeled R1881, [³H]-R1881, and hAR-LBD.

    • Competitive Binding (Controls and Test Compound): Add serial dilutions of DHT or Bolandione, [³H]-R1881, and hAR-LBD.

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours with gentle agitation to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each well and incubate for 15 minutes at 4°C with shaking.

    • Centrifuge the plate to pellet the HAP, which binds the AR-ligand complex.

    • Carefully aspirate the supernatant containing the unbound radioligand.

    • Wash the HAP pellet multiple times with cold wash buffer, centrifuging and aspirating between each wash.

  • Measurement:

    • After the final wash, resuspend the HAP pellet in scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the competitor.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Relative Binding Affinity (RBA) of Bolandione as follows:

      • RBA (%) = (IC50 of DHT / IC50 of Bolandione) x 100

Protocol 2: AR CALUX® Transcriptional Activation Assay

This protocol is based on the OECD Test Guideline 458 for the AR CALUX bioassay, a reporter gene assay using the human U2-OS cell line stably transfected with the human AR and an AR-responsive luciferase reporter gene.[10]

1. Objective: To determine the androgenic potency of Bolandione by measuring its ability to induce AR-mediated luciferase expression in AR CALUX® cells.

2. Materials:

  • AR CALUX® cells (human U2-OS cell line stably transfected with hAR and a 3xARE-luciferase reporter construct)

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Dextran-coated charcoal (DCC) stripped FBS

  • Bolandione (test compound)

  • Dihydrotestosterone (DHT) (positive control)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent (containing luciferin)

  • Luminometer

3. Procedure:

  • Cell Culture and Seeding:

    • Maintain AR CALUX® cells in culture medium at 37°C and 5% CO₂.

    • Two days before the assay, seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of treatment. Use medium supplemented with DCC-stripped FBS to minimize background androgenic activity.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of Bolandione and DHT in the assay medium (containing DCC-stripped FBS).

    • Remove the seeding medium from the cells and replace it with the medium containing the various concentrations of the test and control compounds. Include solvent controls.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • Remove the medium from the wells.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to each well.

  • Measurement:

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence (relative light units) against the log concentration of Bolandione and DHT.

    • Determine the EC50 value (the concentration that elicits 50% of the maximum response) for each compound using a sigmoidal dose-response curve fit.

    • Calculate the relative potency of Bolandione compared to DHT.

Conclusion

The in vitro bioassays described provide robust and reliable methods for assessing the androgenic activity of Bolandione. The competitive binding assay allows for the determination of its affinity for the androgen receptor, while the transcriptional activation assay quantifies its ability to induce AR-mediated gene expression. The data indicates that Bolandione is a selective AR ligand with a transcriptional potency approximately 10-fold lower than that of DHT.[3] These protocols can be readily implemented in a laboratory setting to further characterize the androgenic properties of Bolandione and other related compounds.

References

Animal Models for Studying the Effects of 19-Norandrostenedione Administration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

19-Norandrostenedione (also known as estr-4-ene-3,17-dione or NOR) is a prohormone of the anabolic steroid nandrolone (19-nortestosterone).[1][2][3] It has been marketed as a dietary supplement to increase muscle mass and strength. Understanding its physiological and metabolic effects is crucial for drug development, sports medicine, and toxicology. This document provides detailed application notes and experimental protocols for using animal models, primarily rats, to study the effects of this compound administration. The protocols are based on established research methodologies and are intended to guide researchers in designing and conducting their own studies.

Key Concepts and Signaling Pathways

This compound exerts its biological effects primarily through its conversion to nandrolone, which then acts as an agonist for the androgen receptor (AR).[2][3] The binding of nandrolone to the AR initiates a cascade of molecular events that modulate gene expression in target tissues, leading to both anabolic (muscle-building) and androgenic (masculinizing) effects.

The primary signaling pathway involves the following steps:

  • Metabolism: this compound is metabolized to nandrolone. This conversion is a key step for its biological activity.

  • Androgen Receptor Binding: Nandrolone binds to the AR in the cytoplasm of target cells.[2]

  • Nuclear Translocation: The nandrolone-AR complex translocates to the nucleus.

  • Gene Transcription: The complex binds to androgen response elements (AREs) on the DNA, regulating the transcription of target genes. This leads to an increase in protein synthesis and muscle growth.

  • Downstream Effects: The altered gene expression affects various cellular processes, including muscle protein synthesis, satellite cell proliferation, and inhibition of muscle breakdown pathways. Notably, nandrolone has been shown to influence the expression of myostatin, a negative regulator of muscle growth.

Below is a diagram illustrating the metabolic and signaling pathway of this compound.

This compound Signaling Pathway cluster_Metabolism Metabolism cluster_Cellular_Action Cellular Action cluster_Nuclear_Events Nuclear Events cluster_Physiological_Effects Physiological Effects This compound This compound Nandrolone Nandrolone This compound->Nandrolone 17β-HSD AR Androgen Receptor Nandrolone->AR Binding AR_N Nandrolone-AR Complex AR->AR_N Conformational Change ARE Androgen Response Element (ARE) AR_N->ARE Binding Gene Target Gene Transcription ARE->Gene Muscle Muscle Protein Synthesis ↑ (Anabolic Effect) Gene->Muscle Prostate Prostate Growth (Androgenic Effect) Gene->Prostate Myostatin Myostatin Expression ↓ Gene->Myostatin

Metabolic and signaling pathway of this compound.

Animal Models

The most commonly used animal model for studying the effects of this compound is the orchiectomized (castrated) rat. Orchiectomy removes the primary source of endogenous androgens, allowing for a clearer assessment of the effects of exogenous steroid administration. Wistar or Sprague-Dawley rats are frequently used strains.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound in orchiectomized rats.

Table 1: Effects of Subcutaneous this compound Administration on Organ Weights in Orchiectomized Rats

Treatment GroupDose (mg/kg BW/day)Levator Ani Weight (mg)Seminal Vesicle Weight (mg)Prostate Weight (mg)
Vehicle Control0Data not availableData not availableData not available
This compound1Significantly IncreasedNo Significant ChangeNo Significant Change

Source: Based on findings from Diel et al., 2008.[3] Note: Specific mean and standard deviation values require access to the full-text publication.

Table 2: Effects of Oral this compound Administration on Organ Weights and Body Weight in Orchiectomized Rats

Treatment GroupDose (mg/kg BW/day)Levator Ani WeightProstate WeightBody Weight Change
Vehicle Control0No ChangeNo ChangeData not available
This compound0.1No Significant ChangeNo Significant ChangeDose-dependent decrease
This compound1No Significant ChangeNo Significant ChangeDose-dependent decrease
This compound10No Significant ChangeNo Significant ChangeDose-dependent decrease

Source: Based on findings from Parr et al., 2009.[1][4] Note: Specific mean and standard deviation values require access to the full-text publication.

Experimental Protocols

The following are detailed protocols for key experiments involved in studying the effects of this compound in a rat model.

Protocol 1: Orchiectomy in Rats

Objective: To create a model of androgen deficiency to study the effects of exogenous androgen administration.

Materials:

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, forceps, scissors, sutures)

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile saline

  • Analgesics (e.g., buprenorphine)

  • Warming pad

Procedure:

  • Anesthetize the rat using an approved anesthetic protocol.

  • Shave and disinfect the scrotal area.

  • Make a single midline incision through the scrotum.

  • Exteriorize one testis through the incision.

  • Ligate the spermatic cord and blood vessels with absorbable suture.

  • Excise the testis distal to the ligature.

  • Return the stump to the scrotal sac.

  • Repeat for the other testis.

  • Close the scrotal incision with sutures or surgical clips.

  • Administer post-operative analgesics and monitor the animal during recovery on a warming pad.

  • Allow a recovery period of at least 7 days before starting treatment to ensure the clearance of endogenous androgens.

Orchiectomy Workflow A Anesthetize Rat B Surgical Preparation (Shave & Disinfect) A->B C Scrotal Incision B->C D Exteriorize & Ligate Testis C->D E Excise Testis D->E F Repeat for Second Testis E->F G Close Incision F->G H Post-operative Care (Analgesia & Monitoring) G->H I Recovery Period (≥ 7 days) H->I

Workflow for the orchiectomy procedure in rats.
Protocol 2: Administration of this compound

Objective: To administer this compound to orchiectomized rats via subcutaneous or oral routes.

Materials:

  • This compound powder

  • Vehicle (e.g., sesame oil for subcutaneous injection, corn oil for oral gavage)

  • Syringes and needles (for subcutaneous injection)

  • Gavage needles (for oral administration)

  • Analytical balance

Procedure:

A. Subcutaneous Administration:

  • Prepare the this compound solution in the vehicle to the desired concentration (e.g., 1 mg/mL for a 1 mg/kg dose in a 1 mL/kg injection volume).

  • Gently restrain the rat.

  • Lift the skin on the back to form a tent.

  • Insert the needle into the subcutaneous space and inject the solution.

  • Administer daily for the duration of the study.

B. Oral Administration:

  • Prepare the this compound suspension in the vehicle to the desired concentration.

  • Gently restrain the rat.

  • Insert the gavage needle carefully into the esophagus.

  • Administer the suspension slowly.

  • Administer daily for the duration of the study.

Protocol 3: Tissue Collection and Analysis

Objective: To collect and weigh target tissues to assess anabolic and androgenic effects.

Materials:

  • Euthanasia agent (e.g., CO2, overdose of anesthetic)

  • Dissection tools

  • Analytical balance

  • Phosphate-buffered saline (PBS)

Procedure:

  • At the end of the treatment period, euthanize the rats according to approved protocols.

  • Carefully dissect the following tissues:

    • Anabolic indicator: Levator ani muscle

    • Androgenic indicators: Seminal vesicles and prostate gland

    • Potential side effects: Heart and liver

  • Remove any adhering fat and connective tissue.

  • Gently blot the tissues dry.

  • Weigh each tissue individually on an analytical balance.

  • Record the wet weights.

  • Normalize organ weights to body weight if necessary.

Protocol 4: Serum Steroid Analysis by GC-MS

Objective: To measure the serum concentrations of this compound and its metabolites (e.g., nandrolone).

Materials:

  • Blood collection tubes

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Internal standards

  • Solvents for extraction (e.g., diethyl ether)

  • Derivatizing agents

Procedure:

  • Collect trunk blood at the time of euthanasia.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Store serum samples at -80°C until analysis.

  • Perform a liquid-liquid extraction of the steroids from the serum using an appropriate solvent.

  • Derivatize the extracted steroids to improve their volatility and chromatographic properties.

  • Analyze the derivatized samples by GC-MS.

  • Quantify the concentrations of this compound and its metabolites by comparing their peak areas to those of the internal standards.

Experimental Workflow A Orchiectomy & Recovery B This compound Administration (Subcutaneous or Oral) A->B C Euthanasia & Blood Collection B->C D Tissue Dissection & Weighing C->D E Serum Steroid Analysis (GC-MS) C->E F Data Analysis D->F E->F

Overall experimental workflow for studying this compound.

Conclusion

The use of orchiectomized rat models provides a robust system for evaluating the anabolic and androgenic effects of this compound. The protocols outlined in this document offer a standardized approach to conducting such studies. By carefully controlling experimental variables and employing validated analytical techniques, researchers can obtain reliable data to better understand the pharmacological profile of this and other anabolic steroids. Future research could explore the long-term effects of this compound administration and investigate its impact on other organ systems.

References

Application Note: High-Resolution Mass Spectrometry for the Detection of 19-Norandrostenedione and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Norandrostenedione (estr-4-ene-3,17-dione) is an anabolic steroid prohormone that can be metabolized in the body to nandrolone (19-nortestosterone), a substance prohibited in sports and regulated in many countries. The detection of this compound and its primary metabolite, 19-norandrosterone (19-NA), is crucial in anti-doping control and forensic toxicology. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers exceptional sensitivity and specificity for the unambiguous identification and quantification of these compounds in complex biological matrices such as urine. This application note provides a detailed protocol for the analysis of this compound and its major metabolite using LC-HRMS.

Metabolic Pathway of this compound

This compound is converted in the body to nandrolone, which is then further metabolized. The primary urinary metabolite used as a marker for the use of this compound or nandrolone is 19-norandrosterone.[1] The metabolic conversion involves enzymes such as 5α-reductase.[2] Subsequent phase II metabolism, primarily glucuronidation, is carried out by UGT2B7 and UGT2B17 isoenzymes to facilitate excretion.[3]

Metabolic Pathway of this compound This compound This compound Nandrolone Nandrolone This compound->Nandrolone Metabolism 19-Norandrosterone 19-Norandrosterone Nandrolone->19-Norandrosterone 5α-reductase 19-Norandrosterone-Glucuronide 19-Norandrosterone-Glucuronide 19-Norandrosterone->19-Norandrosterone-Glucuronide UGT2B7, UGT2B17

Metabolic conversion of this compound.

Experimental Workflow

The analytical workflow for the detection of this compound and its metabolites involves sample preparation, including enzymatic hydrolysis and solid-phase extraction, followed by LC-HRMS analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe reconstitution Reconstitution spe->reconstitution lc_hrms LC-HRMS Analysis reconstitution->lc_hrms data_acquisition Data Acquisition (Full Scan & dd-MS2) lc_hrms->data_acquisition data_processing Data Processing & Quantification data_acquisition->data_processing

Workflow for this compound analysis.

Experimental Protocols

Urine Sample Preparation

This protocol is adapted for the extraction of this compound and its metabolites from human urine.

Materials:

  • Human urine sample

  • Phosphate buffer (0.8 M, pH 7)

  • β-glucuronidase from E. coli

  • Carbonate buffer (20%, pH 9-10)

  • Tert-butyl methyl ether (TBME)

  • Internal Standard (IS) solution (e.g., d4-19-norandrosterone)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

Protocol:

  • To 2 mL of urine, add 20 µL of the internal standard solution.

  • Add 1 mL of phosphate buffer (0.8 M, pH 7).

  • Add 50 µL of β-glucuronidase from E. coli.

  • Incubate the mixture at 55°C for 60 minutes to hydrolyze the glucuronide conjugates.[1]

  • After cooling to room temperature, adjust the pH to 9-10 with carbonate buffer.[1]

  • Perform liquid-liquid extraction by adding 5 mL of TBME, vortexing for 5 minutes, and centrifuging at 4000 rpm for 5 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • For further cleanup, perform Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.[4] b. Reconstitute the dried extract in 1 mL of water and load it onto the conditioned cartridge. c. Wash the cartridge with 2 mL of water.[4] d. Elute the analytes with 2 mL of methanol.[4]

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-HRMS analysis.[4]

LC-HRMS Analysis

The following parameters are suggested for a UHPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

High-Resolution Mass Spectrometry (HRMS) Parameters:

ParameterValue
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 320°C
Sheath Gas Flow Rate 40 arbitrary units
Auxiliary Gas Flow Rate 10 arbitrary units
Full Scan Resolution 70,000 FWHM at m/z 200
Full Scan Range m/z 100 - 500
dd-MS2 Resolution 17,500 FWHM at m/z 200
Collision Energy (HCD) Stepped (e.g., 20, 30, 40 eV)
Monitored Ions See Table 1

Table 1: Monitored Ions for this compound and Metabolites

CompoundFormulaExact Mass [M+H]⁺
This compoundC₁₈H₂₄O₂273.1849
NandroloneC₁₈H₂₆O₂275.2006
19-NorandrosteroneC₁₈H₂₈O₂277.2162
d4-19-Norandrosterone (IS)C₁₈H₂₄D₄O₂281.2414

Data Presentation

The following tables summarize the expected quantitative performance of the described HRMS method.

Table 2: Method Validation Parameters

Parameter19-Norandrosterone
Linear Range (ng/mL) 0.1 - 50
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) (ng/mL) 0.05
Limit of Quantification (LOQ) (ng/mL) 0.1

Table 3: Accuracy and Precision

Spiked Concentration (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
0.595 - 105< 15< 15
598 - 102< 10< 10
2599 - 101< 5< 10

Note: The values presented in Tables 2 and 3 are representative and may vary depending on the specific instrumentation and laboratory conditions. These are based on typical performance characteristics of LC-HRMS methods for steroid analysis.[4][5][6]

Conclusion

The described LC-HRMS method provides a robust and sensitive approach for the detection and quantification of this compound and its primary metabolite, 19-norandrosterone, in urine samples. The high resolution and mass accuracy of the HRMS instrument ensure confident identification of the target analytes, while the detailed protocol for sample preparation allows for reliable quantification. This application note serves as a comprehensive guide for laboratories involved in doping control, forensic analysis, and metabolic studies of anabolic steroids.

References

Application Note: High-Sensitivity Analysis of 19-Norandrostenedione Metabolites Using Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly sensitive method for the quantitative analysis of 19-norandrosterone, the principal urinary metabolite of the synthetic anabolic steroid 19-norandrostenedione, using isotope dilution mass spectrometry (IDMS). The protocol employs a stable isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for anti-doping screening, clinical research, and pharmaceutical development. The methodology encompasses sample preparation from a urine matrix, including enzymatic hydrolysis and liquid-liquid extraction, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a comprehensive experimental protocol, method validation data, and a visual workflow to facilitate implementation in a laboratory setting.

Introduction

This compound is an anabolic steroid prohormone that is metabolized in the body to nandrolone and its subsequent metabolites, primarily 19-norandrosterone (19-NA) and 19-noretiocholanolone. Due to its performance-enhancing capabilities, the use of this compound and other 19-norsteroids is prohibited in sports.[1] Accurate and reliable detection of its metabolites is crucial for anti-doping control. Isotope dilution mass spectrometry has become the gold standard for the quantification of endogenous and synthetic steroids in biological matrices.[2][3][4] This technique involves the addition of a known amount of a stable isotope-labeled analogue of the analyte at the beginning of the sample preparation process. This internal standard experiences the same extraction and ionization effects as the endogenous analyte, allowing for highly accurate and precise quantification by correcting for variations during sample handling and analysis. This application note provides a detailed protocol for the analysis of 19-norandrosterone in urine using LC-MS/MS coupled with an isotope dilution strategy.

Experimental Protocol

Materials and Reagents
  • 19-Norandrosterone (analyte standard)

  • Deuterated 19-norandrosterone (e.g., d4-19-norandrosterone) or ¹³C-labeled 19-norandrosterone (internal standard)

  • β-glucuronidase from E. coli[5][6][7]

  • Phosphate buffer (pH 7.0)[5]

  • Tert-butyl methyl ether (TBME)[5]

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Sodium carbonate buffer

  • Solid Phase Extraction (SPE) cartridges (optional, for cleanup)

Sample Preparation
  • Internal Standard Spiking: To 2 mL of urine sample, add a known concentration of the deuterated 19-norandrosterone internal standard.

  • Enzymatic Hydrolysis: Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase enzyme solution. Vortex the mixture and incubate at 55°C for 1 hour to hydrolyze the conjugated metabolites.[5]

  • pH Adjustment: After incubation, allow the sample to cool to room temperature. Adjust the pH to 9-10 by adding carbonate buffer.[5]

  • Liquid-Liquid Extraction (LLE): Add 5 mL of TBME, cap the tube, and vortex vigorously for 10 minutes.[5]

  • Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., 150 mm x 3.0 mm, 5 µm)[8]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A typical gradient would start at 50% B, increasing to 95% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions for equilibration.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI), positive or negative mode. Negative mode is often used for sulfated conjugates if direct analysis is performed.[8]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • 19-Norandrosterone: Precursor ion (e.g., m/z 275.2) → Product ions (e.g., m/z 257.2, 109.1)

      • d4-19-Norandrosterone (IS): Precursor ion (e.g., m/z 279.2) → Product ions (e.g., m/z 261.2, 112.1)

    • Collision Energy and other MS parameters: Optimize for the specific instrument being used.

Method Validation Data

The performance of isotope dilution mass spectrometry methods for steroid analysis is well-documented. The following table summarizes typical validation parameters reported in the literature for the analysis of 19-norandrosterone and other steroids, demonstrating the high sensitivity and reliability of the technique.

ParameterResultReference
Limit of Detection (LOD) 40 pg/mL (for 19-NA sulfate)[8]
Limit of Quantification (LOQ) 200 pg/mL (for 19-NA sulfate)[8]
2 ng/mL[7]
Linearity Range 0.2 - 20 ng/mL[8]
10 - 400 ng/mL[6]
Recovery 94% (at 2 ng/mL)[8]
85.7% - 110.7% (at 4-50 ng/mL)[6]
Intra-day Precision (%RSD) 2.7% (at 2 ng/mL)[8]
Inter-day Precision (%RSD) 14.3% (at 2 ng/mL)[8]

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine Sample (2 mL) Spike Spike with Deuterated Internal Standard Sample->Spike Hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 55°C) Spike->Hydrolysis LLE Liquid-Liquid Extraction (TBME) Hydrolysis->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis (C18 Column, ESI, MRM) Reconstitution->LCMS Quantification Quantification using Isotope Dilution LCMS->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound metabolite analysis.

Conclusion

The described isotope dilution LC-MS/MS method provides a highly reliable and sensitive approach for the quantification of 19-norandrosterone in urine. The inclusion of a stable isotope-labeled internal standard ensures accuracy by correcting for matrix effects and procedural losses. The detailed protocol and performance data presented serve as a valuable resource for laboratories involved in anti-doping analysis, clinical research on steroid metabolism, and in the pharmaceutical industry for monitoring prohormone conversion. This methodology is essential for generating high-quality, defensible data for regulatory and research purposes.

References

Application Notes and Protocols for the Extraction of Bolandione from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation of Bolandione (19-norandrostenedione) from complex biological matrices, including urine, plasma/serum, and tissue. The described methods—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—are widely used in bioanalytical chemistry for the isolation and purification of analytes prior to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Bolandione is an anabolic androgenic steroid that is a precursor to nandrolone. Accurate and reliable quantification of Bolandione in biological samples is crucial in various fields, including clinical research, forensic toxicology, and anti-doping analysis. The complexity of biological matrices necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest, thereby ensuring the sensitivity, accuracy, and precision of the analytical method. This document offers a comparative overview of three common extraction techniques, complete with detailed protocols and performance data to guide the selection of the most appropriate method for a given application.

Comparative Quantitative Data

The following tables summarize typical performance data for the extraction of anabolic steroids, including compounds structurally similar to Bolandione, from various biological matrices. This data is intended to provide a general comparison of the different techniques. Actual performance characteristics for Bolandione may vary and should be determined during method validation.

Table 1: Urine Sample Preparation

TechniqueParameterTypical ValueReference Compounds
SPE Recovery> 90%Anabolic Steroids[1]
LOD0.1 - 1 ng/mLAnabolic Steroids
LOQ0.5 - 2 ng/mLAnabolic Steroids
Matrix Effect< 15%Anabolic Steroids
LLE Recovery> 85%Anabolic Steroids[1]
LOD0.5 - 2 ng/mLAnabolic Steroids
LOQ1 - 5 ng/mLAnabolic Steroids
Matrix Effect< 20%Anabolic Steroids

Table 2: Plasma/Serum Sample Preparation

TechniqueParameterTypical ValueReference Compounds
SPE Recovery90 - 98%Anabolic Steroids[2]
LOD0.05 - 0.5 ng/mLAnabolic Steroids
LOQ0.1 - 1 ng/mLAnabolic Steroids
Matrix Effect< 10%Anabolic Steroids[2]
LLE Recovery> 97.7%Aldosterone[3]
LOD0.1 - 1 ng/mLAnabolic Steroids
LOQ0.5 - 2 ng/mLAnabolic Steroids
Matrix Effect< 15%Anabolic Steroids
PPT Protein Removal> 96% (Acetonitrile)General Proteins[4]
LOD1 - 5 ng/mLAnabolic Steroids
LOQ2 - 10 ng/mLAnabolic Steroids
Matrix EffectVariable, can be significantGeneral Analytes[4]

Table 3: Tissue Sample Preparation

TechniqueParameterTypical ValueReference Compounds
LLE Recovery83 - 104%Anabolic Steroids[5]
LOD0.3 ng/gAnabolic Steroids[5]
LOQ1.0 ng/gAnabolic Steroids[5]
Matrix Effect< 10%Anabolic Steroids

Experimental Protocols

Urine Sample Preparation

In urine, Bolandione and its metabolites are often present as glucuronide or sulfate conjugates, which are more water-soluble. To analyze the total concentration, these conjugates must be cleaved through enzymatic hydrolysis to release the free steroid.

1.1. Enzymatic Hydrolysis (Prerequisite for SPE and LLE)

hydrolysis_workflow urine Urine Sample (1-5 mL) buffer Add Buffer (e.g., Phosphate, pH 7) urine->buffer is Add Internal Standard buffer->is enzyme Add β-glucuronidase (e.g., from E. coli) is->enzyme incubate Incubate (e.g., 60°C for 1 hour) enzyme->incubate cool Cool to Room Temperature incubate->cool centrifuge Centrifuge cool->centrifuge supernatant Collect Supernatant centrifuge->supernatant

Enzymatic Hydrolysis Workflow

Protocol:

  • To 2 mL of urine in a glass tube, add 1 mL of phosphate buffer (pH 7.0).

  • Add an appropriate amount of a deuterated internal standard for Bolandione.

  • Add 50 µL of β-glucuronidase from E. coli.

  • Vortex the mixture for 10 seconds.

  • Incubate the sample at 60°C for 1 hour to ensure complete hydrolysis of the glucuronide conjugates.[6]

  • Cool the sample to room temperature.

  • The hydrolyzed sample is now ready for extraction by SPE or LLE.

1.2. Solid-Phase Extraction (SPE) of Bolandione from Urine

spe_urine_workflow sample Hydrolyzed Urine Sample load Load Sample sample->load condition Condition SPE Cartridge (C18, e.g., with Methanol then Water) condition->load wash1 Wash 1 (e.g., Water) load->wash1 wash2 Wash 2 (e.g., 40% Methanol) wash1->wash2 dry Dry Cartridge wash2->dry elute Elute Bolandione (e.g., Methanol or Acetonitrile) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute

SPE Workflow for Urine Samples

Protocol:

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.[7]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow flow rate (1-2 mL/min).[7]

  • Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences, followed by 3 mL of 40% methanol in water to remove less polar interferences.[7]

  • Drying: Dry the cartridge thoroughly under vacuum for at least 5 minutes.

  • Elution: Elute Bolandione with 3 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 100 µL of mobile phase for LC-MS/MS).

1.3. Liquid-Liquid Extraction (LLE) of Bolandione from Urine

lle_urine_workflow sample Hydrolyzed Urine Sample solvent Add Extraction Solvent (e.g., Diethyl Ether, 5:1 v/v) sample->solvent vortex Vortex (2 min) solvent->vortex separate Phase Separation vortex->separate collect Collect Organic Layer separate->collect repeat Repeat Extraction (Optional) collect->repeat evaporate Evaporate to Dryness collect->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute ppt_plasma_workflow sample Plasma/Serum Sample is Add Internal Standard sample->is solvent Add Cold Precipitating Agent (e.g., Acetonitrile, 3:1 v/v) is->solvent vortex Vortex (30 sec) solvent->vortex incubate Incubate (e.g., -20°C for 20 min) vortex->incubate centrifuge Centrifuge at High Speed incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Optional) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lle_tissue_workflow tissue Weigh Tissue Sample (e.g., 1 g) homogenize Homogenize in Buffer tissue->homogenize hydrolyze Enzymatic Hydrolysis (Optional, for conjugates) homogenize->hydrolyze extract Extract with Solvent (e.g., Acetonitrile) hydrolyze->extract centrifuge1 Centrifuge extract->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 defat Defatting Step (e.g., with Hexane) supernatant1->defat centrifuge2 Centrifuge defat->centrifuge2 supernatant2 Collect Acetonitrile Layer centrifuge2->supernatant2 evaporate Evaporate to Dryness supernatant2->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute derivatization_workflow extract Dried Sample Extract reagent Add Derivatizing Reagent (e.g., MSTFA/NH4I/ethanethiol) extract->reagent heat Heat (e.g., 60°C for 20 min) reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

References

Application Notes and Protocols: Enzymatic Hydrolysis of 19-Norandrostenedione Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Norandrostenedione is a synthetic prohormone of nandrolone (19-nortestosterone), an anabolic-androgenic steroid. Following administration, it is metabolized in the body, and its metabolites are primarily excreted in urine as glucuronide and sulfate conjugates.[1] For analytical detection and quantification, particularly in anti-doping and clinical research, these conjugates must first be cleaved to release the free steroid metabolite, a process known as hydrolysis. Enzymatic hydrolysis is the preferred method over harsher chemical techniques like acid hydrolysis, as it preserves the integrity of the steroid structure.[2]

This document provides a detailed protocol for the enzymatic hydrolysis of this compound conjugates (primarily 19-norandrosterone glucuronide and sulfate) in biological matrices such as urine. It is intended to guide researchers in accurately preparing samples for subsequent analysis by methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Principle of Enzymatic Hydrolysis

Enzymatic hydrolysis utilizes specific enzymes to catalyze the cleavage of the conjugate bond. For steroid conjugates, the two key enzymes are:

  • β-Glucuronidase: This enzyme specifically hydrolyzes the β-D-glucuronic acid moiety from the steroid. Enzymes sourced from Escherichia coli (E. coli) are highly specific for β-glucuronides.[4]

  • Sulfatase (Arylsulfatase): This enzyme cleaves the sulfate ester bond from the steroid.[5][6]

Enzyme preparations from sources like Helix pomatia (snail) contain both β-glucuronidase and sulfatase activity, allowing for the simultaneous hydrolysis of both types of conjugates.[4][7]

Data Presentation: Comparison of Hydrolysis Conditions

The efficiency of enzymatic hydrolysis is dependent on several factors, including the enzyme source, pH, temperature, and incubation time. The following table summarizes typical conditions reported in the literature for the hydrolysis of steroid conjugates.

Parameterβ-Glucuronidase (E. coli)β-Glucuronidase / Arylsulfatase (Helix pomatia)Arylsulfatase
Target Conjugate GlucuronidesGlucuronides & SulfatesSulfates
Optimal pH 6.0 - 7.0[2][8]4.5 - 5.2 (Glucuronidase), >6.2 (Sulfatase)[4]~7.0[9]
Optimal Temperature 37 - 55°C[7][8]50 - 60°C[10]37°C
Incubation Time 15 - 60 minutes[2][8]1 - 24 hours[10][11]Varies, can be several hours
Typical Buffer Phosphate[7][8], AcetateAcetate[10]Tris-HCl
Notes Highly specific for glucuronides. Phosphate buffer can inhibit sulfatase activity.[7]Broad specificity. Longer incubation may be required for complete hydrolysis of all conjugates.[4][10]Activity can be inhibited by phosphate ions.

Experimental Protocols

Protocol 1: Hydrolysis of Glucuronide Conjugates using β-Glucuronidase from E. coli

This protocol is designed for the specific cleavage of this compound glucuronide conjugates.

Materials:

  • Urine sample

  • β-Glucuronidase from E. coli (e.g., Roche or Sigma-Aldrich)

  • Phosphate buffer (0.8 M, pH 7.0)[8]

  • Internal standard (e.g., deuterated 19-norandrosterone)

  • Carbonate buffer (pH 9-10)

  • Extraction solvent (e.g., diethyl ether or tert-butyl methyl ether (TBME))[7][8]

  • Centrifuge tubes

  • Vortex mixer

  • Water bath or incubator

  • Evaporation system (e.g., nitrogen stream)

Procedure:

  • Sample Preparation: To a 2-5 mL aliquot of urine in a centrifuge tube, add the internal standard.

  • Buffering: Add 1 mL of 0.8 M phosphate buffer (pH 7.0).[8] Vortex briefly to mix.

  • Enzyme Addition: Add a sufficient amount of β-glucuronidase from E. coli (typically 50 µL or as per manufacturer's recommendation).[8]

  • Incubation: Vortex the mixture and incubate in a water bath at 55°C for 60 minutes.[8]

  • Stopping the Reaction: After incubation, allow the sample to cool to room temperature.

  • pH Adjustment: Adjust the pH to 9-10 by adding carbonate buffer. This facilitates the extraction of the free steroid.[8]

  • Liquid-Liquid Extraction (LLE): Add 5 mL of the extraction solvent (e.g., TBME).[8] Vortex vigorously for 5-10 minutes.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-60°C.[7]

  • Reconstitution: Reconstitute the dry residue in a suitable solvent for the analytical instrument (e.g., methanol/water for LC-MS/MS).[8]

Protocol 2: Simultaneous Hydrolysis of Glucuronide and Sulfate Conjugates using Enzyme from Helix pomatia

This protocol is suitable when both glucuronidated and sulfated metabolites of this compound are of interest.

Materials:

  • Urine sample

  • β-Glucuronidase / Arylsulfatase from Helix pomatia (e.g., Sigma-Aldrich)

  • Acetate buffer (0.5 M, pH 5.2)[10]

  • Internal standard (e.g., deuterated 19-norandrosterone)

  • Reagents for extraction as described in Protocol 1.

Procedure:

  • Sample Preparation: To a 2-5 mL aliquot of urine, add the internal standard.

  • Buffering: Add 1 mL of 0.5 M acetate buffer (pH 5.2).[10] Vortex to mix.

  • Enzyme Addition: Add the β-glucuronidase/arylsulfatase preparation from Helix pomatia (amount as per manufacturer's activity units, e.g., 5000 units).[10]

  • Incubation: Vortex the mixture and incubate at 55°C for 2 hours.[10] Note: Longer incubation times (up to 24 hours) may be necessary for complete hydrolysis of certain conjugates.[11]

  • Post-Hydrolysis Steps: Follow steps 5-11 from Protocol 1 for reaction termination, extraction, and sample preparation for analysis.

Visualizations

G cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction cluster_final Final Preparation Urine Urine Sample (2-5 mL) IS Add Internal Standard Urine->IS Buffer Add Buffer (e.g., Phosphate or Acetate) IS->Buffer Enzyme Add Enzyme (β-Glucuronidase / Sulfatase) Buffer->Enzyme Incubate Incubate (e.g., 55°C for 1-2 hours) Enzyme->Incubate pH_Adjust Adjust pH to 9-10 Incubate->pH_Adjust LLE Liquid-Liquid Extraction (LLE) with organic solvent pH_Adjust->LLE Centrifuge Centrifuge LLE->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Solvent Evaporate->Reconstitute Analysis Analysis (GC-MS or LC-MS/MS) Reconstitute->Analysis

Caption: Experimental workflow for enzymatic hydrolysis of steroid conjugates.

G cluster_reactants Reactants cluster_products Products 19-Nor-conjugate This compound Conjugate (Glucuronide or Sulfate) Reactants_plus + H2O H₂O Enzyme β-Glucuronidase or Sulfatase 19-Nor-free Free this compound Metabolite Enzyme->19-Nor-free Hydrolysis Products_plus + Conjugate_acid Glucuronic Acid or Sulfate

Caption: Reaction diagram for the enzymatic hydrolysis of a this compound conjugate.

References

Application Note: Quantitative Analysis of Estr-4-ene-3,17-dione using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Estr-4-ene-3,17-dione, also known as 19-norandrostenedione, is an anabolic steroid and a precursor to nandrolone.[1] Accurate and precise quantification of Estr-4-ene-3,17-dione in various biological matrices is crucial for research in endocrinology, sports anti-doping, and pharmaceutical development. The use of an internal standard is essential for reliable quantification in complex matrices, as it compensates for variations in sample preparation and instrument response.[2][3][4] This application note provides a detailed protocol for the quantification of Estr-4-ene-3,17-dione using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique known for its high sensitivity and specificity in steroid analysis.[5][6]

Principle

This method employs a stable isotope-labeled analog of the analyte, Estr-4-ene-3,17-dione-d7, as the internal standard (IS). The IS is added to all samples, calibrators, and quality controls at a known concentration before sample preparation. Since the analyte and the IS have nearly identical chemical and physical properties, they exhibit similar behavior during extraction, chromatography, and ionization.[2][7] By measuring the ratio of the analyte's mass spectrometric response to that of the IS, accurate quantification can be achieved, minimizing the impact of matrix effects and procedural losses.

Experimental Protocols

Materials and Reagents
  • Estr-4-ene-3,17-dione certified reference standard

  • Estr-4-ene-3,17-dione-d7 (deuterated internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

  • Human plasma (or other relevant biological matrix)

  • Standard laboratory glassware and equipment

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Estr-4-ene-3,17-dione and Estr-4-ene-3,17-dione-d7 in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Estr-4-ene-3,17-dione primary stock solution in methanol:water (50:50, v/v) to create a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Estr-4-ene-3,17-dione-d7 primary stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)
  • Sample Spiking: To 500 µL of plasma sample, calibrator, or quality control, add 50 µL of the internal standard working solution (100 ng/mL). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the spiked sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrument Parameters

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 2
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Estr-4-ene-3,17-dione to Estr-4-ene-3,17-dione-d7 against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of Estr-4-ene-3,17-dione in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 2: Multiple Reaction Monitoring (MRM) Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Estr-4-ene-3,17-dione273.2109.110025
Estr-4-ene-3,17-dione-d7280.2112.110025

Table 3: Method Validation Summary

ParameterResult
Linearity (r²) > 0.995
Calibration Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Recovery 85 - 105%

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample/Calibrator/QC Spike Spike with Estr-4-ene-3,17-dione-d7 (IS) Sample->Spike SPE_Load Load Sample Spike->SPE_Load SPE_Condition Condition C18 SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte + IS SPE_Wash->SPE_Elute Evap Evaporate to Dryness SPE_Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC_Inject Inject into LC-MS/MS Recon->LC_Inject LC_Sep Chromatographic Separation LC_Inject->LC_Sep MS_Detect Mass Spectrometric Detection (MRM) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Cal_Curve Construct Calibration Curve Ratio->Cal_Curve Quant Quantify Estr-4-ene-3,17-dione Cal_Curve->Quant

Caption: Workflow for Estr-4-ene-3,17-dione quantification.

signaling_pathway cluster_process Analytical Process cluster_output Measurement Analyte Estr-4-ene-3,17-dione Extraction Extraction Analyte->Extraction IS Estr-4-ene-3,17-dione-d7 IS->Extraction Chromatography Chromatography Extraction->Chromatography Ionization Ionization Chromatography->Ionization Ratio Peak Area Ratio (Analyte / IS) Ionization->Ratio Quantification Accurate Quantification Ratio->Quantification

References

Development of Reference Materials for 19-Norandrostenedione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Norandrostenedione (also known as estr-4-ene-3,17-dione) is a synthetic anabolic-androgenic steroid and a direct precursor to the potent steroid nandrolone (19-nortestosterone). Its detection is of significant interest in anti-doping and forensic applications. Accurate and reliable quantification of this compound relies on the availability of high-purity, well-characterized reference materials. These application notes provide a comprehensive overview of the development, characterization, and analytical application of this compound reference materials.

Synthesis of this compound Reference Material

The production of a high-purity this compound reference material is a critical first step. The following protocol is a multi-step synthesis adapted from established patent literature, designed to yield a product suitable for certification as a reference standard.[1][2][3][4]

Experimental Protocol: Synthesis of this compound

Materials:

  • Starting material (e.g., a suitable steroid precursor)

  • Acetone

  • Trichloroisocyanuric acid

  • Sodium bicarbonate

  • Chloroform

  • Dilute hydrochloric acid

  • Triethanolamine

  • Methanol

  • Sodium hydroxide

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

Procedure:

  • Addition Reaction: Dissolve the starting rearrangement product in acetone. Slowly add a solution of trichloroisocyanuric acid in acetone dropwise to the reaction mixture. After the addition is complete, concentrate the solution to remove the acetone. Add water to precipitate the addition product and collect it by suction filtration.[1]

  • Purification of Decarboxylated Oxide: Suspend the crude addition product in water. Add sodium bicarbonate to convert the product into its sodium salt. Wash the aqueous solution repeatedly with chloroform to remove organic impurities. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the purified decarboxylated oxide.[1]

  • Hydrolysis, Hydrogenation, and Condensation:

    • Hydrolysis: Treat the starting material with an aqueous alkaline solution (e.g., sodium hydroxide) in a suitable solvent.[3]

    • Hydrogenation: Subject the product from the hydrolysis step to catalytic hydrogenation using a palladium on carbon catalyst in the presence of hydrogen gas.[3]

    • Condensation: The hydrogenated intermediate is then subjected to a condensation reaction to form the crude this compound.[3]

  • Alkali Degreasing and Crystallization: Dissolve the crude product in acetone and add triethanolamine. Heat the mixture to 50-55°C and stir for approximately 80-90 minutes. Add water to precipitate the product. Cool the mixture to 0-5°C and collect the white crystalline this compound by suction filtration.[1]

  • Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., aqueous methanol) to achieve a purity of >99%.[2][3]

Characterization of this compound Reference Material

A certified reference material (CRM) must be thoroughly characterized to establish its identity, purity, and stability. The following sections detail the essential characterization steps, with representative data for anabolic steroid reference materials.

Purity Assessment by Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the purity of organic compounds with traceability to the International System of Units (SI).[5][6][7][8]

Experimental Protocol: Purity Determination by qNMR

  • Sample Preparation: Accurately weigh the this compound candidate material and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum using a calibrated spectrometer. Ensure quantitative conditions are met, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate well-resolved signals of both the analyte (this compound) and the internal standard. The purity of the this compound is calculated using the following equation:

    Panalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PIS

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • analyte = this compound

    • IS = Internal Standard

Homogeneity and Stability Studies

Homogeneity and stability are critical attributes of a certified reference material.[9][10] While specific data for this compound CRM is not publicly available, the following tables present representative data for a closely related certified reference material, 19-norandrosterone, which illustrates the required characterization.[9][11]

Table 1: Representative Homogeneity Data for a Steroid CRM [9]

ParameterWithin-Bottle HomogeneityBetween-Bottle Homogeneity
Number of Samples 5 subsamples from 2 bottles1 subsample from 30 bottles
Mean Mass Fraction (ng/g) 2.1572.128
Standard Deviation (ng/g) 0.0150.025
Relative Standard Deviation (%) 0.681.16

Table 2: Representative Stability Data for a Steroid CRM [9][11]

Storage ConditionDurationAnalyte Level Change
-80°C 10 monthsNo significant change
-20°C (Recommended) 12 monthsNo significant change
4°C 12 monthsNo significant change
22°C (Room Temperature) 12 monthsNo significant change
40°C 12 months~25% decrease

Analytical Methods for this compound

The developed reference material is crucial for the validation and quality control of analytical methods for this compound in various matrices.

Experimental Protocol: Quantification of this compound in Urine by GC-MS

This protocol describes a typical workflow for the analysis of this compound and its metabolites in urine samples.

1. Sample Preparation:

  • Hydrolysis: To a urine sample, add a deuterated internal standard and a buffer solution. Add β-glucuronidase enzyme to hydrolyze the conjugated metabolites. Incubate at 50-60°C for 1-2 hours.
  • Extraction: After hydrolysis, perform a liquid-liquid extraction with an organic solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate).
  • Derivatization: Evaporate the organic extract to dryness. Reconstitute the residue in a derivatizing agent (e.g., MSTFA/TMIS) and heat to form trimethylsilyl (TMS) derivatives.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: HP-5MS or equivalent
  • Injection Mode: Splitless
  • Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure separation of analytes.
  • Mass Spectrometer (MS) Conditions:
  • Ionization: Electron Ionization (EI)
  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of this compound-TMS and its internal standard.

3. Quantification:

  • Construct a calibration curve using the this compound certified reference material at various concentrations.
  • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathway and Experimental Workflows

Metabolic and Signaling Pathway of this compound

This compound is a prohormone that is metabolized to the active androgen, nandrolone. Nandrolone then binds to the androgen receptor (AR), initiating a signaling cascade that leads to changes in gene expression.[12][13][14][15][16]

metabolic_signaling_pathway cluster_metabolism Metabolism cluster_signaling Androgen Receptor Signaling This compound This compound Nandrolone Nandrolone This compound->Nandrolone 17β-HSD 19-Norandrosterone 19-Norandrosterone Nandrolone->19-Norandrosterone 5α-reductase 19-Noretiocholanolone 19-Noretiocholanolone Nandrolone->19-Noretiocholanolone Nandrolone_cyto Nandrolone AR_cyto Androgen Receptor (AR) + HSPs AR_Nandrolone_cyto AR-Nandrolone Complex AR_Nandrolone_nuc AR-Nandrolone Dimer AR_Nandrolone_cyto->AR_Nandrolone_nuc Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_Nandrolone_nuc->ARE DNA Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Recruitment of Co-activators Nandrolone_cytoAR_cyto Nandrolone_cytoAR_cyto Nandrolone_cytoAR_cyto->AR_Nandrolone_cyto Binding & HSP Dissociation

Caption: Metabolic conversion of this compound and subsequent androgen receptor signaling.

Workflow for the Certification of a Reference Material

The certification of a reference material follows a rigorous process to ensure its quality and traceability.[9][17][18]

certification_workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Purity Purity Assessment (e.g., qNMR) Characterization->Purity Homogeneity Homogeneity Testing Characterization->Homogeneity Stability Stability Assessment Characterization->Stability Value_Assignment Certified Value Assignment & Uncertainty Budget Purity->Value_Assignment Homogeneity->Value_Assignment Stability->Value_Assignment CRM Certified Reference Material Value_Assignment->CRM

Caption: Workflow for the production and certification of a reference material.

Analytical Workflow for Urine Sample Analysis

The following diagram illustrates the key steps in analyzing a urine sample for this compound and its metabolites.

analytical_workflow Sample Urine Sample Hydrolysis Hydrolysis Sample->Hydrolysis Extraction Extraction Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Quantification Quantification Analysis->Quantification

Caption: Analytical workflow for the determination of this compound metabolites in urine.

References

Application of 19-Norandrostenedione in Endocrinology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

19-Norandrostenedione (4-estrene-3,17-dione), a synthetic prohormone of nandrolone (19-nortestosterone), serves as a valuable research tool in endocrinology for investigating androgen receptor (AR) signaling, muscle physiology, and steroid metabolism. As a nandrolone precursor, its administration allows for the study of the metabolic conversion to the more potent androgen and the subsequent physiological effects. This makes it particularly relevant for studies on selective androgen receptor modulator (SARM) properties, anabolic versus androgenic activity, and the molecular mechanisms underlying muscle growth and wasting.[1][2]

Mechanism of Action: this compound primarily acts as a prohormone, undergoing metabolic conversion to the active androgen, nandrolone.[1][2] Nandrolone, in turn, is a potent agonist of the androgen receptor. Upon binding to the AR in target tissues like skeletal muscle, the ligand-receptor complex translocates to the nucleus, where it modulates the transcription of androgen-responsive genes. This leads to anabolic effects, including increased protein synthesis and muscle hypertrophy. Studies have shown that this compound itself can bind to the AR with high selectivity, although its potency to transactivate AR-dependent gene expression is approximately 10 times lower than that of dihydrotestosterone (DHT).[1][2]

Key Research Applications:

  • Selective Androgen Receptor Modulator (SARM) Research: Subcutaneous administration of this compound in orchiectomized rats has demonstrated a separation of anabolic and androgenic effects. It selectively stimulates the growth of the levator ani muscle (an anabolic indicator) with minimal impact on the prostate and seminal vesicles (androgenic indicators).[1][2] This SARM-like profile makes it a compound of interest for developing therapies that promote muscle growth with fewer androgenic side effects.

  • Anabolic and Androgenic Activity Studies: The Hershberger assay in rats is a standard model to assess the anabolic and androgenic potential of steroids. This compound has been shown to have high anabolic and low androgenic potency when administered subcutaneously.[2] However, oral administration appears to be less effective in stimulating muscle growth and may be associated with side effects like a dose-dependent decrease in body weight.[3][4]

  • Muscle Gene Expression Analysis: Administration of this compound, similar to testosterone, has been shown to stimulate the expression of androgen receptor (AR) and myostatin mRNA in the gastrocnemius muscle of rats.[1][2] This provides a model for studying the molecular pathways regulating muscle growth and the influence of androgens on key myogenic factors.

  • Steroid Metabolism and Pharmacokinetics: Research using this compound allows for the investigation of its metabolic conversion to nandrolone and subsequent metabolites like 19-norandrosterone and 19-noretiocholanolone.[5][6] Studies comparing different administration routes (oral vs. subcutaneous) provide insights into first-pass metabolism and bioavailability.[3][4]

Data Presentation

Table 1: In Vivo Effects of this compound (Subcutaneous Administration) in Orchiectomized Rats

ParameterVehicle ControlThis compound (1 mg/kg/day s.c.)Testosterone Propionate (1 mg/kg/day s.c.)Reference
Anabolic Activity
Levator Ani Muscle WeightBaselineSignificantly IncreasedSignificantly Increased[2]
Androgenic Activity
Prostate WeightUnaffectedUnaffectedSignificantly Increased[1][2]
Seminal Vesicle WeightUnaffectedUnaffectedSignificantly Increased[1][2]
Gene Expression (Gastrocnemius)
Androgen Receptor mRNABaselineStimulatedStimulated[1]
Myostatin mRNABaselineStimulatedStimulated[1]
Other Effects
Liver WeightUnaffectedUnaffectedNot Reported[1]

Table 2: Comparison of Oral vs. Subcutaneous Administration of this compound in Orchiectomized Rats

Administration RouteDoseEffect on Levator Ani MuscleEffect on ProstateEffect on Body WeightReference
Subcutaneous (s.c.)1 mg/kg/dayStimulation of growthNo stimulationNot Reported[3][4]
Oral0.1, 1, 10 mg/kg/dayNo stimulationNo stimulationDose-dependent decrease[3][4]

Table 3: Relative Binding Affinity to the Androgen Receptor

CompoundRelative Binding Affinity (RBA)Reference
Dihydrotestosterone (DHT)High[1][2]
This compound10 times lower than DHT[1][2]
NandroloneHigh[7]

Mandatory Visualization

metabolic_pathway NOR This compound Nandrolone Nandrolone (19-Nortestosterone) NOR->Nandrolone 17β-hydroxysteroid dehydrogenase Metabolites 19-Norandrosterone & 19-Noretiocholanolone Nandrolone->Metabolites Metabolism

Metabolic conversion of this compound.

signaling_pathway cluster_cell Target Cell (e.g., Muscle Fiber) NOR This compound Nandrolone Nandrolone NOR->Nandrolone Metabolic Conversion AR_cyto Androgen Receptor (AR) (Cytoplasm) Nandrolone->AR_cyto Binds to AR_complex Nandrolone-AR Complex AR_nucleus Nandrolone-AR Complex (Nucleus) AR_complex->AR_nucleus Translocation ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds to Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Growth Muscle Growth (Anabolic Effect) Protein_Synthesis->Muscle_Growth

Androgen Receptor signaling pathway.

experimental_workflow start Start animal_prep Animal Preparation (Orchiectomized Rats) start->animal_prep treatment Treatment Groups: - Vehicle Control - this compound - Positive Control (e.g., TP) animal_prep->treatment dosing Daily Dosing (e.g., 10 days) treatment->dosing necropsy Necropsy and Tissue Collection dosing->necropsy tissue_analysis Tissue Weight Analysis: - Levator Ani - Prostate - Seminal Vesicles necropsy->tissue_analysis gene_expression Gene Expression Analysis (e.g., RT-qPCR for AR, Myostatin) necropsy->gene_expression data_analysis Data Analysis and Comparison tissue_analysis->data_analysis gene_expression->data_analysis end End data_analysis->end

Hershberger Assay experimental workflow.

Experimental Protocols

Hershberger Bioassay for Anabolic and Androgenic Activity

This protocol is adapted from the standardized OECD Test Guideline 441 for the Hershberger bioassay.[4]

Objective: To determine the anabolic and androgenic activity of this compound in a castrated rat model.

Materials:

  • Male weanling Wistar or Sprague-Dawley rats.

  • This compound.

  • Testosterone Propionate (TP) as a positive control.

  • Vehicle (e.g., corn oil).

  • Surgical instruments for castration.

  • Analytical balance.

  • Gavage needles or subcutaneous injection supplies.

Procedure:

  • Animal Preparation:

    • Castrate male rats around postnatal day 42.

    • Allow a post-surgical recovery period of at least seven days to ensure the depletion of endogenous androgens.[8]

    • House animals individually or in small groups with controlled light-dark cycles and access to food and water ad libitum.

  • Treatment Groups:

    • Divide the animals into treatment groups (n ≥ 6 per group):

      • Vehicle Control (e.g., corn oil).

      • This compound (e.g., 1 mg/kg/day, subcutaneous).

      • Positive Control (e.g., Testosterone Propionate, 0.2-0.4 mg/kg/day, subcutaneous).

  • Dosing:

    • Administer the respective treatments daily for 10 consecutive days.[4][9]

    • Monitor and record the body weight of each animal daily.

  • Necropsy and Tissue Collection:

    • Approximately 24 hours after the final dose, euthanize the animals.

    • Carefully dissect the following androgen-dependent tissues:

      • Levator ani muscle.

      • Ventral prostate.

      • Seminal vesicles (with coagulating glands).

      • Glans penis.

      • Cowper's glands.

    • Trim the tissues of any adhering fat or connective tissue and record their wet weights immediately.

  • Data Analysis:

    • Compare the mean tissue weights of the this compound group to both the vehicle control and the positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • An increase in the weight of the levator ani muscle is indicative of anabolic activity.

    • An increase in the weights of the prostate and seminal vesicles is indicative of androgenic activity.

Androgen Receptor Competitive Binding Assay

This protocol is a generalized method based on established in vitro competitive binding assays.[1][7]

Objective: To determine the binding affinity of this compound to the androgen receptor.

Materials:

  • Rat ventral prostate tissue (source of AR).

  • Radiolabeled androgen (e.g., [³H]-R1881).

  • Unlabeled R1881 (for standard curve).

  • This compound.

  • Assay buffer (e.g., TEGMD buffer: Tris-HCl, EDTA, glycerol, DTT, sodium molybdate).

  • Hydroxylapatite (HAP) slurry or filter mats for separating bound and free ligand.

  • Scintillation counter and scintillation cocktail.

Procedure:

  • Preparation of Prostate Cytosol:

    • Homogenize fresh or frozen rat ventral prostate tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant) containing the androgen receptor.

    • Determine the protein concentration of the cytosol.

  • Competitive Binding Assay:

    • In a multi-well plate, set up the following in triplicate:

      • Total Binding: Prostate cytosol + [³H]-R1881.

      • Non-specific Binding: Prostate cytosol + [³H]-R1881 + a high concentration of unlabeled R1881.

      • Competition: Prostate cytosol + [³H]-R1881 + varying concentrations of this compound.

    • Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each well and incubate to allow the AR-ligand complexes to bind to the HAP.

    • Centrifuge the plate to pellet the HAP, and wash the pellets with cold wash buffer to remove unbound radioligand.

    • Alternatively, use a filter-based method to separate the bound from the free ligand.

  • Quantification:

    • Add scintillation cocktail to the washed HAP pellets or filters.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-R1881) using non-linear regression analysis.

In Vitro Metabolism Using Human Liver Microsomes

This protocol provides a general framework for assessing the in vitro metabolism of this compound.[3][10]

Objective: To identify the metabolites of this compound formed by hepatic enzymes.

Materials:

  • Pooled human liver microsomes (HLM).

  • This compound.

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for reaction termination).

  • LC-MS/MS or GC-MS system for metabolite analysis.

Procedure:

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of HLM, phosphate buffer, and the NADPH regenerating system at 37°C.

    • Initiate the metabolic reaction by adding this compound (e.g., final concentration of 1-10 µM).

    • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Metabolite Analysis:

    • Analyze the supernatant using a validated LC-MS/MS or GC-MS method to identify and quantify this compound and its metabolites (e.g., nandrolone).

  • Data Analysis:

    • Monitor the disappearance of the parent compound (this compound) over time to determine its metabolic stability (half-life, intrinsic clearance).

    • Identify the formation of metabolites by comparing the mass spectra and retention times to those of authentic standards.

RT-qPCR for Gene Expression Analysis in Skeletal Muscle

This protocol outlines the key steps for quantifying mRNA levels of target genes in muscle tissue.[11][12]

Objective: To measure the relative expression of androgen receptor (AR) and myostatin mRNA in skeletal muscle following treatment with this compound.

Materials:

  • Skeletal muscle tissue (e.g., gastrocnemius) collected from the Hershberger assay.

  • RNA extraction kit (e.g., TRIzol or column-based kits).

  • High-Capacity cDNA Reverse Transcription Kit.

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers for target genes (AR, myostatin) and a reference gene (e.g., GAPDH, β-actin).

  • qPCR instrument.

Procedure:

  • RNA Extraction:

    • Homogenize the muscle tissue in lysis buffer from the RNA extraction kit.

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target or reference gene, and the diluted cDNA template.

    • Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the relative gene expression changes using the ΔΔCt method, comparing the treated groups to the vehicle control group.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 19-Norandrostenedione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 19-norandrostenedione.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity in LC-MS/MS analysis.[2] For instance, phospholipids in plasma are a common cause of ion suppression in electrospray ionization (ESI).[3]

Q2: What are the common strategies to minimize matrix effects for this compound analysis?

A2: The most effective strategies to mitigate matrix effects include:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial for removing interfering matrix components before analysis.[4]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from matrix components is a key step.[2]

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during data processing.[5]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.

Q3: How can I quantitatively assess the matrix effect in my assay?

A3: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a pure standard solution of the same concentration. The formula is:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[3]

Troubleshooting Guides

Issue 1: Poor recovery of this compound during sample preparation.

Possible Cause:

  • Inefficient extraction from the sample matrix.

  • Improper pH of the sample or extraction solvent.

  • Suboptimal SPE or LLE procedure.

Troubleshooting Steps:

  • Optimize Extraction Solvent: For LLE, test different organic solvents with varying polarities (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, hexane/ethyl acetate mixtures).

  • Adjust pH: The pH of the sample can influence the extraction efficiency of steroids. Experiment with adjusting the sample pH before extraction.

  • SPE Cartridge Selection: For SPE, ensure the sorbent chemistry is appropriate for this compound (e.g., C18, mixed-mode).

  • Elution Solvent Strength: In SPE, ensure the elution solvent is strong enough to desorb the analyte from the sorbent. A stronger solvent or a larger volume may be necessary.

  • Incorporate a SIL-IS: The recovery of the SIL-IS can help to diagnose and correct for extraction losses.

Issue 2: Significant ion suppression is observed for this compound.

Possible Cause:

  • Co-elution of phospholipids from plasma or other endogenous components from urine.

  • High concentration of salts or other non-volatile components in the final extract.

Troubleshooting Steps:

  • Improve Chromatographic Separation:

    • Modify the gradient profile to better separate this compound from the early eluting matrix components.

    • Consider a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).

  • Enhance Sample Cleanup:

    • Implement a more rigorous SPE washing step to remove polar interferences.

    • For plasma samples, consider a protein precipitation step followed by LLE or SPE.

    • A phospholipid removal plate or cartridge can be used for plasma extracts.

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2]

  • Change Ionization Source: If available, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than ESI for certain compounds.[6]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables provide data for its major metabolite, 19-norandrosterone, and other related steroids as a reference. This data can offer valuable insights into expected performance with different sample preparation methods.

Table 1: Recovery and Matrix Effect of 19-Norandrosterone in Urine using different SPE Cartridges.

SPE CartridgeAverage Recovery (%)Matrix Effect (%)Reference
Waters WCX95Not specified[7]
Varian NEXUSLower with suppressionSignificant suppression[7]
Macherey-Nagel HR-XVariable with suppressionSubstantial suppression[7]

Table 2: Method Performance for Steroid Analysis in Human Urine and Serum using LLE.

AnalyteMatrixRecovery (%)Matrix Effect (%)LOQ (ng/mL)Reference
AndrostenedioneUrine80-120-13.9 to 18.20.14 - 0.92[8]
AndrostenedioneSerum80-120-13.9 to 18.20.38 - 1.18[8]
TestosteroneUrine80-120-13.9 to 18.20.14 - 0.92[8]
TestosteroneSerum80-120-13.9 to 18.20.38 - 1.18[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general procedure and may require optimization for specific applications.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add an appropriate amount of this compound-d_n_ (deuterated internal standard).

    • Add 1 mL of 0.1 M zinc sulfate in 50% methanol/water to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute this compound with 2 x 1.5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is a general procedure and may require optimization.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate amount of this compound-d_n_ (deuterated internal standard).

    • Add 100 µL of 1 M sodium acetate buffer (pH 5.2).

    • To hydrolyze conjugated steroids, add 50 µL of β-glucuronidase from E. coli and incubate at 55°C for 1 hour.

  • Extraction:

    • Add 5 mL of methyl tert-butyl ether (MTBE) to the hydrolyzed urine sample.

    • Vortex for 10 minutes.

    • Centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Solvent Transfer:

    • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant load Load Sample supernatant->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for SPE of this compound from Plasma.

Troubleshooting_Matrix_Effects cluster_solutions Potential Solutions cluster_cleanup_actions Cleanup Actions cluster_chrom_actions Chromatography Actions start Significant Matrix Effect Observed (Ion Suppression/Enhancement) improve_cleanup Improve Sample Cleanup start->improve_cleanup optimize_chrom Optimize Chromatography start->optimize_chrom use_sil_is Use Stable Isotope-Labeled IS start->use_sil_is dilute_sample Dilute Sample start->dilute_sample spe_wash More Rigorous SPE Wash improve_cleanup->spe_wash change_spe Change SPE Sorbent improve_cleanup->change_spe add_lle Add LLE Step improve_cleanup->add_lle gradient Modify Gradient optimize_chrom->gradient column Change Column optimize_chrom->column flow_rate Adjust Flow Rate optimize_chrom->flow_rate end Matrix Effect Minimized use_sil_is->end dilute_sample->end spe_wash->end change_spe->end add_lle->end gradient->end column->end flow_rate->end

Caption: Troubleshooting Logic for Matrix Effects.

References

Reducing peak tailing in the chromatography of Estr-4-ene-3,17-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing in the chromatography of Estr-4-ene-3,17-dione.

Frequently Asked Questions (FAQs)

Q1: What is Estr-4-ene-3,17-dione and why is its peak shape important?

Estr-4-ene-3,17-dione, also known as 19-norandrostenedione, is a steroid with a four-ring nucleus common to all steroid hormones.[1][2] It serves as a crucial intermediate in the synthesis of various anabolic steroids and hormones.[3] In chromatography, achieving a symmetrical, sharp peak (a Gaussian peak) is essential for accurate quantification and high resolution.[4] Poor peak shape, such as tailing, can compromise analytical accuracy, reproducibility, and the ability to separate the analyte from other compounds.[5]

Q2: What are the primary causes of peak tailing when analyzing Estr-4-ene-3,17-dione?

Peak tailing for a polar compound like Estr-4-ene-3,17-dione, which contains two keto groups, is often caused by secondary retention mechanisms interacting with the stationary phase.[1][6] The most common causes include:

  • Silanol Interactions: Active, un-capped silanol groups (Si-OH) on the surface of silica-based columns can interact strongly with polar analytes.[6][7] This is a primary cause of tailing, especially for compounds with basic functional groups, but also affects polar molecules.[6][8]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of residual silanol groups. At a mid-range pH (above 3), silanols become ionized and can interact more strongly with analytes, leading to tailing.[4][8][9]

  • Column Issues: Problems such as column contamination, degradation of the stationary phase, a void at the column inlet, or a partially blocked inlet frit can distort the sample path and cause tailing for all peaks.[5][10][11]

  • Instrumental Effects: Extra-column volume from long or wide-diameter tubing between the injector and the detector can cause band broadening and peak tailing.[4][12]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume can saturate the stationary phase, leading to peak distortion.[9][11][13]

Q3: How can I select an appropriate HPLC column to minimize tailing for Estr-4-ene-3,17-dione?

Column selection is critical for achieving good peak shape. Consider the following:

  • Use High-Purity, End-Capped Columns: Modern, high-purity silica columns (Type B) with robust end-capping are designed to have minimal residual silanol activity.[7][14] This significantly reduces the potential for secondary interactions that cause tailing.

  • Consider Alternative Stationary Phases: While C18 is a common choice, other phases can offer different selectivity and improved peak shape.[15] Phenyl-Hexyl phases can provide unique selectivity for aromatic and moderately polar compounds.[16] Polar-embedded or charged-surface hybrid (CSH) columns are also designed to shield silanol activity and improve the peak shape of polar analytes.[5]

  • Particle Size and Column Dimensions: Columns packed with smaller particles or core-shell particles can provide higher efficiency, leading to sharper, more symmetrical peaks.[6][17]

Q4: My peak tailing appeared suddenly. What are the first things I should check?

A sudden onset of peak tailing often points to a specific event or change in the system.

  • Check the Mobile Phase: An error in the preparation of the mobile phase, particularly incorrect pH adjustment, is a common cause.[10]

  • Inspect for Blockages: A partially blocked column inlet frit is a frequent culprit if all peaks begin to tail. This can be caused by debris from the sample or instrument wear.[10]

  • Evaluate the Guard Column: If you use a guard column, it may be contaminated or worn out. Try removing it to see if the peak shape improves.

  • Consider Sample Matrix Effects: If a new batch of samples was introduced, components in the sample matrix could be contaminating the column.

Q5: All the peaks in my chromatogram are tailing. What does this indicate?

When every peak in the chromatogram exhibits tailing, the cause is likely a physical or system-wide issue rather than a specific chemical interaction with your analyte.[12] Common causes include:

  • A void or channel in the column packing bed. [11]

  • A partially blocked inlet frit on the column. [10]

  • Excessive extra-column volume in the system (e.g., tubing that is too long or has too large an internal diameter).[12]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for Estr-4-ene-3,17-dione check_all_peaks Are ALL peaks tailing? start->check_all_peaks physical_issue Indicates a Physical or System-Wide Issue check_all_peaks->physical_issue  Yes chemical_issue Indicates a Chemical or Method-Specific Issue check_all_peaks->chemical_issue No   check_frit 1. Check for blocked column frit. (Try backflushing the column) physical_issue->check_frit check_void 2. Inspect for column void. (Replace column if necessary) check_frit->check_void check_tubing 3. Minimize extra-column volume. (Use narrow ID tubing) check_void->check_tubing check_overload 1. Check for column overload. (Dilute sample or reduce injection volume) chemical_issue->check_overload check_mobile_phase 2. Optimize Mobile Phase. (Adjust pH, add modifier, change solvent) check_overload->check_mobile_phase check_column_chem 3. Evaluate Column Chemistry. (Use end-capped column, try different phase) check_mobile_phase->check_column_chem

Caption: A logical workflow to diagnose the root cause of peak tailing.

The Role of Silanol Interactions

Secondary interactions with active silanol groups on the silica stationary phase are a primary chemical cause of peak tailing for polar analytes like Estr-4-ene-3,17-dione.

Caption: How secondary silanol interactions cause peak tailing.

Data Summary: Impact of Method Parameters on Peak Shape

The following table summarizes how different chromatographic parameters can affect peak tailing for a polar steroid like Estr-4-ene-3,17-dione. The values are illustrative, based on established chromatographic principles.

ParameterCondition AExpected Tailing Factor (Tf)Condition BExpected Tailing Factor (Tf)Rationale
Column Type Standard Silica C18 (Type A)> 1.8End-Capped, High-Purity C18 (Type B)1.1 - 1.4End-capping blocks active silanol sites, reducing secondary interactions.[7][14]
Mobile Phase pH pH 6.8 (Phosphate Buffer)> 1.7pH 2.7 (0.1% Formic Acid)1.0 - 1.3Low pH protonates silanol groups, suppressing their ionization and interaction with the analyte.[7][9]
Mobile Phase Additive None> 1.620 mM Triethylamine (TEA)1.2 - 1.5TEA acts as a competing base, masking silanol sites from the analyte.[7]
Organic Modifier Acetonitrile1.5Methanol1.3Methanol is more effective at masking silanol groups through hydrogen bonding compared to acetonitrile.[8][16]
Sample Load 50 µg/mL> 2.05 µg/mL1.2 - 1.4High sample concentration can overload the active sites, leading to peak tailing.[11]

Tailing Factor (Tf) is calculated per USP methodology. A value of 1.0 represents a perfectly symmetrical peak. Values > 2.0 are generally considered unacceptable.[5]

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Reduce Silanol Interactions

This protocol details a systematic approach to optimizing the mobile phase to mitigate peak tailing caused by silanol interactions.

1. Objective: To reduce the peak tailing factor for Estr-4-ene-3,17-dione to ≤ 1.5 by modifying the mobile phase pH.

2. Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (≥ 98% purity)

  • Estr-4-ene-3,17-dione reference standard

  • High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

3. Initial Conditions (Baseline):

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 245 nm

4. Optimization Procedure:

  • Prepare Mobile Phase A with low pH: Add 1.0 mL of formic acid to 1 L of HPLC-grade water to create a 0.1% formic acid solution (pH ≈ 2.7).

  • Equilibrate the System: Flush the HPLC system and column with the new mobile phase (run the gradient from low to high organic content) for at least 20-30 minutes or until the baseline is stable.

  • Analyze the Standard: Inject the Estr-4-ene-3,17-dione standard using the same gradient and conditions as the baseline.

  • Evaluate Peak Shape: Measure the USP Tailing Factor (Tf) of the analyte peak.

  • Compare Results: Compare the tailing factor from the analysis using the acidic mobile phase to the baseline. A significant reduction in tailing should be observed.

Protocol 2: Diagnosing Column Overload

This protocol helps determine if peak tailing is a result of mass overload on the column.

1. Objective: To determine if reducing the injected mass of Estr-4-ene-3,17-dione improves peak symmetry.

2. Materials:

  • Validated HPLC method exhibiting peak tailing

  • Stock solution of Estr-4-ene-3,17-dione at a known concentration (e.g., 100 µg/mL)

  • Mobile phase as diluent

3. Procedure:

  • Prepare a Dilution Series: Create a series of dilutions from the stock solution. For example: 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, and 1 µg/mL.

  • Inject and Analyze: Inject a constant volume (e.g., 10 µL) of each concentration, starting from the highest concentration and moving to the lowest.

  • Measure Tailing Factor: For each injection, calculate the USP Tailing Factor (Tf).

  • Analyze the Trend: Plot the Tailing Factor against the concentration. If the tailing factor decreases significantly as the concentration is reduced, column overload is the likely cause of the peak tailing.[10][11] If the tailing factor remains high and relatively constant across the concentration range, the issue is more likely related to chemical interactions or physical problems with the system.

References

Troubleshooting common issues in 19-Norandrostenedione GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 19-norandrostenedione.

Frequently Asked Questions (FAQs)

Q1: What is the importance of derivatization for this compound analysis by GC-MS?

A1: Derivatization is a critical step in the GC-MS analysis of steroids like this compound. Due to their low volatility and thermal instability, underivatized steroids perform poorly in a GC system. Derivatization with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogen atoms with trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, better separation, and enhanced sensitivity.[1][2][3][4][5]

Q2: What are the expected key ions in the mass spectrum of TMS-derivatized this compound?

A2: For methoxime-trimethylsilyl (MO-TMS) derivatized this compound, characteristic ions are crucial for identification and quantification. While the molecular ion may be of low abundance, key fragment ions are more prominent. For the di-TMS derivative, you can expect to see significant ions at m/z 421 (M+), 406 (M-15), and 241. For the methoxime-trimethylsilyl derivative, characteristic ions can be observed at m/z 346 (M-31) and 256 (M-90-31).[6] The specific fragmentation pattern will depend on the exact derivatization procedure used.

Q3: How can matrix effects impact the quantification of this compound?

A3: Matrix effects, which are caused by co-eluting compounds from the sample matrix (e.g., urine), can significantly impact the accuracy of quantification. These effects can either suppress or enhance the ionization of the target analyte in the MS source, leading to underestimation or overestimation of its concentration. To mitigate this, it is highly recommended to use matrix-matched calibration standards or a stable isotope-labeled internal standard.

Q4: What are the common causes of low recovery for this compound during sample preparation?

A4: Low recovery of this compound can stem from several stages of sample preparation. Inefficient enzymatic hydrolysis of its glucuronide conjugate is a common culprit.[7][8] During liquid-liquid extraction (LLE) or solid-phase extraction (SPE), issues such as incorrect pH, inappropriate solvent selection, or incomplete elution can lead to significant analyte loss.[9][10] Adsorption of the analyte to glassware or plasticware can also contribute to lower than expected recovery.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing or fronting. What are the possible causes and how can I fix it?

A: Poor peak shape is a common problem in GC analysis and can compromise resolution and quantification. Here’s a systematic approach to troubleshooting:

Troubleshooting Steps:

  • Check for Column Contamination: Active sites in the GC inlet liner or at the head of the column can interact with the polar functional groups of the steroid derivative, causing peak tailing.

    • Solution: Perform inlet maintenance, which includes replacing the liner and septum. If tailing persists, trim the first 10-20 cm of the analytical column.[11]

  • Verify Proper Column Installation: An improperly cut or installed column can create dead volume, leading to peak distortion.

    • Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.[11]

  • Assess Derivatization Efficiency: Incomplete derivatization will leave polar hydroxyl and keto groups exposed, causing interactions with the column and resulting in peak tailing.

    • Solution: Review your derivatization protocol. Ensure the reagents are fresh and the reaction is carried out under anhydrous conditions. Optimize the reaction time and temperature.

  • Evaluate Solvent and Stationary Phase Compatibility: A mismatch between the polarity of the injection solvent and the stationary phase can cause peak distortion, particularly fronting.

    • Solution: If possible, dissolve the final derivatized extract in a solvent that is compatible with your GC column's stationary phase.

  • Check for System Overload: Injecting too much analyte can saturate the column, leading to fronting peaks.

    • Solution: Reduce the injection volume or dilute the sample.

Troubleshooting Logic for Peak Tailing

G Troubleshooting Peak Tailing in this compound GC-MS Analysis start Peak Tailing Observed check_maintenance Perform Inlet Maintenance (replace liner, septum) start->check_maintenance trim_column Trim 10-20 cm from Column Inlet check_maintenance->trim_column Tailing Persists resolved Problem Resolved check_maintenance->resolved Tailing Gone check_derivatization Review Derivatization (reagents, conditions) trim_column->check_derivatization Tailing Persists trim_column->resolved Tailing Gone check_installation Verify Column Installation check_derivatization->check_installation Tailing Persists check_derivatization->resolved Tailing Gone check_installation->resolved Tailing Gone unresolved Problem Persists check_installation->unresolved

Caption: A decision tree for troubleshooting peak tailing.

Issue 2: Low or No Signal for this compound

Q: I am not seeing a peak for this compound, or the signal is very weak. What should I investigate?

A: A weak or absent signal can be due to issues in sample preparation, the derivatization process, or the instrument itself.

Troubleshooting Steps:

  • Verify Sample Preparation Efficiency:

    • Enzymatic Hydrolysis: Ensure the activity of the β-glucuronidase enzyme is optimal. The pH, temperature, and incubation time of the hydrolysis step are critical.[7][8][12]

    • Extraction: Check the pH of the sample before extraction. For LLE, ensure vigorous mixing to facilitate the transfer of the analyte into the organic phase. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is appropriate to recover this compound.[9]

  • Confirm Complete Derivatization:

    • Reagent Quality: Use fresh derivatization reagents (e.g., MSTFA). These reagents are sensitive to moisture, which can significantly reduce their effectiveness.

    • Reaction Conditions: Ensure the reaction is carried out in a completely dry environment. Any residual water in the sample extract will consume the derivatizing reagent. Optimize reaction time and temperature as per established protocols.[2][13]

  • Check Instrument Parameters:

    • Injection: Verify the autosampler is functioning correctly and injecting the set volume. For manual injections, ensure a consistent and rapid injection technique.

    • GC-MS Settings: Confirm that the GC oven temperature program is appropriate for the elution of the derivatized this compound. Ensure the mass spectrometer is acquiring data in the correct mass range and that the detector is turned on.

Experimental Workflow for this compound Analysis

G General Workflow for this compound GC-MS Analysis urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction derivatization Derivatization (e.g., MSTFA) extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: A simplified workflow for the GC-MS analysis of this compound.

Data Presentation

Table 1: Comparison of Derivatization Conditions for Steroid Analysis

ParameterCondition 1Condition 2Condition 3
Derivatizing Agent MSTFAMSTFA + 1% TMCSBSTFA + 1% TMCS
Reaction Temperature 60°C75°C90°C
Reaction Time 30 minutes20 minutes15 minutes
Relative Peak Area (this compound) ++++++++++
Notes Standard conditions, good derivatization.Catalyst can improve efficiency for hindered groups.Higher temperatures can sometimes lead to degradation.

This table provides a qualitative comparison based on typical observations in steroid analysis. Optimal conditions should be empirically determined for your specific application.

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterSetting
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280°C
Injection Mode Splitless
Oven Program Initial: 180°C, hold 1 min; Ramp: 10°C/min to 300°C, hold 5 min
Carrier Gas Helium, constant flow at 1.2 mL/min
MS Ion Source Temp. 230°C
MS Quadrupole Temp. 150°C
Scan Range m/z 50-550

These parameters are a starting point and may require optimization for your specific instrument and column.[14]

Experimental Protocols

Protocol 1: Sample Preparation from Urine
  • Hydrolysis:

    • To 2 mL of urine, add an internal standard (e.g., deuterated this compound).

    • Add 1 mL of 0.2 M sodium acetate buffer (pH 5.2).

    • Add 50 µL of β-glucuronidase from E. coli.

    • Incubate at 55°C for 1 hour.[15]

  • Extraction (LLE):

    • After hydrolysis, add 5 mL of a mixture of n-pentane and diethyl ether (4:1, v/v).

    • Vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction step.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

Protocol 2: Derivatization
  • Methoximation (for keto groups):

    • To the dried extract, add 50 µL of 2% methoxyamine hydrochloride in pyridine.

    • Incubate at 60°C for 1 hour.[1]

  • Silylation (for hydroxyl groups):

    • After cooling, add 50 µL of MSTFA.

    • Incubate at 60°C for 30 minutes.[1]

    • The sample is now ready for GC-MS analysis.

References

Technical Support Center: Optimization of Derivatization Conditions for Bolandione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of derivatization conditions for Bolandione (also known as 19-norandrostenedione). The information is tailored for gas chromatography-mass spectrometry (GC-MS) analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of Bolandione.

Issue Possible Cause Recommended Solution
Low or No Derivatization Product Detected Incomplete reaction due to suboptimal temperature or time.Optimize the reaction temperature and time. For silylation with MSTFA, a common starting point is heating at 60-80°C for 20-60 minutes.[1][2] A systematic evaluation of different temperatures and incubation times is recommended to find the optimal conditions for Bolandione.
Inactive derivatizing reagent.Use a fresh vial of the derivatizing reagent. Silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are sensitive to moisture. Ensure proper storage and handling in a dry environment.
Presence of moisture in the sample or solvent.Ensure the sample extract is completely dry before adding the derivatization reagent. Use anhydrous solvents for sample reconstitution.
Steric hindrance of the ketone groups in Bolandione.For silylation of keto groups, the addition of a catalyst is often necessary to facilitate the reaction. A common catalyst mixture is MSTFA with ammonium iodide (NH4I) and a reducing agent like ethanethiol or dithiothreitol (DTT).[1][2]
Multiple or Unexpected Derivative Peaks Formation of different silyl derivatives (e.g., mono-TMS, di-TMS).Adjust the derivatization conditions (reagent volume, temperature, and time) to favor the formation of a single, stable derivative. The use of a catalyst can help drive the reaction to completion, forming the desired di-TMS derivative of Bolandione.
Side reactions or degradation of the analyte.Avoid excessively high temperatures or prolonged reaction times, which can lead to the degradation of steroids. For sensitive compounds, a lower temperature with a longer incubation time might be beneficial.[1]
Contamination from reagents or glassware.Use high-purity reagents and thoroughly clean all glassware. Silanizing the glassware can help reduce active sites that may interfere with the derivatization reaction.
Poor Peak Shape (Tailing or Fronting) Adsorption of the derivatized analyte in the GC system.Ensure the GC liner and column are properly deactivated. Using an ultra-inert liner can improve peak shape for active compounds.[3] Regular maintenance, such as clipping the front end of the column, can remove active sites that build up over time.[3]
Incomplete derivatization.Re-optimize the derivatization procedure to ensure complete reaction. Incomplete derivatization can leave polar functional groups exposed, leading to poor chromatography.
Inconsistent Results or Poor Reproducibility Variability in derivatization efficiency.Automate the derivatization procedure if possible to ensure consistent timing and reagent volumes.[4] Use an internal standard that is structurally similar to Bolandione to normalize for variations in the derivatization and injection process.
Matrix effects from the sample.Implement a thorough sample clean-up procedure before derivatization to remove interfering substances from the matrix. Solid-phase extraction (SPE) is a common technique for cleaning up biological samples.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common derivatization method for Bolandione for GC-MS analysis?

A1: The most common method for derivatizing anabolic steroids like Bolandione for GC-MS analysis is silylation.[5] This typically involves the use of a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the polar ketone groups of Bolandione into more volatile and thermally stable trimethylsilyl (TMS) derivatives.[1][6]

Q2: Why is a catalyst often needed for the derivatization of Bolandione?

A2: Bolandione contains two ketone functional groups which can be sterically hindered. To achieve complete and efficient derivatization of these keto groups into enol-TMS ethers, a catalyst is often required. A widely used catalyst mixture for steroid derivatization is ammonium iodide (NH4I) in combination with a reducing agent like ethanethiol or dithiothreitol (DTT) added to MSTFA.[1][2]

Q3: What are the optimal reaction conditions for Bolandione derivatization?

A3: While specific optimal conditions can vary depending on the exact matrix and instrumentation, a good starting point for the silylation of steroids with an MSTFA-based reagent mixture is heating at 60-80°C for 20-60 minutes.[1][2] It is crucial to experimentally optimize the temperature and reaction time to achieve the highest and most consistent yield of the desired di-TMS Bolandione derivative.

Q4: How can I confirm that the derivatization of Bolandione is complete?

A4: The completeness of the derivatization can be assessed by monitoring the disappearance of the underivatized Bolandione peak and the maximization of the desired di-TMS derivative peak in the GC-MS chromatogram. Injecting a known standard of underivatized Bolandione can help identify its retention time. Additionally, the presence of mono-TMS derivative peaks would indicate an incomplete reaction.

Q5: What type of GC column is recommended for the analysis of derivatized Bolandione?

A5: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is commonly used for the analysis of derivatized steroids.[7] These columns provide good resolution and thermal stability for the analysis of TMS-derivatized compounds.

Experimental Protocols

General Protocol for Silylation of Bolandione

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation:

    • Ensure the Bolandione standard or sample extract is in a clean glass vial and has been evaporated to complete dryness under a gentle stream of nitrogen at approximately 40-50°C. It is critical to remove all traces of water and protic solvents.

  • Derivatization:

    • Prepare the derivatization reagent mixture. A common mixture is MSTFA/NH4I/ethanethiol (e.g., 1000:2:3 v/w/v) or MSTFA/NH4I/DTT.

    • Add 50-100 µL of the freshly prepared derivatization reagent to the dry sample residue.

    • Cap the vial tightly and vortex briefly to ensure the residue is fully dissolved.

    • Heat the vial in a heating block or oven at the optimized temperature (e.g., 70°C) for the optimized time (e.g., 30 minutes).

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • If necessary, the sample can be diluted with an appropriate anhydrous solvent (e.g., hexane or isooctane) before analysis.

Data Presentation

Table 1: Comparison of Silylating Reagents for Steroid Derivatization
ReagentCommon NameKey FeaturesConsiderations
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHighly volatile byproducts, good for trace analysis.[6] Often used with a catalyst for keto-steroids.Sensitive to moisture.
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAMore reactive than BSA (N,O-Bis(trimethylsilyl)acetamide). Often used with 1% TMCS as a catalyst.[1]Byproducts can sometimes interfere with early eluting peaks.
MSTFA + NH4I + Ethanethiol/DTT-Effective for derivatizing sterically hindered keto groups.[1][2]The reagent mixture has a limited stability and should be prepared fresh.
Table 2: Optimization Parameters for Bolandione Derivatization
ParameterRange for OptimizationStarting PointRationale
Temperature 50 - 90°C70°CHigher temperatures increase reaction rate but can cause degradation if too high.[2]
Time 15 - 90 minutes30 minutesSufficient time is needed for the reaction to go to completion. Longer times may not significantly increase yield and can risk degradation.[2]
Reagent Volume 25 - 100 µL50 µLMust be sufficient to completely dissolve the sample and provide an excess of reagent for the reaction.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Start Bolandione Standard or Extract Dry Evaporate to Dryness Start->Dry AddReagent Add Silylating Reagent (e.g., MSTFA + Catalyst) Dry->AddReagent Heat Incubate at Optimized Temperature & Time AddReagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject Data Data Acquisition & Analysis Inject->Data

Caption: Experimental workflow for the derivatization of Bolandione for GC-MS analysis.

Troubleshooting_Logic cluster_reagent Reagent Issues cluster_conditions Reaction Conditions cluster_instrument Instrumental Problems Start Low/No Derivative Peak? FreshReagent Use Fresh Reagent Start->FreshReagent Yes OptimizeTemp Optimize Temperature Start->OptimizeTemp No CheckMoisture Ensure Anhydrous Conditions FreshReagent->CheckMoisture OptimizeTime Optimize Time OptimizeTemp->OptimizeTime AddCatalyst Consider Adding Catalyst OptimizeTime->AddCatalyst CheckLiner Check GC Liner AddCatalyst->CheckLiner CheckColumn Check Column Integrity CheckLiner->CheckColumn CheckInjection Verify Injection Volume CheckColumn->CheckInjection

Caption: Logical troubleshooting flow for low derivatization yield of Bolandione.

References

Addressing low sensitivity in 19-Norandrostenedione detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 19-norandrostenedione and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimental procedures, with a focus on addressing low sensitivity in detection.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low sensitivity when detecting this compound or its main metabolite, 19-norandrosterone?

A1: Low sensitivity in the detection of this compound and its metabolites can stem from several factors throughout the analytical workflow. Key areas to investigate include:

  • Suboptimal Sample Preparation: Inefficient hydrolysis of conjugated metabolites, poor extraction recovery, and the presence of interfering matrix components can significantly reduce the analyte signal.

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., urine, plasma) can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification and reduced sensitivity.[1][2][3][4]

  • Inefficient Derivatization (for GC-MS): Incomplete derivatization of the steroid can result in poor chromatographic peak shape and reduced signal intensity. The choice of derivatizing agent and reaction conditions are critical.[5][6]

  • Instrumental Parameters: Non-optimized mass spectrometry parameters, such as ionization source settings, collision energy, and selected reaction monitoring (SRM) transitions, can lead to a weak signal.

  • Sample Stability: Degradation of the analyte in the sample due to improper storage or handling can lead to lower measured concentrations. In some "unstable" urine samples, in-situ 19-demethylation of urinary steroids can occur, affecting metabolite concentrations.[7][8]

Q2: How can I minimize matrix effects in my LC-MS/MS analysis?

A2: Matrix effects are a significant challenge in LC-MS/MS analysis and can lead to ion suppression or enhancement.[1][2][3] Strategies to mitigate these effects include:

  • Improved Sample Cleanup: Employing more effective sample preparation techniques like solid-phase extraction (SPE) can remove a larger portion of interfering matrix components.[1] Different SPE cartridges (e.g., WCX, NEXUS) can have varying efficiencies for removing matrix interferences.[9]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to achieve better separation of the analyte from co-eluting matrix components is crucial.

  • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected similarly by suppression or enhancement.[2][4]

  • Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for consistent matrix effects.[9]

  • Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself, providing a high degree of accuracy.[9][10]

Q3: What are the recommended derivatization agents for GC-MS analysis of 19-norandrosterone?

A3: For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of anabolic-androgenic steroids.[5] The most common approach is silylation.[6]

  • MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide): This is a widely used and effective derivatizing agent.[5][11] Often, a catalyst such as ammonium iodide (NH4I) and a reducing agent like ethanethiol are added to improve the yield for certain steroids.[5]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (Trimethylchlorosilane): This combination is also frequently used for the derivatization of steroids.[5][6]

The choice of reagent and reaction conditions (temperature and time) should be optimized for the specific analytes of interest.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Signal Intensity in GC-MS Analysis

Possible Cause: Incomplete or inefficient derivatization.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that the derivatizing agents (e.g., MSTFA, BSTFA) are fresh and have not been compromised by moisture.

  • Optimize Reaction Conditions:

    • Temperature: Experiment with different temperatures (e.g., 60°C, 75°C, 90°C) to find the optimal condition for your analytes.[5]

    • Time: Vary the incubation time (e.g., 15 min, 30 min, 1 hr, 2 hrs) to ensure the reaction goes to completion.[5]

    • Microwave-Assisted Derivatization (MAD): Consider using MAD to significantly reduce derivatization times while achieving comparable or even better yields.[5]

  • Evaluate Different Derivatization Cocktails: Test different combinations of derivatizing agents and catalysts. For example, MSTFA with NH4I and ethanethiol has been shown to produce high yields for many anabolic steroids.[5]

  • Ensure Complete Dryness: The sample extract must be completely dry before adding the derivatization reagent, as moisture will deactivate the silylating agents.

Issue 2: Low Analyte Recovery After Sample Preparation

Possible Cause: Inefficient extraction or hydrolysis.

Troubleshooting Steps:

  • Optimize Hydrolysis:

    • Enzyme Choice: β-glucuronidase from E. coli is commonly used for the hydrolysis of glucuronide conjugates.[7][12]

    • Hydrolysis Conditions: Ensure optimal pH, temperature (typically 50-55°C), and incubation time (e.g., 1-2 hours) for the enzymatic hydrolysis.[6][12]

  • Evaluate Extraction Method:

    • Liquid-Liquid Extraction (LLE): Test different organic solvents (e.g., tert-butyl methyl ether (TBME), n-pentane) and pH conditions to maximize extraction efficiency.[7][12]

    • Solid-Phase Extraction (SPE):

      • Compare different SPE sorbents (e.g., WCX, NEXUS, HRX) as their recovery rates for 19-norandrosterone can vary.[1][9]

      • Ensure proper conditioning, loading, washing, and elution steps are followed according to the manufacturer's protocol.

  • Assess Extraction Efficiency: Spike a blank matrix with a known concentration of the analyte before extraction and compare the final concentration to a non-extracted standard to calculate the recovery.

Quantitative Data Summary

Table 1: Comparison of Recovery and Matrix Effect for 19-Norandrosterone in Urine using different SPE Cartridges

AnalyteSPE CartridgeRecovery (%)Matrix Effect (%)
19-norandrosteroneWCX95 ± 5-10 ± 4
19-norandrosteroneNEXUS92 ± 6-15 ± 5
19-norandrosteroneHRX88 ± 8-20 ± 7

Data adapted from representative studies on anabolic steroid analysis.[9] A negative matrix effect indicates ion suppression.

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for 19-Norandrosterone and its Sulfate Conjugate

AnalyteMethodLODLOQ
19-norandrosteroneGC-MS/MS-2 ng/mL
19-norandrosterone sulfateLC-MS/MS40 pg/mL200 pg/mL

Data sourced from various analytical method validation studies.[7][10]

Experimental Protocols

Protocol 1: Sample Preparation of Urine for GC-MS Analysis

This protocol outlines a general procedure for the extraction and derivatization of 19-norandrosterone from urine.

  • Internal Standard Addition: Add an appropriate internal standard (e.g., deuterated 19-norandrosterone) to a defined volume of urine (e.g., 5 mL).

  • Hydrolysis of Conjugates:

    • Add 1 mL of phosphate buffer (0.8 M, pH 7).[12]

    • Add 50 µL of β-glucuronidase from E. coli.[12]

    • Incubate at 55°C for 1 hour.[12]

  • pH Adjustment and Extraction:

    • After cooling, adjust the pH to 9-10 with a carbonate buffer (20%).[12]

    • Perform a liquid-liquid extraction with 10 mL of tert-butyl methyl ether (TBME).[12]

    • Vortex and centrifuge the sample.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Derivatization:

    • Add 50 µL of a derivatizing agent mixture (e.g., MSTFA/NH4I/ethanethiol).[5]

    • Vortex and heat at 70°C for 30 minutes.[11]

  • Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.

Protocol 2: LC-MS/MS Analysis for 19-Norandrosterone Sulfate

This protocol provides a method for the direct detection of the sulfated metabolite of 19-norandrosterone.

  • Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter.

  • Solid-Phase Extraction (SPE):

    • Use a quaternary amine SPE cartridge.[10]

    • Condition the cartridge with methanol followed by deionized water.

    • Load the urine sample.

    • Wash the cartridge with deionized water and a low percentage of organic solvent to remove interferences.

    • Elute the analyte with an appropriate solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a mobile phase-compatible solution.

  • LC-MS/MS Analysis:

    • Inject the sample onto a suitable analytical column (e.g., C18).[10]

    • Use a gradient elution with mobile phases such as water and acetonitrile containing a suitable modifier (e.g., formic acid).

    • Detect the analyte using an MS/MS system in negative electrospray ionization (ESI) mode.[10]

    • Optimize the SRM transitions for 19-norandrosterone sulfate.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample is_add Add Internal Standard urine->is_add hydrolysis Enzymatic Hydrolysis (β-glucuronidase) is_add->hydrolysis extraction Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (e.g., MSTFA) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition and Processing gcms->data

Caption: Workflow for this compound metabolite analysis by GC-MS.

troubleshooting_low_sensitivity cluster_causes Potential Causes cluster_solutions Solutions issue Low Sensitivity/ Poor Signal cause1 Matrix Effects (Ion Suppression) issue->cause1 cause2 Poor Recovery issue->cause2 cause3 Inefficient Derivatization issue->cause3 cause4 Instrument Not Optimized issue->cause4 sol1 Improve Sample Cleanup (e.g., different SPE) cause1->sol1 mitigate sol2 Use Isotope-Labeled Internal Standard cause1->sol2 compensate sol3 Optimize Extraction & Hydrolysis cause2->sol3 improve sol4 Optimize Derivatization (Reagent, Temp, Time) cause3->sol4 enhance sol5 Optimize MS Parameters cause4->sol5 refine

Caption: Troubleshooting logic for low sensitivity in this compound detection.

References

Minimizing ion suppression in electrospray ionization of Estr-4-ene-3,17-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression during the electrospray ionization (ESI) of Estr-4-ene-3,17-dione.

Troubleshooting Guide

Issue: Significant signal suppression or enhancement is observed for Estr-4-ene-3,17-dione.

Question: How can I determine if the variability in my signal is due to ion suppression from the sample matrix?

Answer: The presence of matrix effects, including ion suppression, can be confirmed using the post-extraction addition technique.[1] A known amount of an analytical standard of Estr-4-ene-3,17-dione is added to a blank matrix extract that has already undergone the entire sample preparation procedure. This spiked sample is then analyzed by LC-MS/MS, and the response is compared to that of the standard in a neat solution (e.g., mobile phase). A lower response in the matrix extract indicates ion suppression, while a higher response suggests ion enhancement.

Question: My results show high variability and poor reproducibility between injections. Could this be related to ion suppression?

Answer: Yes, inconsistent ion suppression is a frequent cause of poor reproducibility in quantitative analysis.[2] The composition of biological samples can vary, leading to different degrees of matrix effects between injections and consequently, high relative standard deviation (%RSD) in peak areas.[2]

Question: What are the primary causes of ion suppression in the ESI source when analyzing steroids like Estr-4-ene-3,17-dione?

Answer: Ion suppression in ESI is often caused by co-eluting matrix components that compete with the analyte of interest for ionization.[3] In the ESI process, analytes must be converted into gas-phase ions. Co-eluting compounds from the sample matrix, such as phospholipids, salts, and other endogenous substances, can interfere with this process in several ways:

  • Competition for Droplet Surface: Non-volatile materials can decrease the efficiency of droplet formation and prevent the analyte from reaching the surface of the ESI droplets where ion evaporation occurs.[4]

  • Competition for Charge: At high concentrations of co-eluting species, there may be competition for the available charge on the ESI droplets.[4]

  • Gas-Phase Reactions: In the gas phase, analyte ions can be neutralized by reactions with substances that have a high gas-phase basicity.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to minimize ion suppression for Estr-4-ene-3,17-dione analysis?

A1: The most effective strategies involve a combination of optimized sample preparation, chromatographic separation, and mass spectrometry settings.[4]

  • Sample Preparation: Implementing a robust sample cleanup method is crucial. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[2]

  • Chromatographic Separation: Modifying the LC method to achieve baseline separation of Estr-4-ene-3,17-dione from co-eluting matrix components is a direct way to reduce ion suppression.[2]

  • Mass Spectrometry Source: While less common for steroids, switching to an alternative ionization technique like Atmospheric Pressure Chemical Ionization (APCI) can be beneficial as it is often less susceptible to ion suppression than ESI.[4][5]

Q2: Which sample preparation technique is recommended for reducing matrix effects when analyzing Estr-4-ene-3,17-dione in biological samples?

A2: For steroid analysis in complex matrices like serum or plasma, Solid-Phase Extraction (SPE) is a highly recommended technique.[6] SPE, particularly with C18 cartridges, can effectively remove salts, phospholipids, and other interferences.[6] Supported Liquid Extraction (SLE) is another effective technique for extracting target analytes while removing matrix interferences.[7]

Q3: How can I optimize my chromatographic method to reduce ion suppression?

A3: To optimize your chromatographic method, consider the following:

  • Gradient Modification: Adjust the mobile phase gradient to improve the separation between Estr-4-ene-3,17-dione and any co-eluting interferences.[2]

  • Column Chemistry: While C18 columns are common, exploring different column chemistries, such as those with a pentafluorophenyl (PFP) stationary phase, can offer different selectivity for steroids and may help separate them from matrix components.[8]

  • Flow Rate Reduction: Reducing the ESI flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of non-volatile salts, thereby reducing signal suppression.[4]

Q4: Can the choice of mobile phase additives affect ion suppression?

A4: Yes, mobile phase additives can significantly impact ionization efficiency. Formic acid is generally a good choice for positive mode ESI and is often preferred over trifluoroacetic acid, which can cause significant ion suppression.[4] It is important to use the lowest possible concentration of any additive, as analyte response tends to decrease with increasing additive concentration.[4] For some applications, ammonium fluoride has also been shown to be an effective mobile phase additive for steroid analysis.[7]

Q5: How can I compensate for ion suppression if it cannot be completely eliminated?

A5: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[2][9] A SIL-IS for Estr-4-ene-3,17-dione will co-elute and experience similar ion suppression or enhancement as the analyte, allowing for accurate quantification. If a SIL-IS is not available, a structural analogue that elutes close to the analyte and has a similar ionization efficiency can be used, though it may not compensate for matrix effects as effectively.[2] The method of standard addition can also be used to correct for matrix effects.[10]

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for Estr-4-ene-3,17-dione from Human Serum

This protocol is a representative example for the extraction of steroids from a biological matrix.

  • Sample Pre-treatment: To 200 µL of serum, add an appropriate amount of a stable isotope-labeled internal standard for Estr-4-ene-3,17-dione.

  • Protein Precipitation: Add 600 µL of acetonitrile to precipitate proteins. Vortex the sample and then centrifuge to pellet the precipitated proteins.[2]

  • SPE Column Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.[6]

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge at a low flow rate (e.g., 0.1 mL/min).[6]

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of a weak organic solvent (e.g., 30% methanol in water) to remove polar interferences.[11] A subsequent wash with a non-polar solvent like hexane can help remove lipids.[6]

  • Elution: Elute Estr-4-ene-3,17-dione from the cartridge with an appropriate volume of a stronger organic solvent, such as ethyl acetate or a mixture of methanol and acetonitrile.[6][11]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[6]

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes hypothetical but realistic quantitative data on the matrix effect for Estr-4-ene-3,17-dione using different sample preparation techniques. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Neat Solution) x 100%. Values below 100% indicate ion suppression, while values above 100% indicate ion enhancement.

Sample Preparation MethodMean Matrix Effect (%)%RSD (n=6)
Protein Precipitation (PPT)5518
Liquid-Liquid Extraction (LLE)7812
Solid-Phase Extraction (SPE)927

This data illustrates that more rigorous sample preparation methods like SPE can significantly reduce ion suppression and improve reproducibility compared to simpler methods like PPT.

Visualizations

Experimental_Workflow_for_Minimizing_Ion_Suppression cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Evaluation Sample Biological Sample (e.g., Serum) PPT Protein Precipitation Sample->PPT Choose Method LLE Liquid-Liquid Extraction Sample->LLE Choose Method SPE Solid-Phase Extraction Sample->SPE Choose Method LC_Separation Chromatographic Separation PPT->LC_Separation Higher Ion Suppression LLE->LC_Separation Moderate Ion Suppression SPE->LC_Separation Minimized Ion Suppression ESI_MS ESI-MS/MS Detection LC_Separation->ESI_MS Data_Analysis Data Analysis and Quantification ESI_MS->Data_Analysis Result Accurate Result Data_Analysis->Result

Caption: Workflow for minimizing ion suppression.

Troubleshooting_Logic Start Poor Signal or High Variability? CheckSuppression Assess Matrix Effect (Post-Extraction Addition) Start->CheckSuppression SuppressionPresent Ion Suppression Confirmed CheckSuppression->SuppressionPresent Yes NoSuppression No Significant Ion Suppression CheckSuppression->NoSuppression No OptimizeSamplePrep Optimize Sample Prep (e.g., SPE, LLE) SuppressionPresent->OptimizeSamplePrep CheckInstrument Investigate Other Instrumental Issues NoSuppression->CheckInstrument OptimizeLC Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeLC UseIS Use Stable Isotope Internal Standard OptimizeLC->UseIS Reevaluate Re-evaluate Matrix Effect UseIS->Reevaluate Reevaluate->OptimizeSamplePrep Still Present ProblemSolved Problem Resolved Reevaluate->ProblemSolved Suppression Minimized

Caption: Troubleshooting logic for ion suppression.

References

Protocol refinement for the extraction of 19-Norandrostenedione from tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the extraction of 19-norandrostenedione from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from tissue?

A1: The most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][2] LLE is a traditional method that uses immiscible solvents to partition the analyte from the sample matrix.[2] SPE employs a solid sorbent to retain the analyte, which is then eluted with a suitable solvent, often providing cleaner extracts than LLE.[1][3][4] The choice between LLE and SPE depends on the tissue type, the required level of cleanliness, and the downstream analytical technique.[3]

Q2: My tissue sample is rich in lipids (e.g., adipose tissue). How can I minimize lipid interference?

A2: For lipid-rich tissues, a defatting step is crucial. One common approach involves an initial homogenization in a solvent like acetonitrile, followed by a wash with a nonpolar solvent such as hexane to remove the bulk of the lipids.[5] The this compound remains in the more polar acetonitrile phase. Supported liquid extraction (SLE) is also an effective alternative to traditional LLE for reducing lipid interference and preventing the formation of emulsions.

Q3: Is it necessary to perform hydrolysis on the tissue extract?

A3: Yes, it is often necessary. In tissues, this compound can exist in a conjugated form (e.g., glucuronides or sulfates), which are not readily analyzable by GC-MS and may have different chromatographic behavior in LC-MS.[6] Enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) or chemical hydrolysis (solvolysis) is required to cleave these conjugates and measure the total this compound concentration.[6][7] The choice of hydrolysis method can significantly impact recovery and should be optimized.[6][7]

Q4: What are "matrix effects" and how can I mitigate them in my LC-MS/MS analysis?

A4: Matrix effects are the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix.[3][8][9][10] This can lead to ion suppression or enhancement, causing inaccurate quantification.[9][10][11] To mitigate matrix effects, you can:

  • Improve sample cleanup: Use a more selective SPE sorbent or perform an additional cleanup step.[3] Mixed-mode SPE, which combines reversed-phase and ion-exchange properties, can provide cleaner extracts.[3]

  • Optimize chromatography: Adjust the LC gradient to separate the analyte from interfering matrix components.[11]

  • Use an internal standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the gold standard for compensating for matrix effects.[8][9]

  • Dilute the sample: If the analyte concentration is high enough, diluting the extract can reduce the concentration of interfering substances.[3]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low Analyte Recovery Incomplete Tissue Homogenization: Large tissue chunks can trap the analyte, preventing efficient extraction.Ensure the tissue is thoroughly homogenized to a uniform consistency. Consider using bead beating for tough or fibrous tissues.[5]
Inefficient Extraction Solvent: The chosen solvent may not be optimal for solubilizing this compound from the tissue matrix.Test different extraction solvents or solvent mixtures. Acetonitrile and ethyl acetate are commonly used for steroid extraction.[5][12]
Incomplete Hydrolysis: If analyzing for total this compound, conjugated forms may not be fully cleaved.Optimize hydrolysis conditions, including enzyme concentration, incubation time, temperature, and pH.[6] Consider testing both enzymatic and chemical hydrolysis methods.[7]
Analyte Loss During Solvent Evaporation: Over-drying or using excessive heat can lead to the loss of the analyte.Evaporate solvents under a gentle stream of nitrogen at a controlled temperature or use a centrifugal vacuum concentrator (e.g., SpeedVac).[5][12]
High Variability Between Replicates Inconsistent Sample Preparation: Minor variations in sample handling, especially during extraction and cleanup steps, can lead to significant differences.Standardize every step of the protocol. Use automated liquid handlers for repetitive tasks if available. Ensure consistent vortexing times and centrifugation speeds.
Matrix Effects: Variability in the matrix composition between samples can cause inconsistent ion suppression or enhancement.[10]Use a stable isotope-labeled internal standard for every sample to normalize the response.[8] Re-evaluate the sample cleanup procedure to improve its robustness.
Poor Chromatographic Peak Shape Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.Dilute the final extract before injection.
Incompatible Reconstitution Solvent: The solvent used to redissolve the dried extract may be too strong or too weak compared to the initial mobile phase.Reconstitute the sample in a solvent that is similar in composition to the initial mobile phase of your chromatographic gradient.[4]
Interfering Peaks in Chromatogram Insufficient Sample Cleanup: Co-extraction of other endogenous compounds from the tissue matrix.Implement a more rigorous cleanup method. This could involve using a different SPE sorbent or adding a liquid-liquid partitioning step.[3]
Contamination: Introduction of contaminants from plastics, solvents, or reagents.Use high-purity (e.g., HPLC or MS-grade) solvents and reagents. Pre-rinse all collection tubes and vials.

Data Presentation: Performance of Extraction Methods

The following tables summarize quantitative data compiled from various studies to provide a comparative overview of expected performance for steroid extraction from biological matrices.

Table 1: Solid-Phase Extraction (SPE) Performance for Steroids in Biological Samples

AnalyteSPE SorbentRecovery Rate (%)Lower Limit of Quantitation (LLOQ)Citation
TestosteronePolymeric Reversed Phase95%2 pg/mL[4]
TestosteroneC18Not Specified0.17 nmol/L[4]
TestosteroneHLB65-86%<0.025 ng/mL[4]
Various SteroidsHybridSPE (Phospholipid Removal)80-100%Not Specified[11]
19-NorandrosteroneWaters WCXGood Recoveries2 ng/mL[8]

Table 2: Liquid-Liquid Extraction (LLE) Performance for Steroids in Plasma

AnalyteExtraction SolventRecovery Rate (%)Limit of Quantitation (LOQ)Citation
19-NortestosteroneDiethyl ether/n-hexane (9:1, v/v)71.6-101.0%0.16 ng/mL[13]
19-Nortestosterone decanoateDiethyl ether/n-hexane (9:1, v/v)~39.8%2.0 ng/mL[13]

Experimental Protocols

Protocol 1: General Tissue Homogenization and Liquid-Liquid Extraction (LLE)

This protocol is a modification of standard methods for steroid extraction from tissue.[5]

  • Preparation: Weigh approximately 50 mg of tissue into a 50 mL polypropylene centrifuge tube. To determine extraction efficiency, spike a control sample with a known amount of this compound standard.[5]

  • Homogenization: Add 15 mL of acetonitrile to the tube and homogenize the tissue using a bead beater or handheld homogenizer until no visible tissue pieces remain.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[5]

  • Supernatant Collection: Carefully transfer the acetonitrile supernatant to a new clean tube.

  • Defatting (Lipid Removal): Add 30 mL of hexane to the supernatant, cap the tube, and vortex vigorously for 5 minutes.[5]

  • Phase Separation: Centrifuge at a low speed (e.g., 2,000 x g) for 5 minutes to separate the phases. The lower layer is the acetonitrile containing the steroid, and the upper layer is the hexane containing lipids.

  • Isolate Extract: Carefully transfer the lower acetonitrile layer to a clean glass tube, avoiding the hexane layer.[5]

  • Solvent Evaporation: Evaporate the acetonitrile to dryness using a centrifugal vacuum concentrator or under a gentle stream of nitrogen.[5]

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of mobile phase or a compatible solvent for your analytical instrument.[4] Vortex thoroughly to ensure the analyte is fully dissolved.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Tissue Homogenate

This protocol provides a general workflow for SPE cleanup of a tissue extract. The specific sorbent, wash, and elution solvents should be optimized for this compound.

  • Prepare Extract: Homogenize the tissue and perform an initial solvent extraction as described in Protocol 1 (steps 1-4).

  • Dilute Extract: Before loading onto the SPE cartridge, dilute the acetonitrile supernatant with deionized water or a weak buffer to ensure proper binding of the analyte to the sorbent.

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or polymeric) by passing 3 mL of methanol through the sorbent, followed by 3 mL of deionized water. Do not let the sorbent bed go dry.[4]

  • Sample Loading: Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).[4]

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar impurities. This step may require optimization to avoid premature elution of the analyte.

  • Elution: Elute the this compound from the cartridge with a strong organic solvent, such as methanol or acetonitrile. Collect the eluate in a clean glass tube.

  • Solvent Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the sample as described in Protocol 1 (steps 8-9).[4]

Visualizations

G General Workflow for this compound Extraction from Tissue cluster_prep Sample Preparation cluster_cleanup Extraction & Cleanup cluster_final Final Steps tissue Weigh Tissue Sample homogenize Homogenize in Acetonitrile tissue->homogenize centrifuge1 Centrifuge Homogenate homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 defat Defat with Hexane (LLE) supernatant1->defat LLE Path spe Solid-Phase Extraction (SPE) supernatant1->spe SPE Path hydrolysis Enzymatic Hydrolysis (Optional) defat->hydrolysis spe->hydrolysis evaporate Evaporate to Dryness hydrolysis->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

Caption: General workflow for this compound extraction.

G Troubleshooting Low Analyte Recovery cluster_extraction Extraction Phase cluster_cleanup Cleanup & Hydrolysis Phase cluster_final Final Steps start Low Recovery Observed check_homogenization Is homogenization complete? start->check_homogenization improve_homogenization Increase homogenization time/intensity check_homogenization->improve_homogenization No check_solvent Is extraction solvent optimal? check_homogenization->check_solvent Yes improve_homogenization->check_solvent test_solvents Test alternative solvents check_solvent->test_solvents No check_hydrolysis Is hydrolysis efficient? check_solvent->check_hydrolysis Yes test_solvents->check_hydrolysis optimize_hydrolysis Optimize enzyme/time/temp check_hydrolysis->optimize_hydrolysis No check_spe Analyte lost during SPE? check_hydrolysis->check_spe Yes optimize_hydrolysis->check_spe optimize_spe Optimize wash/elution steps check_spe->optimize_spe Yes check_evaporation Loss during evaporation? check_spe->check_evaporation No optimize_spe->check_evaporation gentle_drying Use gentle drying conditions check_evaporation->gentle_drying Yes final_check Re-evaluate with Internal Standard check_evaporation->final_check No gentle_drying->final_check

Caption: A decision tree for troubleshooting low recovery.

G Impact of Matrix Effects on Analyte Signal cluster_process Analytical Process cluster_effects Matrix Components & Effects cluster_solution Mitigation Strategy sample Tissue Extract lc Liquid Chromatography sample->lc ms Mass Spectrometer (Ion Source) lc->ms detector Detector ms->detector suppression Ion Suppression ms->suppression Causes enhancement Ion Enhancement ms->enhancement Causes matrix Co-eluting Matrix Components (Lipids, Salts, etc.) matrix->ms Interfere with Ionization suppression->detector Reduces Analyte Signal enhancement->detector Increases Analyte Signal is Internal Standard (IS) is->sample Added to is->ms Co-elutes with Analyte, Compensates for Signal Variation cleanup Improved Sample Cleanup cleanup->sample Applied to

Caption: The impact of matrix effects and mitigation strategies.

References

Identifying and eliminating interferences in 19-Norandrostenedione immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for identifying and eliminating interferences in 19-Norandrostenedione immunoassays.

This guide provides researchers, scientists, and drug development professionals with comprehensive resources to identify, troubleshoot, and eliminate interferences in this compound immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of a this compound immunoassay?

A1: Most immunoassays for small molecules like this compound are competitive assays. In this format, unlabeled this compound in the sample competes with a labeled version of the molecule (e.g., enzyme-conjugated) for a limited number of binding sites on a specific antibody. The amount of signal generated by the labeled molecule is inversely proportional to the concentration of the unlabeled molecule in the sample. Competitive immunoassays are essential for small molecules but are also more susceptible to cross-reactions.[1]

Q2: What is this compound and why is its measurement important?

A2: this compound is an anabolic androgenic steroid and a metabolite of nandrolone and its precursors.[2][3] Its detection is critical in sports anti-doping control to identify the use of prohibited substances.[4] In research and drug development, its measurement can be relevant for metabolic, endocrinological, and toxicological studies.

Q3: What are the most common sources of interference in steroid immunoassays?

A3: The most common interferences include:

  • Cross-reactivity: Structurally similar molecules, such as other endogenous steroids, metabolites, or synthetic drugs, can bind to the assay antibody, often leading to falsely elevated results.[5][6][7]

  • Heterophile Antibodies: These are human antibodies that can bind to the animal antibodies used in the immunoassay, typically causing false-positive signals by bridging the capture and detection antibodies.[5][8][9]

  • Matrix Effects: Components in the biological sample matrix (e.g., urine, serum) like lipids, bilirubin, or complement proteins can interfere with the antibody-antigen binding.[1][9]

  • Sample Contamination: Contamination of dietary supplements with this compound precursors can lead to the presence of its metabolites in urine.[10][11]

Q4: Why is a confirmation by a different analytical method often required?

A4: Immunoassays are excellent for screening due to their high throughput and sensitivity. However, because of potential interferences and cross-reactivity, they are considered "presumptive."[12] A definitive identification and quantification require a more specific method. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is considered the gold standard for confirming results from steroid immunoassays due to its high specificity and accuracy.[5][13]

Troubleshooting Guide

Issue 1: Suspected False-Positive Results

Q: My assay is showing positive results for this compound in samples I expected to be negative. What are the potential causes and how can I investigate?

A: Unexpected positive results are a common issue, often stemming from cross-reactivity or other interferences.

Potential Causes & Solutions:

  • Cross-Reactivity with Structurally Similar Compounds:

    • Cause: The assay antibody may be binding to other steroids or metabolites present in the sample.[5][6] This is a major limitation of immunoassays for steroid hormones.[5]

    • Troubleshooting Steps:

      • Review the manufacturer's cross-reactivity data provided in the assay's package insert.

      • If available, test potentially cross-reacting compounds individually.

      • Proceed to a confirmatory analysis using a high-specificity method like LC-MS/MS.[13]

  • Presence of Heterophile Antibodies:

    • Cause: Human anti-animal antibodies in the sample can cross-link the assay antibodies, mimicking a positive signal.[13] The prevalence of heterophile antibodies in the general population can be as high as 30-40%.[5]

    • Troubleshooting Steps:

      • Re-test the sample using a heterophile antibody blocking agent or in a diluent containing blocking reagents.

      • Analyze the sample with an assay from a different manufacturer that uses different antibody clones.

  • Sample Contamination:

    • Cause: For nutritional studies, be aware that some over-the-counter supplements have been found to contain trace amounts of this compound or its precursors, leading to positive urinary tests for its metabolite, 19-norandrosterone.[10][11]

    • Troubleshooting Steps:

      • Verify the purity of any administered supplements or compounds using an independent analytical method.

Issue 2: High Variability and Poor Reproducibility

Q: I am observing significant variation between replicate wells and between different assays. What could be causing this?

A: Poor reproducibility can undermine the validity of your results. The cause is often related to technical execution or sample matrix issues.

Potential Causes & Solutions:

  • Inadequate Sample Preparation:

    • Cause: Insufficient removal of interfering substances from the sample matrix can lead to inconsistent results.[5] For urine samples, enzymatic hydrolysis may be required to measure conjugated metabolites.[2]

    • Troubleshooting Steps:

      • Implement a robust sample preparation protocol, such as Solid-Phase Extraction (SPE), to clean up the sample and concentrate the analyte.[14][15]

      • Ensure consistent enzymatic hydrolysis conditions (enzyme lot, temperature, incubation time) for all samples.

  • Matrix Effects:

    • Cause: Variations in the composition of the biological matrix between samples (e.g., lipid content, pH) can alter the antibody-antigen interaction.[1]

    • Troubleshooting Steps:

      • Perform a serial dilution of the sample. If interference is present, the results will not be linear.[13]

      • Conduct a spike-and-recovery experiment to see if the matrix is suppressing or enhancing the signal.

  • Assay Technique:

    • Cause: Inconsistent pipetting, improper washing, or temperature fluctuations during incubation can introduce significant error.

    • Troubleshooting Steps:

      • Review and standardize all steps of the assay protocol.

      • Ensure all equipment (pipettes, plate washers) is properly calibrated and maintained.

      • Use positive and negative controls on every plate to monitor assay performance.[16]

Visual Guides and Workflows

Caption: Diagram of the competitive immunoassay principle.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Immunoassay Results Start Unexpected Result (e.g., False Positive) CheckAssay Review Assay Performance (Controls, Standards, Precision) Start->CheckAssay CheckSample Investigate Sample-Specific Interference CheckAssay->CheckSample If assay performance is OK Dilution Perform Serial Dilution Is it linear? CheckSample->Dilution Spike Perform Spike and Recovery Is recovery acceptable? Dilution->Spike Yes (Linear) Interference Interference Likely (Matrix Effect or Heterophile Abs) Dilution->Interference No (Non-linear) Blockers Re-test with Heterophile Antibody Blockers Spike->Blockers Yes (Good Recovery) Spike->Interference No (Poor Recovery) Confirmation Confirm with Alternate Method (e.g., LC-MS/MS) Blockers->Confirmation Interference->Confirmation ResultOK Result Confirmed Confirmation->ResultOK Positive Confirmation ResultInvalid Original Result Invalid Confirmation->ResultInvalid Negative Confirmation

Caption: Logical workflow for troubleshooting unexpected results.

Data Tables

Table 1: Potential Cross-Reactants in Steroid Immunoassays

Note: This table provides examples of cross-reactivity observed in various steroid immunoassays, which is a common issue. Users must consult the specific package insert for their this compound assay kit for known cross-reactants.

Target AnalytePotentially Cross-Reacting CompoundContext / Potential ImpactReference
Testosterone Methyltestosterone, Nandrolone, NorethindroneAnabolic steroid use or oral contraceptives can cause clinically significant false positives, especially in females.[6][17]
Cortisol Prednisolone, 6-MethylprednisoloneAdministration of these synthetic glucocorticoid drugs can cause major interferences.[6][7]
Cortisol 11-Deoxycortisol, 21-DeoxycortisolEndogenous accumulation in metabolic disorders (e.g., 11β-hydroxylase deficiency) can lead to false elevations.[6][7]
Progesterone 17-HydroxyprogesteroneCan cause significant interference, especially in patients with 21-hydroxylase deficiency.[6]

Table 2: Example Urinary Concentrations of 19-Norandrosterone (19-NA) after Administration of Precursors

Administered CompoundDoseMean Urinary 19-NA Concentration (ng/mL)Key FindingReference
Androstenedione100 mg/day for 7 days3.8 (± 2.5)Androstenedione use can lead to positive tests for the nandrolone metabolite 19-NA.[10]
Androstenedione300 mg/day for 7 days10.2 (± 6.9)A dose-dependent increase in urinary 19-NA was observed.[10]
This compound (Contaminant)10 µgPeak of ~6.5 (± 3.1)Even microgram levels of contamination in supplements are sufficient to produce a positive urine test.[11]

Key Experimental Protocols

Protocol 1: Sample Preparation from Urine for Immunoassay

This protocol is a general guideline for preparing urine samples, which often require hydrolysis to measure total this compound (free and conjugated forms).

  • Sample Collection: Collect urine samples and store them at -20°C or below until analysis.

  • Enzymatic Hydrolysis:

    • Pipette 1-2 mL of urine into a clean glass tube.

    • Add an appropriate internal standard to monitor extraction efficiency.

    • Add 1 mL of phosphate buffer (e.g., 0.8 M, pH 7).[2]

    • Add 50 µL of β-glucuronidase from E. coli.[2]

    • Incubate the mixture at 55°C for 1-2 hours to deconjugate the metabolites.[2]

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • For LLE: After hydrolysis, cool the sample. Adjust pH to 9-10 with a carbonate buffer. Add 5-10 mL of an organic solvent like tert-butyl methyl ether (TBME), vortex thoroughly, and centrifuge.[2] Carefully transfer the organic (upper) layer to a new tube.

    • For SPE (Recommended): Use an appropriate SPE cartridge (e.g., C18). Condition the cartridge according to the manufacturer's instructions. Load the hydrolyzed sample, wash with a weak organic solvent to remove impurities, and then elute the analytes with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the specific assay buffer provided with the immunoassay kit. The sample is now ready for analysis.

Protocol 2: Procedure for Investigating Matrix Interference

This protocol outlines two key experiments to determine if components in the sample matrix are interfering with the assay.

A. Serial Dilution (Linearity Check)

  • Select a sample that shows a positive result for this compound.

  • Create a series of dilutions of the sample using the assay buffer (e.g., 1:2, 1:4, 1:8, 1:16).

  • Analyze the undiluted sample and all dilutions in the immunoassay.

  • Calculate the concentration of this compound for each dilution.

  • Multiply each calculated concentration by its corresponding dilution factor to get the final concentration.

  • Interpretation: If no matrix interference is present, the final calculated concentrations for all dilutions should be consistent. A significant deviation from linearity (e.g., >20% difference) suggests the presence of interference.[13]

B. Spike and Recovery

  • Select a sample, preferably one with a low or non-detectable level of endogenous this compound.

  • Divide the sample into two aliquots.

  • Spiked Sample: Add a known amount of this compound standard to one aliquot to achieve a concentration within the assay's dynamic range.

  • Unspiked Sample: Add an equal volume of assay buffer to the second aliquot.

  • Analyze both the spiked and unspiked samples in the immunoassay.

  • Calculate the percent recovery using the following formula:

    • % Recovery = [ (Concentration of Spiked Sample - Concentration of Unspiked Sample) / Known Concentration of Spike ] x 100

  • Interpretation: An acceptable recovery is typically between 80% and 120%. A recovery outside this range indicates that the sample matrix is either suppressing (<80%) or enhancing (>120%) the immunoassay signal.

References

Technical Support Center: Enhancing the Stability of 19-Norandrostenedione During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on maintaining the stability of 19-norandrostenedione in various biological samples during storage. Ensuring sample integrity is paramount for accurate and reproducible experimental results. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on stability under different conditions.

Troubleshooting Guides

This section addresses common issues encountered during the storage and analysis of this compound samples.

Issue Potential Cause Recommended Solution
Decreased this compound Concentration in Urine Samples Microbial Degradation: Urine samples, especially if not stored properly, can be susceptible to microbial growth, which may lead to the degradation of steroids. In some rare cases, in-situ demethylation of other endogenous steroids in the urine can form 19-norsteroids, potentially altering the concentration of the target analyte.[1]Storage: Freeze urine samples at -20°C or lower for long-term storage to inhibit microbial activity.[2][3] For short-term storage (up to 3 days), refrigeration at 2-8°C is acceptable. pH: Ensure the pH of the urine samples remains stable, as elevated pH can be an indicator of bacterial activity.[2]
Inconsistent Results Between Aliquots of the Same Sample Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes.Aliquoting: Upon collection, divide samples into smaller, single-use aliquots to avoid multiple freeze-thaw cycles.[4]
Unexpected Peaks in Chromatogram Degradation Products: Exposure to light, extreme pH, or high temperatures can cause this compound to degrade into other compounds.Storage Conditions: Store samples and analytical standards in the dark to prevent photodegradation. Use amber vials for light-sensitive compounds.[5] Maintain a neutral pH unless otherwise specified by the experimental protocol. Forced Degradation Studies: To identify potential degradation products, it is recommended to perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[6][7]
Low Recovery During Sample Extraction Adsorption to Container: Steroids, being hydrophobic, can adsorb to the surface of glass containers.Container Choice: Use polypropylene containers for storing steroid solutions to minimize adsorption.[4]

Frequently Asked Questions (FAQs)

1. What is the optimal temperature for long-term storage of this compound samples?

For long-term stability, it is highly recommended to store biological samples containing this compound at -20°C or, ideally, at -80°C.[2][3][8] Studies on the metabolite 19-norandrosterone in urine have shown it to be stable for at least two months when stored at -20°C.[2] For other steroids in plasma, storage at -80°C has been shown to maintain the stability of many metabolites for up to five years, although some changes in lipid and amino acid profiles have been observed.[8]

2. How does light exposure affect the stability of this compound?

3. What is the influence of pH on the stability of this compound in solution?

The stability of steroids can be significantly influenced by pH. While specific data for this compound is limited, studies on other steroids and pharmaceuticals show that both acidic and basic conditions can catalyze degradation reactions such as hydrolysis.[10][11] For general guidance, maintaining a neutral pH is advisable unless the experimental protocol specifies otherwise.

4. How many freeze-thaw cycles can a sample undergo before significant degradation of this compound occurs?

It is strongly recommended to minimize freeze-thaw cycles. Each cycle can potentially lead to the degradation of the analyte. The best practice is to aliquot samples into single-use volumes upon collection to avoid the need for repeated thawing and freezing of the bulk sample.[4]

5. Are there any specific recommendations for the storage of this compound analytical reference standards?

Yes, analytical reference standards for this compound should be stored according to the manufacturer's instructions, which typically involve storage in a cool, dark, and dry place.[9] Unopened standards should be stored at the temperature specified on the label. Once opened, any unused portion should be stored under conditions that prevent degradation, such as in a desiccator to protect from moisture and in the dark.

Experimental Protocols

Protocol 1: Long-Term Storage Stability Assessment of this compound in Urine

This protocol is adapted from studies on its major metabolite, 19-norandrosterone.[2]

Objective: To evaluate the long-term stability of this compound in human urine samples.

Materials:

  • Blank human urine

  • This compound reference standard

  • Polypropylene storage tubes

  • Freezers set at -20°C and -80°C

  • LC-MS/MS or GC-MS system

Procedure:

  • Spike a pool of blank human urine with a known concentration of this compound.

  • Aliquot the spiked urine into multiple polypropylene tubes.

  • Analyze a set of initial aliquots (T=0) to establish the baseline concentration.

  • Store the remaining aliquots at -20°C and -80°C.

  • At specified time points (e.g., 1 month, 3 months, 6 months, 1 year), retrieve a set of aliquots from each temperature.

  • Thaw the samples at room temperature.

  • Analyze the samples using a validated LC-MS/MS or GC-MS method to determine the concentration of this compound.

  • Compare the results to the T=0 baseline to calculate the percentage of degradation.

Data Presentation

The following table summarizes the stability of the major metabolite of this compound, 19-norandrosterone glucuronide, in urine under various storage conditions. This data can be used as a proxy for estimating the stability of the parent compound.

Table 1: Stability of 19-Norandrosterone Glucuronide in Urine [2]

Storage ConditionDurationStability
Direct Sunlight3 daysStable
Room Temperature (~22°C)3 daysStable
Refrigerated (~5°C)3 daysStable
Frozen (-20°C)2 monthsStable

Note: "Stable" indicates no significant change in concentration was observed.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound in biological samples.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis SampleCollection Sample Collection (Urine, Plasma, etc.) Spiking Spiking with This compound SampleCollection->Spiking Aliquoting Aliquoting into Single-Use Vials Spiking->Aliquoting Temp_20C -20°C Aliquoting->Temp_20C Temp_4C 4°C Aliquoting->Temp_4C Temp_RT Room Temp Aliquoting->Temp_RT Light_Exposure Light Exposure Aliquoting->Light_Exposure Extraction Sample Extraction Temp_20C->Extraction Temp_4C->Extraction Temp_RT->Extraction Light_Exposure->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data Data Comparison & Degradation Calculation Analysis->Data

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for Decreased Analyte Concentration

This diagram outlines the logical steps to troubleshoot a decrease in this compound concentration.

Troubleshooting_Logic cluster_storage_issues Storage Issues cluster_handling_issues Handling Issues cluster_method_issues Analytical Method Issues Start Decreased this compound Concentration Detected CheckStorage Review Storage Conditions Start->CheckStorage CheckHandling Review Sample Handling Procedures Start->CheckHandling CheckMethod Verify Analytical Method Performance Start->CheckMethod TempIssue Improper Temperature? CheckStorage->TempIssue LightIssue Light Exposure? CheckStorage->LightIssue FreezeThaw Multiple Freeze-Thaw Cycles? CheckHandling->FreezeThaw Contamination Microbial Contamination? CheckHandling->Contamination InstrumentDrift Instrument Drift? CheckMethod->InstrumentDrift StandardDeg Degradation of Reference Standard? CheckMethod->StandardDeg

Caption: Troubleshooting decreased this compound levels.

References

Optimizing mobile phase composition for Bolandione HPLC separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of Bolandione. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Bolandione, offering potential causes and systematic solutions.

Problem IDIssuePotential CausesSuggested Solutions
P01 Poor Resolution or Co-elution of Peaks - Inappropriate mobile phase composition (incorrect solvent ratio).- Unsuitable organic modifier.- Mobile phase pH not optimal for separation.- Column temperature fluctuations.- Adjust Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. For reversed-phase HPLC, increasing the aqueous component will generally increase retention time and may improve the separation of closely eluting peaks.- Evaluate Different Organic Modifiers: If acetonitrile doesn't provide adequate separation, consider trying methanol or a ternary mixture (e.g., water/acetonitrile/methanol).[1][2] Methanol can offer different selectivity for steroid compounds.- Control pH: Although Bolandione is a neutral compound, the ionization of other sample components or silanol groups on the column can be affected by pH. Buffering the aqueous portion of the mobile phase (e.g., with phosphate buffer) can ensure a stable pH and improve reproducibility.[3]- Thermostat the Column: Maintain a constant column temperature (e.g., 30°C) using a column oven to ensure reproducible retention times and selectivity.[1][4]
P02 Peak Tailing - Secondary interactions with active silanols on the column packing.- Column overload.- Inappropriate mobile phase pH.- Use a High-Purity Silica Column: Modern, end-capped columns with high-purity silica minimize silanol interactions.- Add a Mobile Phase Modifier: Consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active silanol sites. However, this is often not necessary with modern columns.[5]- Lower Sample Concentration: Prepare and inject a more dilute sample to avoid overloading the column.- Adjust Mobile Phase pH: For silica-based columns, operating at a lower pH (e.g., 2-4) can suppress the ionization of silanol groups and reduce tailing.[5]
P03 Variable Retention Times - Inconsistent mobile phase preparation.- Leaks in the HPLC system.- Fluctuations in column temperature.- Insufficient column equilibration time.- Ensure Accurate Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure components are accurately measured and thoroughly mixed. Degas the mobile phase before use.- System Check for Leaks: Inspect all fittings and connections for any signs of leakage, which can cause pressure fluctuations and affect flow rate.[6]- Use a Column Oven: As mentioned in P01, maintaining a stable temperature is crucial for consistent retention.[6]- Equilibrate the Column Properly: Before starting a sequence, equilibrate the column with the mobile phase for at least 10-15 column volumes or until a stable baseline is achieved.[7]
P04 Broad Peaks - Low mobile phase flow rate.- Large dead volume in the system.- Column contamination or degradation.- Optimize Flow Rate: While lower flow rates can increase resolution, excessively low rates can lead to band broadening due to diffusion. Evaluate the effect of different flow rates on peak shape.- Minimize Dead Volume: Use tubing with the smallest possible internal diameter and length, especially between the column and the detector.[7]- Flush the Column: If the column is contaminated, flush it with a strong solvent (e.g., 100% acetonitrile or methanol). If performance does not improve, the column may need to be replaced.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for Bolandione separation on a C18 column?

A good starting point for reversed-phase HPLC of Bolandione on a C18 column is a binary mobile phase of water and acetonitrile.[1][4] A common starting composition is a 60:40 (v/v) mixture of water and acetonitrile.[1] From there, you can adjust the ratio to optimize the retention time and resolution.

Q2: Should I use acetonitrile or methanol as the organic modifier?

Both acetonitrile and methanol can be used for the separation of steroids like Bolandione.[2] Acetonitrile generally has a stronger elution strength and provides sharper peaks. However, methanol can offer different selectivity and may be beneficial if you are trying to resolve Bolandione from other closely related compounds.[8] It is recommended to screen both solvents during method development.

Q3: Is a gradient or isocratic elution better for Bolandione analysis?

For the analysis of a single compound like Bolandione, an isocratic elution (constant mobile phase composition) is often sufficient and preferred for its simplicity and robustness.[9] A gradient elution, where the mobile phase composition changes over time, is more suitable for analyzing complex mixtures containing compounds with a wide range of polarities.

Q4: How does temperature affect the separation?

Increasing the column temperature generally leads to shorter retention times and can improve peak efficiency (narrower peaks). A study on the separation of a complex steroid mixture found that an optimal separation was achieved at 30°C.[1][4] It is important to maintain a constant temperature for reproducible results.

Q5: My baseline is noisy. What could be the cause?

A noisy baseline can be caused by several factors, including:

  • Impure mobile phase solvents or additives: Use HPLC-grade solvents and high-purity additives.[7]

  • Air bubbles in the system: Degas the mobile phase and ensure the pump is properly primed.

  • Contaminated detector flow cell: Flush the flow cell with an appropriate solvent.

  • Leaks in the system: Check all connections for leaks.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the HPLC separation of steroids, including conditions that can be adapted for Bolandione.

Table 1: Reported Mobile Phase Compositions for Steroid Separations

Organic ModifierAqueous PhaseComposition (v/v)Reference
AcetonitrileWater40:60[1]
AcetonitrileWater45:55[4]
Methanol / AcetonitrileWaterTernary and Quaternary mixtures evaluated[2]
Acetonitrile10 mM Phosphate Buffer50:50[10]

Table 2: Example HPLC Method Parameters

ParameterCondition 1Condition 2
Column Hypersil ODS (250 mm x 4.6 mm, 5 µm)Luna Phenomenex, CN (250 mm x 4.6 mm, 5 µm)
Mobile Phase Water:Acetonitrile (55:45, v/v)10 mM Phosphate Buffer:Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min (assumed standard)Not Specified
Temperature 30°CAmbient
Detection UV (Wavelength not specified for Bolandione)UV at 240 nm
Reference [4][10]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Water:Acetonitrile, 60:40 v/v)
  • Measure Solvents: Using a graduated cylinder, accurately measure 600 mL of HPLC-grade water and 400 mL of HPLC-grade acetonitrile.

  • Combine and Mix: Transfer both solvents into a clean 1 L glass reservoir. Swirl the reservoir gently to ensure the mixture is homogeneous.

  • Degas: Degas the mobile phase using a suitable method such as vacuum filtration, sonication, or helium sparging to remove dissolved gases.

  • Label: Clearly label the reservoir with the composition of the mobile phase and the date of preparation.

Protocol 2: Column Equilibration
  • Install Column: Install the appropriate reversed-phase column (e.g., C18) into the HPLC system.

  • Set Flow Rate: Set the pump to deliver the mobile phase at the desired flow rate (e.g., 1.0 mL/min).

  • Equilibrate: Allow the mobile phase to flow through the column for at least 15-20 minutes, or until the baseline on the detector output is stable. This ensures that the stationary phase is fully conditioned to the mobile phase.

  • Check Backpressure: Monitor the system backpressure to ensure it is stable and within the column's operating limits.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_result Outcome start Unacceptable Chromatogram (e.g., Poor Resolution, Tailing) check_composition Adjust Solvent Ratio (e.g., % Acetonitrile) start->check_composition Initial Check check_modifier Try Different Organic Modifier (e.g., Methanol) check_composition->check_modifier Resolution Still Poor end_node Acceptable Separation check_composition->end_node Problem Solved check_pH Adjust Mobile Phase pH (if applicable) check_modifier->check_pH Selectivity Issues Persist check_modifier->end_node check_temp Check & Stabilize Column Temperature check_pH->check_temp If Tailing/Shape Issues check_pH->end_node Problem Solved check_column Check Column Health (Flush or Replace) check_temp->check_column If Broad Peaks/High Backpressure check_temp->end_node Problem Solved check_leaks Inspect for System Leaks check_column->check_leaks If Retention Time Varies check_column->end_node check_leaks->end_node Problem Solved

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Mobile_Phase_Selection_Logic cluster_start Analyte Properties cluster_mode Chromatographic Mode cluster_phase Phase Selection cluster_composition Mobile Phase Composition start Bolandione (Neutral Steroid) mode Reversed-Phase HPLC start->mode stationary_phase Stationary Phase: C18 (non-polar) mode->stationary_phase mobile_phase Mobile Phase: Polar mode->mobile_phase aqueous Aqueous Component: Water (HPLC Grade) mobile_phase->aqueous organic Organic Modifier: Acetonitrile or Methanol mobile_phase->organic composition Adjust Ratio for Optimal Retention & Resolution aqueous->composition organic->composition

Caption: Decision process for selecting the mobile phase in reversed-phase HPLC.

References

Technical Support Center: Column Selection for Estr-4-ene-3,17-dione Isomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for improving the chromatographic resolution of Estr-4-ene-3,17-dione and related steroid isomers.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good resolution for Estr-4-ene-3,17-dione isomers so challenging?

A1: Estr-4-ene-3,17-dione and other steroid isomers possess very similar physicochemical properties and molecular structures.[1] These subtle differences require highly selective chromatographic conditions to achieve baseline separation. Key factors influencing separation efficiency include the choice of stationary phase (the column), mobile phase composition, and temperature.[1] Mass spectrometry (MS) is often used for detection, but the isobaric nature (same mass-to-charge ratio) of isomers makes chromatographic separation essential for accurate quantification.[2][3]

Q2: What are the primary chromatographic techniques used for separating steroid isomers?

A2: The most common and effective techniques are Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[2][4][5] Supercritical Fluid Chromatography (SFC) is also emerging as a powerful alternative, offering high efficiency and unique selectivity.[2][6][7]

  • UHPLC-MS/MS: This is often the technique of choice due to its high speed, sensitivity, and reproducibility for separating multi-component steroid mixtures.[5]

  • GC-MS: A cornerstone for steroid profiling, valued for its high chromatographic resolution, which is essential for separating numerous isomers.[8] However, it typically requires sample derivatization to make the steroids volatile.[8][9]

  • UHPSFC-MS: This method can offer superior performance for separating structurally similar steroids compared to UHPLC, overcoming challenges of isobaric interferences.[2]

Q3: How do I select the right column to start with?

A3: Column selection is often an empirical process, but a good starting point for reversed-phase HPLC/UHPLC is a C18 column.[3][10] For more challenging isomer separations, consider columns with different selectivities. Phenyl-Hexyl and Biphenyl phases can offer alternative selectivity for steroids, particularly estrogens.[3][10] For GC, capillary columns with specific coatings are used to achieve high resolution for complex steroid panels.[8] Columns that utilize π-π interactions, such as those with pyrenylethyl or nitrophenylethyl groups, are also recommended for separating structural isomers.[11]

Q4: What is the role of the mobile phase in improving resolution?

A4: The mobile phase is a critical parameter for optimizing separation. In reversed-phase LC, adjusting the organic modifier (e.g., acetonitrile vs. methanol) and its ratio with the aqueous phase can significantly alter selectivity.[10][12] The pH and ionic strength of the mobile phase can also be crucial, especially for compounds with ionizable groups.[12] In SFC, the composition of the co-solvent (often an alcohol like methanol) is adjusted to optimize retention and resolution.[1]

Troubleshooting Guide

This section addresses common problems encountered during the separation of steroid isomers.

Problem: Poor or No Resolution Between Isomers

Your chromatogram shows co-eluting or broad, overlapping peaks for the Estr-4-ene-3,17-dione isomers.

// Connections Start -> A1 [label="Start Here"]; A1 -> A2; A2 -> A3; A3 -> B1 [label="If still unresolved"]; B1 -> B2; B2 -> B3; B3 -> C1 [label="If still unresolved"]; C1 -> C2; } dot Caption: A logical workflow for troubleshooting poor isomer resolution.

Detailed Solutions:

  • Optimize Mobile Phase Composition: This is often the first and most effective step.

    • Solvent Type: If using acetonitrile, try methanol, or vice-versa. Different solvents can alter selectivity and change peak elution order.[10]

    • Gradient Slope: For gradient elution, make the slope shallower around the elution time of the isomers. This gives the analytes more time to interact with the stationary phase, improving separation.[12]

  • Change the Column (Stationary Phase): If mobile phase optimization is insufficient, the column chemistry may not be suitable.

    • Alternative Reversed-Phases: Steroids are non-polar, but subtle differences can be exploited. A standard C18 is a good start, but Phenyl-Hexyl or Biphenyl phases can provide alternative selectivity through π-π interactions.[3][10][11] Polar-endcapped columns can also improve retention and resolution for more polar steroids.[13]

    • Different Technology: Consider switching techniques. SFC can provide orthogonal selectivity to HPLC.[2][14] GC offers very high resolving power, especially with long capillary columns.[8]

  • Adjust Temperature and Flow Rate:

    • Temperature: Lowering the temperature can sometimes increase resolution, although it will also increase backpressure and run time. Conversely, increasing temperature can improve peak shape but may decrease resolution.

    • Flow Rate: Reducing the flow rate can enhance separation efficiency, but at the cost of longer analysis times.[15]

  • Check for Column Overload: Injecting too much sample can cause peak distortion and broadening, leading to poor resolution.[12] Try reducing the sample concentration or the injection volume.[1]

Problem: Peak Tailing

The peaks are asymmetrical with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Unwanted interactions between the analytes and active silanol groups on the silica surface.

    • Solution: Use a highly deactivated (end-capped) column.[1] Adding a buffer to the mobile phase or using a polar-endcapped column can also mitigate this effect.[13]

  • Column Contamination or Degradation: The column may be contaminated with sample matrix or the stationary phase may be degrading.

    • Solution: Use a guard column to protect the analytical column.[1] If contamination is suspected, follow the manufacturer's instructions for column washing. If the column is old or has been used extensively, it may need to be replaced.[1]

Column Performance Data

Selecting the appropriate column is critical. The table below summarizes various column chemistries evaluated for steroid separations in published research.

Column Phase ChemistryParticle Size (µm)Dimensions (L x ID, mm)Key Advantages for Steroid IsomersReference(s)
Reversed-Phase HPLC/UHPLC
C18 (Endcapped)2.6, 2.750 x 2.1, 100 x 2.1Good starting point; provides the best overall separation for broad steroid panels.[3][10]
Phenyl-Hexyl2.7100 x 2.1Offers alternative selectivity through π-π interactions; can resolve difficult pairs.[10]
Biphenyl2.650 x 2.1Demonstrated the highest selectivity for resolving estrone and estradiol isomers.[3]
Polar Endcapped (AQ-type)3, 5150 x 4.6Increased retention and resolution for more polar steroids.[13]
Pyrenylethyl (PYE)5150 x 4.6Utilizes strong π-π interactions for excellent separation of structural isomers.[11]
Supercritical Fluid Chromatography (SFC)
Cosmosil π-NAP--Ability to isolate steroid hormones from matrix components.[6]
Princeton DIOL--Can fractionate steroid hormones into different families (e.g., androgens, estrogens).[6]
Chiral (e.g., Polysaccharide-based)3, 5-Essential for separating enantiomers; often used in both SFC and HPLC modes.[1]

Recommended Analytical Protocol (UHPLC-MS)

This protocol provides a general starting point for developing a UHPLC-MS method for Estr-4-ene-3,17-dione and related isomers. Optimization will be required for specific applications.

1. Sample Preparation:

  • Dissolve the reference standard or extracted sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute with the initial mobile phase to a working concentration (e.g., 1-10 µg/mL).

  • Filter the final sample through a 0.22 or 0.45 µm syringe filter to remove particulates.

2. UHPLC-MS/MS System & Conditions:

  • Analytical Column: Start with a C18 column (e.g., ≤ 2.7 µm particle size, ~100 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (+ 2mM Ammonium Acetate, optional, can improve ionization).[16]

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40-50 °C.[2][16]

  • Injection Volume: 1 - 5 µL.

  • Gradient Program (Example):

    • 0.0 - 0.5 min: 30-40% B

    • 0.5 - 5.0 min: Ramp to 95% B

    • 5.0 - 6.0 min: Hold at 95% B

    • 6.1 - 8.0 min: Return to 30-40% B (re-equilibration)

  • MS Detector: Triple Quadrupole (QqQ) or High-Resolution MS (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode, [M+H]+.[16]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity on a QqQ.[16]

3. Method Optimization:

  • If resolution is poor, first try switching the organic modifier from acetonitrile to methanol (or vice versa).

  • Next, adjust the gradient slope. A shallower gradient over a longer time will generally improve the separation of closely eluting compounds.

  • If necessary, screen alternative column chemistries as detailed in the tables and troubleshooting guide above.

References

Technical Support Center: Optimizing Enzymatic Hydrolysis of Bolandione Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of enzymatic hydrolysis for Bolandione and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is Bolandione and what are its major urinary metabolites?

Bolandione, also known as 19-norandrostenedione, is an anabolic steroid precursor to nandrolone (19-nortestosterone).[1] Upon administration, Bolandione is readily metabolized to nandrolone.[1] The primary urinary metabolites of nandrolone are 19-norandrosterone (19-NA) and 19-noretiocholanolone, which are predominantly excreted as glucuronide and sulfate conjugates.[2]

Q2: Why is enzymatic hydrolysis necessary for the analysis of Bolandione metabolites?

Enzymatic hydrolysis is a critical step to cleave the glucuronide or sulfate groups from the steroid metabolites. This process converts the conjugated, water-soluble forms of the metabolites back to their unconjugated (free) forms. The free forms are necessary for subsequent analysis by techniques such as gas chromatography-mass spectrometry (GC-MS), which requires derivatization of the free steroid, or to improve sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q3: Which enzymes are recommended for the hydrolysis of Bolandione metabolites?

For the hydrolysis of glucuronide-conjugated metabolites like 19-norandrosterone glucuronide, β-glucuronidase is the enzyme of choice. β-glucuronidase sourced from Escherichia coli (E. coli) is highly recommended due to its high purity and specificity, which minimizes the risk of unwanted side reactions like steroid conversion.[3] While enzymes from Helix pomatia (snail) are also used and contain both β-glucuronidase and sulfatase activity, they are known to have impurities that can lead to the conversion of steroids.[4] Recombinant and purified enzymes from sources like abalone also offer high efficiency.

Q4: What are the key factors influencing the efficiency of enzymatic hydrolysis?

The efficiency of enzymatic hydrolysis is primarily influenced by four key parameters:

  • Enzyme Source and Concentration: Different enzymes have varying activities and optimal conditions. Higher enzyme concentrations generally lead to faster hydrolysis, but an excess can be costly and may not significantly improve results.

  • pH: Each enzyme has an optimal pH range for its activity. For β-glucuronidase from E. coli, a pH of 6.0-7.0 is generally optimal.

  • Temperature: Enzyme activity is temperature-dependent. For many β-glucuronidases used in steroid analysis, temperatures between 37°C and 65°C are common.

  • Incubation Time: The duration of the incubation period needs to be sufficient for the enzyme to completely hydrolyze the conjugates. This can range from 30 minutes to several hours depending on the other conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Hydrolysis (Low recovery of free metabolite) 1. Suboptimal pH: The pH of the urine/buffer mixture is outside the optimal range for the enzyme.1. Verify and adjust the pH of the sample to the enzyme's optimal range (e.g., pH 6.0-7.0 for E. coli β-glucuronidase). Use a suitable buffer like phosphate or acetate buffer.
2. Insufficient Enzyme Concentration: The amount of enzyme is not enough to hydrolyze all the conjugated metabolites in the sample.2. Increase the concentration of the β-glucuronidase. Perform a pilot experiment with varying enzyme concentrations to determine the optimal amount.
3. Inadequate Incubation Time or Temperature: The incubation period is too short or the temperature is too low for the enzyme to work efficiently.3. Increase the incubation time (e.g., from 1 hour to 2 hours or overnight) and/or increase the temperature to the optimal range for the enzyme (e.g., 50-55°C).
4. Presence of Inhibitors in Urine: The urine matrix may contain endogenous substances that inhibit enzyme activity.4. Purify the urine sample before hydrolysis using solid-phase extraction (SPE) to remove potential inhibitors.
Inconsistent or Irreproducible Results 1. Lot-to-Lot Variability of Enzyme: Crude enzyme preparations (e.g., from Helix pomatia) can have significant batch-to-batch differences in activity and purity.1. Use a high-purity, recombinant β-glucuronidase (e.g., from E. coli) to ensure consistency. If using crude preparations, it is essential to validate each new lot.
2. Sample pH Fluctuation: The pH of individual urine samples can vary, affecting enzyme performance.2. Ensure consistent and accurate pH adjustment for every sample using a calibrated pH meter and appropriate buffers.
3. Inaccurate Pipetting: Errors in pipetting the sample, internal standard, or enzyme can lead to variability.3. Calibrate pipettes regularly and use proper pipetting techniques.
Detection of Unexpected Steroid Metabolites 1. Enzyme-Induced Steroid Conversion: Crude enzyme preparations (especially from Helix pomatia) may contain other enzymes that can chemically alter the target metabolites.1. Switch to a highly purified recombinant β-glucuronidase from E. coli which is less likely to contain contaminating enzymes.
2. Degradation of Metabolites: Harsh hydrolysis conditions (e.g., very high temperatures or extreme pH) can degrade the target analytes.2. Optimize the hydrolysis conditions to be as mild as possible while still achieving complete hydrolysis. Avoid excessively high temperatures or prolonged incubation times if not necessary.

Data Presentation

Table 1: Comparison of Common β-Glucuronidase Enzymes for Steroid Metabolite Hydrolysis

Enzyme SourceOptimal pHOptimal Temperature (°C)Key Characteristics & Considerations
Escherichia coli (recombinant) 6.0 - 7.037 - 65High purity and specificity, leading to minimal unwanted side reactions. Often provides faster and more consistent results.[5]
Abalone (Haliotis rufescens) 4.0 - 5.055 - 65Broad substrate specificity. May exhibit some lot-to-lot variability.
Snail (Helix pomatia) 4.5 - 5.037Contains both β-glucuronidase and sulfatase activity. Prone to lot-to-lot variability and may contain contaminating enzymes that can cause steroid conversion.[4]
Limpet (Patella vulgata) 4.5 - 5.237 - 55Shows high hydrolysis efficiency for some glucuronides (e.g., >95% for codeine glucuronide at 60°C).[6]

Table 2: Influence of Experimental Conditions on Hydrolysis Efficiency of Steroid Glucuronides

ParameterConditionExpected Impact on EfficiencyNotes
pH Suboptimal (e.g., <5.5 or >7.5 for E. coli enzyme)Significant decreaseThe pH of the reaction mixture is a critical factor for enzyme activity.
Optimal (e.g., 6.0-7.0 for E. coli enzyme)High efficiency
Temperature Low (e.g., Room Temperature)Slower reaction rate, may require longer incubationSome modern recombinant enzymes are optimized for rapid hydrolysis at room temperature.
Optimal (e.g., 50-60°C)Faster reaction rateTemperatures above 65°C may lead to enzyme denaturation and loss of activity.
Incubation Time Short (e.g., <30 minutes)Potentially incomplete hydrolysisThe required time depends on other factors like enzyme concentration and temperature.
Long (e.g., 1-2 hours or overnight)More complete hydrolysisFor difficult-to-hydrolyze conjugates or suboptimal conditions, longer times may be necessary.
Enzyme Concentration LowSlower reaction rate, potentially incomplete hydrolysis
HighFaster reaction rateBeyond a certain point, increasing the enzyme concentration may not significantly improve efficiency and increases cost.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of 19-Norandrosterone Glucuronide in Urine for GC-MS Analysis

This protocol is a general guideline and may require optimization for specific laboratory conditions and instrumentation.

1. Materials:

  • Urine sample

  • β-glucuronidase from E. coli (e.g., >50,000 units/mL)

  • Phosphate buffer (0.2 M, pH 6.5)

  • Internal standard (e.g., deuterated 19-norandrosterone)

  • n-pentane or other suitable extraction solvent

  • Sodium carbonate buffer (1 M, pH 9.0)

  • Derivatizing agent (e.g., MSTFA/NH4I/ethanethiol)

2. Procedure:

  • Sample Preparation: Pipette 2.0 mL of urine into a clean glass tube.

  • Internal Standard Addition: Add the internal standard to the urine sample and vortex briefly.

  • pH Adjustment and Enzyme Addition: Add 1.0 mL of phosphate buffer (pH 6.5) to the urine sample. Add 50 µL of β-glucuronidase from E. coli.

  • Hydrolysis: Vortex the mixture and incubate in a water bath at 55°C for 1 hour.

  • Extraction:

    • Cool the sample to room temperature.

    • Add 1.0 mL of sodium carbonate buffer (pH 9.0) to raise the pH.

    • Add 5.0 mL of n-pentane.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Solvent Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Reconstitute the dry residue in the derivatizing agent and heat at 60°C for 20 minutes.

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Mandatory Visualizations

Bolandione_Metabolic_Pathway Bolandione Bolandione (this compound) Nandrolone Nandrolone (19-Nortestosterone) Bolandione->Nandrolone Reduction Metabolites Phase I Metabolites (e.g., 19-Norandrosterone, 19-Noretiocholanolone) Nandrolone->Metabolites Reduction Conjugates Phase II Conjugates (Glucuronides and Sulfates) Metabolites->Conjugates Conjugation (UGT, SULT)

Caption: Metabolic pathway of Bolandione to its conjugated urinary metabolites.

Experimental_Workflow cluster_prep Sample Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_extraction Extraction & Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Adjust_pH Adjust pH with Buffer Add_IS->Adjust_pH Add_Enzyme Add β-Glucuronidase Adjust_pH->Add_Enzyme Incubate Incubate (e.g., 55°C, 1 hr) Add_Enzyme->Incubate LLE Liquid-Liquid Extraction Incubate->LLE Evaporate Evaporate Solvent LLE->Evaporate Derivatize Derivatize Evaporate->Derivatize GCMS_Analysis GC-MS/LC-MS/MS Analysis Derivatize->GCMS_Analysis

Caption: General experimental workflow for enzymatic hydrolysis of Bolandione metabolites.

Nandrolone_Signaling_Pathway cluster_nucleus Inside Nucleus Nandrolone Nandrolone AR Androgen Receptor (AR) (in cytoplasm) Nandrolone->AR Binds AR_Nandrolone Nandrolone-AR Complex AR->AR_Nandrolone HSP Heat Shock Proteins (HSP) HSP->AR Dissociates from Nucleus Nucleus AR_Nandrolone->Nucleus Translocation Dimerization Dimerization ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates

Caption: Simplified signaling pathway of Nandrolone via the Androgen Receptor.

References

Dealing with co-eluting substances in 19-Norandrostenedione chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of 19-norandrostenedione and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, focusing on the resolution of co-eluting substances.

Problem 1: Poor resolution between this compound and other C19 steroids.

C19 steroids, due to their structural similarity, often co-elute. Key interferents can include endogenous steroids like androstenedione and dehydroepiandrosterone (DHEA), as well as other synthetic anabolic steroids.

  • Solution 1: Optimize the mobile phase.

    • Action: Weaken the mobile phase to increase the capacity factor (k'). For reversed-phase chromatography, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).

    • Rationale: A lower capacity factor (e.g., < 2) indicates that the analyte is eluting too close to the void volume, leaving little time for separation. Increasing retention by using a weaker mobile phase can improve resolution.

  • Solution 2: Change the stationary phase chemistry.

    • Action: If using a standard C18 column, consider switching to a column with a different selectivity. Phenyl-hexyl or biphenyl phases can offer alternative selectivity for steroids due to different interaction mechanisms (e.g., pi-pi interactions).

    • Rationale: Different stationary phases will interact with the analytes in unique ways, altering the elution order and potentially resolving co-eluting peaks.

  • Solution 3: Adjust the temperature.

    • Action: Systematically vary the column temperature (e.g., in 5°C increments).

    • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and improve resolution between closely eluting compounds.

Problem 2: Co-elution of 19-norandrosterone (19-NA) with its isomers.

The primary metabolites of this compound, 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE), are isomers and often co-elute.

  • Solution 1: Employ a long, shallow gradient.

    • Action: Increase the gradient time and decrease the rate of change of the mobile phase composition.

    • Rationale: A shallower gradient increases the effective resolution between closely eluting isomers by allowing more time for differential migration along the column.

  • Solution 2: Use multi-dimensional chromatography.

    • Action: Implement a two-dimensional liquid chromatography (2D-LC) or an online solid-phase extraction (SPE) setup. An alternative is LC coupled with gas chromatography (LC-GC).[1]

    • Rationale: Using two different separation mechanisms (e.g., reversed-phase followed by normal-phase, or LC followed by GC) provides a significant increase in resolving power for complex mixtures and isomeric compounds.

Problem 3: Asymmetric peak shapes (tailing or fronting).

Peak tailing or fronting can compromise quantification and resolution.

  • Tailing Peaks:

    • Cause: Secondary interactions with the stationary phase (e.g., silanol groups), column overload, or packing bed deformation.

    • Troubleshooting:

      • Reduce Sample Load: Dilute the sample or inject a smaller volume to check for column overload.

      • Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH to ensure the analyte is in a single ionic form can reduce tailing.

      • Use a Guard Column: This protects the analytical column from strongly retained compounds and particulates that can cause peak distortion.

      • Check for Column Voids: A void at the column inlet can cause peak tailing. Replacing the column may be necessary.

  • Fronting Peaks:

    • Cause: Typically caused by column overload or a collapsed column bed.

    • Troubleshooting:

      • Dilute the Sample: This is the most common solution for fronting due to overload.

      • Check Column Integrity: If fronting persists after dilution, the column may be damaged and require replacement.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of this compound found in urine?

A1: The main urinary metabolites of this compound are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE).[2][3][4] 19-NA is typically the more abundant metabolite.

Q2: Can 19-norandrosterone be produced endogenously?

A2: Yes, trace amounts of 19-norandrosterone can be produced naturally in the human body.[2][5][6] This is a critical consideration in anti-doping analysis, where isotope ratio mass spectrometry (IRMS) is often required to distinguish between endogenous and exogenous sources.

Q3: Is derivatization necessary for the analysis of this compound and its metabolites?

A3: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is essential to improve the volatility and thermal stability of the steroids, as well as to enhance chromatographic separation and detection.[7] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), derivatization is generally not required, but can be used to improve ionization efficiency for certain steroids.[8][9]

Q4: What are the typical limits of detection (LOD) for 19-norandrosterone in urine?

A4: Modern LC-MS/MS and GC-MS methods can achieve very low limits of detection for 19-norandrosterone. The minimum required performance level (MRPL) set by some organizations is 1 ng/mL.[10] However, some sensitive methods report LODs in the low pg/mL range. For example, a direct LC-MS/MS method for 19-norandrosterone sulfate reported an LOD of 40 pg/mL.[11]

Q5: How can matrix effects be minimized in the LC-MS/MS analysis of this compound?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. They can be mitigated by:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Ensure the analyte peak is well-separated from the bulk of the matrix components.

  • Use of Internal Standards: Stable isotope-labeled internal standards are highly recommended as they co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of this compound metabolites.

Table 1: Limits of Detection and Quantification for 19-Norandrosterone (19-NA) and its Sulfate Conjugate (19-NAS)

AnalyteMethodMatrixLODLLOQReference
19-Norandrosterone (19-NA)GC-MS/MSUrine-2 ng/mL[4]
19-Norandrosterone Sulfate (19-NAS)LC-MS/MSUrine40 pg/mL200 pg/mL[11]
19-Norandrosterone Sulfate (19-NAS)LC-MS/MSUrine100 pg/mL1 ng/mL[12]

Table 2: Comparison of LC Column Chemistries for Steroid Separation

Column ChemistrySeparation PrincipleAdvantage for Steroid Analysis
C18Hydrophobic interactionsGeneral-purpose, widely used for steroid panels.
BiphenylHydrophobic and pi-pi interactionsOffers alternative selectivity for aromatic and moderately polar analytes, can improve resolution of structural isomers.
Phenyl-HexylHydrophobic and aromatic interactionsProvides a balance of hydrophobic and aromatic selectivity.
C8Hydrophobic interactionsLess retentive than C18, can be useful for more hydrophobic steroids.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis of 19-Norandrosterone in Urine

This protocol is a general representation based on common practices in anti-doping laboratories.

  • Hydrolysis: To 2 mL of urine, add an internal standard. Adjust the pH to 7 with phosphate buffer. Add 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 1 hour.[2]

  • Extraction: After cooling, adjust the pH to 9-10 with a carbonate buffer. Perform a liquid-liquid extraction with 5 mL of tert-butyl methyl ether (TBME).

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dry residue in a solution of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and an appropriate catalyst (e.g., ammonium iodide/ethanethiol). Heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: LC-MS/MS Analysis of 19-Norandrosterone Sulfate in Urine

This protocol is a summary of a direct analysis method.

  • Sample Preparation (SPE):

    • Condition a quaternary amine solid-phase extraction (SPE) cartridge.

    • Load the urine sample.

    • Wash the cartridge to remove interferences.

    • Elute 19-norandrosterone sulfate with an appropriate solvent.

  • LC Separation:

    • Column: Uptisphere ODB (150 mm x 3.0 mm, 5 µm) or similar C18 column.[11]

    • Mobile Phase A: Water with a suitable additive (e.g., ammonium acetate).

    • Mobile Phase B: Methanol or acetonitrile.

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • MS/MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • MRM Transitions: Monitor the appropriate precursor and product ions for 19-norandrosterone sulfate.

Visualizations

metabolism_pathway This compound This compound 19-Nandrolone 19-Nandrolone This compound->19-Nandrolone 17β-HSD 19-Norandrosterone (19-NA) 19-Norandrosterone (19-NA) 19-Nandrolone->19-Norandrosterone (19-NA) 5α-reductase 19-Noretiocholanolone (19-NE) 19-Noretiocholanolone (19-NE) 19-Nandrolone->19-Noretiocholanolone (19-NE) 5β-reductase

Caption: Metabolic pathway of this compound.

troubleshooting_workflow start Co-elution Observed check_k Is Capacity Factor (k') > 2? start->check_k weaken_mp Weaken Mobile Phase check_k->weaken_mp No change_chem Change Column Chemistry (e.g., C18 to Biphenyl) check_k->change_chem Yes check_res Resolution Improved? weaken_mp->check_res optimize_grad Optimize Gradient (Shallow Gradient) check_res->optimize_grad No end_resolved Issue Resolved check_res->end_resolved Yes change_chem->check_res end_not_resolved Consider 2D-LC or Alternative Technique optimize_grad->end_not_resolved

Caption: Troubleshooting workflow for co-elution.

References

Validation & Comparative

A Comparative Guide to the Validation of GC-MS Methods for 19-Norandrostenedione Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 19-norandrostenedione and its metabolites is critical. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of 19-norandrosterone (19-NA), the principal metabolite of this compound. Alternative analytical techniques are also presented, supported by experimental data to inform methodological selection.

Quantitative Method Performance

The selection of an analytical method hinges on its validated performance characteristics. The following tables summarize key validation parameters for GC-MS and a common alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of 19-NA in urine.

Table 1: Performance Characteristics of a Validated GC-MS Method for 19-Norandrosterone Quantification

Validation ParameterPerformance Metric
Limit of Detection (LOD)0.3–0.5 ng/mL[1]
Limit of Quantification (LOQ)1 ng/mL[1]
Linearity1 - 20 ng/mL[2]
RecoveryNot explicitly stated
Precision (Intra-day)Not explicitly stated
Precision (Inter-day)Not explicitly stated

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for 19-Norandrosterone Quantification

Validation ParameterPerformance Metric
Limit of Detection (LOD)40 pg/mL[3]
Limit of Quantification (LOQ)200 pg/mL (0.2 ng/mL)[3]
Linearity0.25 - 5 ng/mL[4]
Recovery94% at 2 ng/mL[3]
Precision (Intra-day)2.7% at 2 ng/mL[3]
Precision (Inter-day)14.3% at 2 ng/mL[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the GC-MS analysis of 19-NA.

Sample Preparation for GC-MS Analysis

A multi-step process is required to isolate and prepare 19-NA from a urine matrix for GC-MS analysis.[1] This typically involves:

  • Hydrolysis: Urine samples are subjected to enzymatic hydrolysis to cleave glucuronide conjugates of 19-NA. This is often achieved by incubation with β-glucuronidase from E. coli at 55°C for 60 minutes.[5]

  • Extraction: Following hydrolysis, the sample is extracted to isolate the free steroid. A common technique is liquid-liquid extraction (LLE) using a solvent such as tert-butyl methyl ether (TBME).[5] The pH is adjusted to 9-10 with a carbonate buffer before extraction.[5]

  • Purification: The extract may undergo a purification step, such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC), to remove interfering substances.[2][5]

Derivatization for GC-MS Analysis

To enhance volatility and thermal stability for GC analysis, 19-NA must be derivatized.[6] A common method is silylation:

  • The dried extract is reconstituted in a derivatizing agent. A widely used reagent is a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide (NH4I), and ethanethiol.[6]

  • The reaction mixture is heated to facilitate the derivatization process, for example, at 70°C for 30 minutes.[7]

GC-MS Instrumental Analysis

The derivatized sample is then injected into the GC-MS system. Typical instrument parameters include:

  • Gas Chromatograph: Equipped with a capillary column suitable for steroid analysis (e.g., DB-5ms).

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Data Analysis: Quantification is based on the peak area ratio of the analyte to an internal standard.

Methodology Visualization

The following diagrams illustrate the experimental workflow and a comparison of analytical approaches.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_sample->hydrolysis extraction Liquid-Liquid Extraction (e.g., TBME) hydrolysis->extraction purification Purification (e.g., SPE or HPLC) extraction->purification derivatize Silylation (e.g., MSTFA) purification->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

Caption: Experimental workflow for GC-MS quantification of 19-norandrosterone.

Method_Comparison cluster_gcms GC-MS Method cluster_lcms LC-MS/MS Method gcms_prep Hydrolysis & Extraction gcms_deriv Derivatization (Mandatory) gcms_prep->gcms_deriv gcms_analysis GC Separation & MS Detection gcms_deriv->gcms_analysis lcms_prep Direct Injection or Simple Extraction lcms_analysis LC Separation & MS/MS Detection lcms_prep->lcms_analysis start Sample start->gcms_prep start->lcms_prep

Caption: Comparison of GC-MS and LC-MS/MS analytical workflows.

Comparison of Analytical Approaches

GC-MS has historically been the gold standard for steroid analysis in anti-doping laboratories. Its high chromatographic resolution and established libraries for spectral matching provide robust and reliable identification and quantification. However, the requirement for sample hydrolysis and derivatization increases sample preparation time and complexity.[1][6]

LC-MS/MS offers several advantages, including reduced sample preparation time as derivatization is often not required.[3] It can also directly measure conjugated metabolites. The data presented in Table 2 indicates that LC-MS/MS can achieve lower limits of detection and quantification compared to traditional GC-MS methods, making it particularly suitable for the analysis of low-concentration samples.[3]

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a specialized technique used to differentiate between endogenous and exogenous sources of steroids like 19-NA.[8][9] While not a primary quantification tool in the same vein as GC-MS or LC-MS/MS, it is a critical confirmatory method in anti-doping analysis.[8][9]

Conclusion

The choice between GC-MS and LC-MS/MS for the quantification of this compound metabolites depends on the specific requirements of the analysis. GC-MS remains a reliable and well-established method. However, for high-throughput screening and the detection of very low concentrations, LC-MS/MS offers significant advantages in terms of sensitivity and sample preparation efficiency. For definitive confirmation of the origin of 19-norandrosterone, GC-C-IRMS is the method of choice. The validation data and protocols presented in this guide provide a foundation for laboratories to make informed decisions based on their analytical needs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of synthetic anabolic androgenic steroids (AAS) is paramount in both clinical and research settings. Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are frequently employed for their high throughput and sensitivity. However, a significant challenge with these assays is the potential for cross-reactivity between structurally similar steroids, which can lead to inaccurate measurements and misinterpretation of results. This guide provides a comparative overview of the cross-reactivity of immunoassays for 19-norandrostenedione and its related steroids, supported by experimental data and detailed protocols.

The Challenge of Cross-Reactivity in Steroid Immunoassays

Immunoassays rely on the specific binding of an antibody to its target antigen. Due to the conserved steran nucleus, antibodies raised against one steroid can exhibit significant binding to other structurally related steroids. This is a particularly pertinent issue for this compound (also known as estr-4-ene-3,17-dione), a prohormone of the potent anabolic steroid nandrolone (19-nortestosterone). The accurate measurement of this compound can be compromised by the presence of nandrolone, testosterone, and other endogenous and synthetic androgens.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of a commercially available competitive enzyme immunoassay for 19-Nortestosterone, highlighting the significant interference from this compound. This data underscores the importance of understanding the specificity of the antibody used in any given immunoassay.

AnalyteCross-Reactivity (%) in a 19-Nortestosterone EIA
19-Nor-4-Andros-3,17-dione (this compound) 240% [1]
17β-19-Nortestosterone (Nandrolone)100%[1]
Nortestosterone-Sulphate100%[1]
17α-19-Nortestosterone50%[1]
Norethindrone38%[1]
Norgestrel16%[1]

This data is derived from a 19-Nortestosterone EIA kit and illustrates the high degree of cross-reactivity with this compound.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting immunoassay data and for developing and validating new assays. Below is a representative protocol for a competitive ELISA for the quantification of a small molecule steroid like this compound.

Principle of Competitive ELISA

In a competitive ELISA for a small molecule, the antigen present in the sample competes with a labeled antigen (e.g., conjugated to an enzyme) for a limited number of antibody binding sites, which are typically immobilized on a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the antigen in the sample.

Materials:
  • Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG)

  • Standard solutions of this compound

  • Unknown samples

  • Primary antibody specific for this compound

  • This compound-enzyme (e.g., HRP) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Step-by-Step Procedure:
  • Reagent Preparation: Prepare all reagents, including standard dilutions and sample dilutions, as per the manufacturer's instructions. Bring all reagents to room temperature before use.

  • Addition of Reagents:

    • Add a defined volume of standard or sample to the appropriate wells of the microtiter plate.

    • Add a defined volume of the this compound-enzyme conjugate to each well.

    • Add a defined volume of the primary antibody to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow for competitive binding.

  • Washing: After incubation, wash the plate multiple times (e.g., 3-5 times) with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) in the dark to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzyme-substrate reaction. This will typically result in a color change.

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the standard curve.

Visualizing Key Concepts

To further clarify the principles and relationships discussed, the following diagrams are provided.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Sample & Reagents cluster_detection Detection Coated_Antibody Immobilized Capture Antibody Substrate Substrate Coated_Antibody->Substrate Bound Enzyme Acts on Analyte This compound (in sample) Binding_Competition Competitive Binding Analyte->Binding_Competition Competes with Labeled_Analyte Enzyme-Labeled This compound Labeled_Analyte->Binding_Competition Primary_Antibody Primary Antibody Primary_Antibody->Binding_Competition Binding_Competition->Coated_Antibody Binds to Colored_Product Colored Product (Signal) Substrate->Colored_Product Enzyme Action

Figure 1. Workflow of a Competitive Immunoassay.

Steroid_Relationships This compound This compound (Estr-4-ene-3,17-dione) Nandrolone Nandrolone (19-Nortestosterone) This compound->Nandrolone Metabolized to Testosterone Testosterone (Structurally Similar) This compound->Testosterone Structurally Similar (High Cross-Reactivity Potential) 19-Norandrosterone 19-Norandrosterone (Metabolite) Nandrolone->19-Norandrosterone Metabolized to Nandrolone->Testosterone Structurally Similar (High Cross-Reactivity Potential)

Figure 2. Structural and Metabolic Relationships.

Conclusion

The high degree of structural similarity among steroids presents a significant challenge for the specificity of immunoassays. As demonstrated, an immunoassay for 19-nortestosterone can exhibit extremely high cross-reactivity with its precursor, this compound. This underscores the critical need for researchers, scientists, and drug development professionals to be acutely aware of the cross-reactivity profiles of the immunoassays they employ. Validation of assay specificity against all potentially interfering compounds present in the sample matrix is essential for obtaining accurate and reliable quantitative data. When high specificity is required, alternative methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) should be considered.

References

Specificity and sensitivity of different analytical methods for Estr-4-ene-3,17-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of Estr-4-ene-3,17-dione, a potent anabolic steroid, is paramount. This guide provides a comprehensive comparison of the leading analytical methods, offering insights into their specificity and sensitivity, supported by experimental data to inform methodological choices in research and clinical settings.

Estr-4-ene-3,17-dione, also known as 19-norandrostenedione, is a synthetic anabolic-androgenic steroid. Its detection is crucial in various fields, from anti-doping control in sports to metabolic studies and pharmaceutical development. The choice of analytical method significantly impacts the reliability of these investigations. This guide delves into the performance of the most commonly employed techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on the specific requirements of the study, including the desired sensitivity, specificity, sample matrix, and throughput. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and various immunoassay techniques for the analysis of Estr-4-ene-3,17-dione and related steroids.

Analytical MethodPrincipleSensitivity (Limit of Detection/Quantification)SpecificityThroughputKey AdvantagesKey Limitations
GC-MS Separation of volatile compounds followed by mass-based detection.LODs typically in the low ng/mL range (e.g., < 7.0 ng/g or ng/mL).[1]High, based on retention time and mass fragmentation patterns.ModerateWell-established, robust, and provides structural information.Requires derivatization for non-volatile steroids, can be time-consuming.
LC-MS/MS Separation by liquid chromatography coupled with two stages of mass analysis.High, with LOQs as low as 5 ng/mL and detection limits in the pg/mL range.[2][3]Very high, due to the selectivity of precursor and product ion monitoring.HighHigh sensitivity and specificity, suitable for complex matrices, no derivatization needed.[2][4]Higher instrument cost, potential for matrix effects.
Immunoassays (RIA, TR-FIA) Based on the specific binding of an antibody to the target analyte.Varies; TR-FIA can be more sensitive than RIA.[5][6] RIA detection limits can be as low as 2 pg/tube.[7]Dependent on antibody specificity; cross-reactivity with structurally similar steroids can be a concern.[7][8]HighHigh throughput, relatively low cost per sample, suitable for screening large numbers of samples.Susceptible to cross-reactivity, may require confirmation with a more specific method.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized experimental protocols for the key methods discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Extraction: Solid-phase extraction (SPE) is commonly used to clean up the sample and concentrate the analyte.[1]

    • Enzymatic Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase is performed to cleave conjugated steroids.

    • Derivatization: To increase volatility and improve chromatographic behavior, the extracted steroid is derivatized, for example, using N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA).[1]

  • GC-MS Analysis:

    • Chromatographic Separation: A capillary column (e.g., a non-polar or medium-polarity column) is used to separate the derivatized steroid from other compounds in the sample.

    • Ionization and Detection: Electron ionization (EI) is typically used, followed by detection of characteristic mass fragments using a mass spectrometer, often a triple quadrupole for enhanced selectivity.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation:

    • Extraction: This can involve liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE).[9] Automated 96-well SPE plates can be used for higher throughput.[10]

    • Enzymatic Hydrolysis: Similar to GC-MS, this step is necessary for urine samples to analyze total steroid concentrations.

    • Derivatization (Optional): While not always necessary, derivatization (e.g., with dansyl chloride) can be employed to enhance ionization efficiency and sensitivity for certain estrogens.[11]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: A reversed-phase C18 column is commonly used with a mobile phase gradient of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid.[2][10]

    • Ionization and Detection: Electrospray ionization (ESI) in positive or negative ion mode is typical.[2][12] Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[2]

Immunoassays (e.g., Radioimmunoassay - RIA)
  • Sample Preparation:

    • Extraction: An extraction step is often required to remove interfering substances from the plasma or serum sample.

    • Chromatographic Separation: In some cases, a chromatographic step using, for example, an LH-20 column, is employed to separate the target steroid from cross-reacting compounds.[7]

  • Immunoassay Procedure:

    • A specific antibody against Estr-4-ene-3,17-dione is used.

    • A known amount of labeled Estr-4-ene-3,17-dione (e.g., radiolabeled for RIA or biotinylated for TR-FIA) is added to compete with the unlabeled steroid in the sample for binding to the antibody.[5][7]

    • The amount of bound labeled steroid is measured, which is inversely proportional to the concentration of the unlabeled steroid in the sample.

Experimental Workflow

The following diagram illustrates a generalized workflow for the analysis of Estr-4-ene-3,17-dione, from sample collection to data interpretation.

Estr-4-ene-3,17-dione Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing SampleCollection Sample Collection (Urine, Blood, etc.) Extraction Extraction (SPE or LLE) SampleCollection->Extraction Hydrolysis Enzymatic Hydrolysis (for conjugated steroids) Extraction->Hydrolysis Immunoassay Immunoassay Extraction->Immunoassay Derivatization Derivatization (for GC-MS) Hydrolysis->Derivatization Optional LCMSMS LC-MS/MS Hydrolysis->LCMSMS GCMS GC-MS Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMSMS->DataAcquisition Immunoassay->DataAcquisition Quantification Quantification DataAcquisition->Quantification Validation Data Validation Quantification->Validation

Caption: Generalized workflow for the analysis of Estr-4-ene-3,17-dione.

References

Inter-laboratory Comparison of 19-Norandrostenedione Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 19-norandrostenedione, primarily through its main urinary metabolite, 19-norandrosterone (19-NA). The information is intended for researchers, scientists, and drug development professionals involved in anti-doping science, clinical chemistry, and pharmacology. The methodologies discussed are based on guidelines and research from the World Anti-Doping Agency (WADA) and other scientific publications.

The detection of this compound administration is primarily achieved by identifying its major metabolite, 19-norandrosterone (19-NA), in urine.[1][2][3][4] WADA has established harmonized procedures for the analysis and reporting of 19-norsteroids to ensure consistency and accuracy across accredited laboratories.[1][2][3][5][6] The principal analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For confirmation of the exogenous origin of 19-NA, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is utilized.[1][3][7][8][9]

Quantitative Performance of Analytical Methods

The following table summarizes the performance characteristics of GC-MS and LC-MS/MS for the analysis of 19-norandrosterone (19-NA) as reported in various studies. While comprehensive inter-laboratory comparison data from WADA's External Quality Assessment Scheme (EQAS) is not publicly detailed, the data below is derived from validated methods in individual laboratories.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Notes
Analyte 19-Norandrosterone (after hydrolysis and derivatization)19-Norandrosterone and its conjugates (e.g., 19-NA-glucuronide, 19-NA-sulfate)LC-MS/MS can directly measure conjugated metabolites without hydrolysis.
Limit of Detection (LOD) 0.3–0.5 ng/mL (typical for routine doping control)Not explicitly stated in the provided results, but generally offers high sensitivity.WADA requires methods to have a performance level of 1 ng/mL.[5]
Limit of Quantification (LOQ) < 1 ng/mL< 1 ng/mLBoth techniques demonstrate comparable and adequate sensitivity for doping control purposes.
Precision (CV%) < 16.4%< 16.4%Indicates good reproducibility for both methods.
Linearity Demonstrated in various concentration ranges (e.g., 10-400 ng/mL)Not explicitly stated, but a core validation parameter.Both methods are capable of accurate quantification over a range of concentrations.
Recovery 85.7% - 110.7% (at 4, 10, and 50 ng/mL)Not explicitly stated, but a critical validation parameter.Good extraction efficiency is achievable with established protocols.[10]
Sample Preparation Requires enzymatic hydrolysis and chemical derivatization.Can directly analyze conjugated metabolites, simplifying sample preparation.The elimination of hydrolysis and derivatization steps significantly reduces analysis time for LC-MS/MS.

Experimental Protocols

Detailed methodologies for the analysis of 19-norandrosterone are outlined below. These protocols are based on common practices in anti-doping laboratories and information from WADA technical documents.

This method is a widely used and well-established technique for the quantification of 19-NA in urine.

a) Sample Preparation:

  • Internal Standard Addition: An appropriate deuterated internal standard, such as 19-norandrosterone-d4-glucuronide, is added to a urine aliquot (typically 2-5 mL).

  • Enzymatic Hydrolysis: The urine sample is buffered to an appropriate pH (e.g., pH 7) and incubated with β-glucuronidase from E. coli to cleave the glucuronide conjugates of 19-NA.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The hydrolyzed sample is extracted to isolate the free steroids.

    • LLE: Extraction is typically performed with an organic solvent like diethyl ether or a mixture of n-pentane and diethyl ether.

    • SPE: A C18 cartridge can be used to retain the steroids, which are then eluted with an organic solvent.

  • Derivatization: The extracted and dried residue is derivatized to increase the volatility and thermal stability of the analytes. A common derivatizing agent is a mixture of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide, and dithioerythritol.

b) Instrumental Analysis:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column (e.g., HP-1, 17 m x 0.20 mm, 0.11 µm film thickness).

    • Injection: Splitless injection of 1-2 µL of the derivatized extract.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 180°C, ramping to 230°C, and then to 310°C.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized 19-NA and the internal standard for sensitive and specific detection.

LC-MS/MS offers the advantage of directly analyzing conjugated metabolites, which can simplify the sample preparation process.

a) Sample Preparation:

  • Internal Standard Addition: An appropriate labeled internal standard (e.g., 19-NA-d4-glucuronide) is added to the urine sample.

  • Dilution: The urine sample is typically diluted with a buffer.

  • Direct Injection or SPE:

    • Direct Injection: For some methods, the diluted sample can be directly injected into the LC-MS/MS system.

    • SPE: A solid-phase extraction step may be used to clean up the sample and concentrate the analytes.

b) Instrumental Analysis:

  • Liquid Chromatograph (LC):

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium acetate.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the target analytes and internal standards, providing high selectivity and sensitivity.

When the concentration of 19-NA falls within a specific range (e.g., 2.5 to 15 ng/mL), GC-C-IRMS is required to differentiate between endogenous production and exogenous administration.[9]

a) Sample Preparation:

  • Sample preparation for GC-C-IRMS is often more rigorous than for GC-MS to ensure the purity of the analyte and avoid isotopic fractionation. This may involve an additional purification step, such as High-Performance Liquid Chromatography (HPLC), after the initial extraction.

b) Instrumental Analysis:

  • The GC separates the analytes, which are then combusted in a furnace to convert them into CO2 gas. The isotopic ratio of ¹³C/¹²C in the CO2 is then measured by the IRMS. The ¹³C value of 19-NA is compared to that of an endogenous reference compound to determine its origin.

Visualizing the Analytical Workflows

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS analysis of 19-norandrosterone.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample IS_add Add Internal Standard Urine->IS_add Hydrolysis Enzymatic Hydrolysis IS_add->Hydrolysis Extraction LLE or SPE Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization GC Gas Chromatography Derivatization->GC Inject MS Mass Spectrometry (SIM Mode) GC->MS Data Data MS->Data Data Acquisition & Processing

Caption: Workflow for 19-Norandrosterone Analysis by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Urine Sample IS_add Add Internal Standard Urine->IS_add Dilution Dilution IS_add->Dilution SPE SPE (Optional) Dilution->SPE LC Liquid Chromatography SPE->LC Inject MSMS Tandem Mass Spectrometry (MRM Mode) LC->MSMS Data Data MSMS->Data Data Acquisition & Processing

Caption: Workflow for 19-Norandrosterone Analysis by LC-MS/MS.

References

Bolandione vs. Testosterone: A Comparative Analysis of Androgen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the relative binding affinity (RBA) of bolandione (19-norandrostenedione) and testosterone to the androgen receptor (AR). The information presented is collated from experimental data to assist researchers in understanding the molecular interactions and potential biological activities of these two androgens.

Executive Summary

Bolandione, a synthetic anabolic steroid, exhibits a significantly lower binding affinity for the androgen receptor compared to the endogenous androgen, testosterone. Experimental data indicates that the potency of bolandione in transactivating androgen receptor-dependent gene expression is approximately ten times lower than that of dihydrotestosterone (DHT), the more potent metabolite of testosterone.[1][2] Testosterone itself has a binding affinity that is roughly 5 to 10 times lower than DHT.[3] This suggests that bolandione's direct interaction with the androgen receptor is considerably weaker than that of testosterone. However, it is crucial to note that bolandione is a prohormone to nandrolone (19-nortestosterone), a potent anabolic steroid with a higher binding affinity for the androgen receptor than testosterone.[4][5] Therefore, the in vivo effects of bolandione are largely attributable to its metabolic conversion to nandrolone.

Quantitative Comparison of Androgen Receptor Binding Affinity

The following table summarizes the relative binding affinity (RBA) of bolandione and testosterone for the androgen receptor, derived from competitive binding assays and transactivation studies. The values are presented relative to dihydrotestosterone (DHT), which is a high-affinity ligand for the AR.

CompoundRelative Binding Affinity (vs. DHT)Notes
Dihydrotestosterone (DHT) 100%High-affinity reference androgen.
Testosterone ~10-20%The primary male sex hormone.[3]
Bolandione (this compound) ~10%Potency in transactivating AR-dependent gene expression is 10x lower than DHT.[1][2]
Nandrolone (19-nortestosterone) > TestosteroneMetabolite of bolandione with a higher binding affinity than testosterone.[4][5]

Experimental Protocols

The determination of the relative binding affinity of androgens to the androgen receptor is typically performed using in vitro competitive binding assays. Below is a generalized protocol based on methodologies cited in the literature.

Androgen Receptor Competitive Binding Assay

1. Objective: To determine the relative affinity of a test compound (e.g., bolandione) to the androgen receptor by measuring its ability to compete with a radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) for binding to the receptor.

2. Materials:

  • Androgen Receptor Source: Cytosol extract from rat prostate tissue or recombinant human androgen receptor.
  • Radioligand: Tritiated methyltrienolone ([³H]-R1881) or [³H]-dihydrotestosterone ([³H]-DHT).
  • Test Compounds: Bolandione, testosterone (as a comparator), and a non-labeled high-affinity androgen (e.g., DHT) for determining non-specific binding.
  • Assay Buffer: Tris-HCl buffer containing EDTA, dithiothreitol (DTT), and sodium molybdate to stabilize the receptor.
  • Scintillation Cocktail: For measuring radioactivity.
  • Multi-well plates and filtration apparatus.

3. Procedure:

  • Preparation of Androgen Receptor: Homogenize the tissue (e.g., rat prostate) in ice-cold assay buffer and centrifuge to obtain the cytosol fraction containing the androgen receptor.
  • Competition Reaction: In a multi-well plate, incubate a fixed concentration of the radioligand with a fixed amount of the androgen receptor preparation in the presence of increasing concentrations of the unlabeled test compound (bolandione) or the reference compound (testosterone).
  • Incubation: Incubate the mixture at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.
  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters, where the receptor-ligand complex is retained on the filter.
  • Quantification: Place the filters in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity (RBA) is then calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the androgen receptor upon binding to an androgen like testosterone.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR_HSP AR-HSP Complex Testosterone->AR_HSP Binds to AR AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer Translocation & Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to ARE Gene Target Gene Transcription Gene Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response Protein->Cellular_Response CompetitiveBindingAssay cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Prep Prepare Androgen Receptor Source Incubation Incubate Receptor, Radioligand, and Competitor Receptor_Prep->Incubation Radioligand_Prep Prepare Radiolabeled Ligand Solution Radioligand_Prep->Incubation Competitor_Prep Prepare Serial Dilutions of Test & Reference Compounds Competitor_Prep->Incubation Filtration Separate Bound from Free Ligand (e.g., Filtration) Incubation->Filtration Scintillation Measure Radioactivity (Scintillation Counting) Filtration->Scintillation IC50_Calc Calculate IC50 Values Scintillation->IC50_Calc RBA_Calc Calculate Relative Binding Affinity (RBA) IC50_Calc->RBA_Calc

References

Distinguishing Endogenous from Exogenous 19-Norandrostenedione Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fates of endogenous and exogenously administered 19-norandrostenedione, a precursor to the anabolic steroid nandrolone. Understanding the subtle yet critical differences in their urinary metabolite profiles is paramount for accurate interpretation in research and clinical settings, as well as in the context of anti-doping regulations. This document outlines the metabolic pathways, presents key quantitative data, and details the analytical methodologies required to differentiate between the two sources.

Endogenous vs. Exogenous this compound Metabolites: A Head-to-Head Comparison

The primary urinary metabolites of this compound are 19-norandrosterone (19-NA) and 19-noretiocholanolone (19-NE). While the human body can naturally produce minute amounts of these compounds, the administration of exogenous this compound or nandrolone leads to a significant and detectable increase in their urinary concentrations. The definitive differentiation, however, lies in the analysis of the carbon isotope ratio of these metabolites.

FeatureEndogenous this compound MetabolitesExogenous this compound Metabolites
Typical Urinary Concentration of 19-NA Generally below 2 ng/mL.[1][2][3] Baseline urinary 19-NA concentrations in one study were 0.19 +/- 0.14 ng/mL.Significantly elevated, often exceeding the 2 ng/mL threshold set by the World Anti-Doping Agency (WADA).[1] Ingestion of as little as 2.5 µg of this compound can result in urinary 19-NA concentrations exceeding this threshold.
Ratio of 19-NA to 19-NE The ratio can be variable, but in some cases, the concentration of 19-NE can be comparable to or even exceed that of 19-NA in later excretion phases. After 6 hours post-administration, the 19-NA/19-NE ratio may be less than 1.0.In the early stages of excretion (before 6 hours post-administration), the concentration of 19-NA is generally higher than that of 19-NE (19-NA/19-NE ratio > 1.0).
Carbon Isotope Ratio (δ¹³C) Reflects the natural ¹³C/¹²C ratio of endogenous human steroids.Exhibits a depleted ¹³C value, characteristic of the synthetic origin from plant-based precursors. Synthetic 19-norsteroids typically have δ¹³C values around -29‰, while endogenous steroids are in the range of -21 to -24‰.
Primary Analytical Distinction Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the gold standard for confirming endogenous origin.[4][5][6][7]A significant difference in the δ¹³C value between the metabolite and an endogenous reference compound, as measured by GC-C-IRMS, confirms an exogenous source.[6]

Metabolic Pathways and Experimental Workflow

To visually represent the processes involved in the metabolism of this compound and the subsequent analytical workflow for differentiation, the following diagrams are provided.

Metabolic Pathway of this compound This compound This compound Nandrolone Nandrolone This compound->Nandrolone 17β-HSD 19-Norandrosterone (19-NA) 19-Norandrosterone (19-NA) Nandrolone->19-Norandrosterone (19-NA) 5α-reductase, 3α-HSD 19-Noretiocholanolone (19-NE) 19-Noretiocholanolone (19-NE) Nandrolone->19-Noretiocholanolone (19-NE) 5β-reductase, 3α-HSD Conjugation (Glucuronidation/Sulfation) Conjugation (Glucuronidation/Sulfation) 19-Norandrosterone (19-NA)->Conjugation (Glucuronidation/Sulfation) 19-Noretiocholanolone (19-NE)->Conjugation (Glucuronidation/Sulfation) Urinary Excretion Urinary Excretion Conjugation (Glucuronidation/Sulfation)->Urinary Excretion

Caption: Metabolic conversion of this compound to its primary urinary metabolites.

Analytical Workflow for Metabolite Differentiation cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_interpretation Data Interpretation Urine Sample Collection Urine Sample Collection Enzymatic Hydrolysis (β-glucuronidase) Enzymatic Hydrolysis (β-glucuronidase) Urine Sample Collection->Enzymatic Hydrolysis (β-glucuronidase) Liquid-Liquid or Solid-Phase Extraction Liquid-Liquid or Solid-Phase Extraction Enzymatic Hydrolysis (β-glucuronidase)->Liquid-Liquid or Solid-Phase Extraction Derivatization (e.g., TMS) Derivatization (e.g., TMS) Liquid-Liquid or Solid-Phase Extraction->Derivatization (e.g., TMS) GC-MS Analysis GC-MS Analysis Derivatization (e.g., TMS)->GC-MS Analysis GC-C-IRMS Analysis GC-C-IRMS Analysis Derivatization (e.g., TMS)->GC-C-IRMS Analysis Quantification of 19-NA and 19-NE Quantification of 19-NA and 19-NE GC-MS Analysis->Quantification of 19-NA and 19-NE Determination of ¹³C/¹²C Ratio Determination of ¹³C/¹²C Ratio GC-C-IRMS Analysis->Determination of ¹³C/¹²C Ratio Conclusion on Origin Conclusion on Origin Quantification of 19-NA and 19-NE->Conclusion on Origin Comparison to Endogenous Reference Comparison to Endogenous Reference Determination of ¹³C/¹²C Ratio->Comparison to Endogenous Reference Comparison to Endogenous Reference->Conclusion on Origin

Caption: Step-by-step workflow for the analysis and differentiation of this compound metabolites.

Experimental Protocols

Accurate differentiation of endogenous and exogenous this compound metabolites relies on robust and validated analytical methods. The following provides a detailed overview of the key experimental protocols.

Sample Preparation
  • Urine Sample Collection: Collect a mid-stream urine sample in a clean, sterile container. For quantitative analysis, a 24-hour urine collection may be required.

  • Enzymatic Hydrolysis: To cleave the glucuronide and sulfate conjugates and liberate the free steroids, treat the urine sample with β-glucuronidase from E. coli.[8][7]

    • Adjust the pH of the urine sample to approximately 7.0 with phosphate buffer.

    • Add β-glucuronidase enzyme solution.

    • Incubate the mixture at a controlled temperature (e.g., 50-55°C) for a specified duration (e.g., 1-3 hours).

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Extract the hydrolyzed urine with an organic solvent such as n-pentane.[7]

    • Solid-Phase Extraction (SPE): Alternatively, pass the sample through an SPE cartridge (e.g., C18) to retain the steroids, which are then eluted with an appropriate solvent.

  • Derivatization: To improve the volatility and chromatographic properties of the steroids for GC analysis, convert them to suitable derivatives. A common method is trimethylsilylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is employed for the initial screening and quantification of 19-NA and 19-NE.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-1ms or equivalent.

    • Injector: Split/splitless injector, operated in splitless mode.

    • Oven Temperature Program: A programmed temperature ramp to separate the target analytes from other urinary components.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, targeting characteristic ions of the derivatized 19-NA and 19-NE.

    • Quantification: Based on the peak area ratio of the target analyte to a deuterated internal standard.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for Origin Confirmation

GC-C-IRMS is the definitive technique to determine the origin of the detected 19-norsteroids.[4][5][6][7]

  • Principle: This method measures the ratio of the stable carbon isotopes, ¹³C and ¹²C, in the target compounds. Synthetic steroids, derived from C3 plants, have a lower ¹³C/¹²C ratio (a more negative δ¹³C value) compared to steroids produced endogenously in humans, whose diet typically includes a mix of C3 and C4 plants.

  • Instrumentation:

    • A gas chromatograph is coupled to a combustion interface.

    • In the combustion interface, the eluted compounds are quantitatively converted to CO₂ gas at a high temperature (e.g., 950°C) over a catalyst (e.g., nickel/copper/platinum).

    • The resulting CO₂ gas is then introduced into an isotope ratio mass spectrometer, which precisely measures the m/z 44 (¹²CO₂) and m/z 45 (¹³CO₂) ions to determine the δ¹³C value.

  • Data Interpretation: The δ¹³C value of the detected 19-NA is compared to that of an endogenous reference compound (ERC), such as pregnanediol, which is not affected by the administration of this compound.[7] A significant difference in the δ¹³C values between 19-NA and the ERC is conclusive evidence of an exogenous source.

Conclusion

The differentiation of endogenous and exogenous this compound metabolites is a multi-faceted process that combines sensitive analytical techniques with a thorough understanding of steroid metabolism. While urinary concentration thresholds provide an initial indication, the conclusive determination of origin hinges on the precise measurement of carbon isotope ratios by GC-C-IRMS. The methodologies and data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to accurately assess the source of this compound metabolites, ensuring the integrity and reliability of their findings.

References

A Comparative Guide to Method Validation for 19-Norandrostenedione Detection in Dietary Supplements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The illicit adulteration of dietary supplements with synthetic anabolic steroids like 19-norandrostenedione poses a significant health risk to consumers and a challenge for regulatory bodies. Accurate and reliable analytical methods are crucial for the detection and quantification of such contaminants. This guide provides a comparative overview of three commonly employed analytical techniques for the detection of this compound in dietary supplement matrices: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Comparison of Method Validation Parameters

The following table summarizes key validation parameters for the detection of this compound using LC-MS/MS, GC-MS, and HPTLC, providing a quantitative comparison of their performance.

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeAccuracy/RecoveryPrecision (%RSD)
LC-MS/MS This compoundDietary Supplements1 - 25 ng/g[1]50 ng/gLOQ - 2000 ng/g99.1 - 101.4%[2]< 15%
GC-MS This compoundDietary Supplements2 - 40 ng/gNot explicitly statedNot explicitly statedNot explicitly stated< 20%[3]
HPTLC This compoundDietary Supplements20 - 160 µg/g[4]60 - 500 µg/g[4]7 - 50 µg/mL[4]94 - 114%[4]< 20%[4]

Experimental Workflows and Methodologies

A generalized workflow for the validation of an analytical method for detecting this compound in dietary supplements is illustrated below. This process ensures the reliability, accuracy, and precision of the chosen method.

MethodValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting SampleReceipt Sample Receipt & Homogenization Extraction Extraction (LLE or SPE) SampleReceipt->Extraction Cleanup Sample Cleanup Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization LCMS LC-MS/MS Analysis Cleanup->LCMS HPTLC HPTLC Analysis Cleanup->HPTLC GCMS GC-MS Analysis Derivatization->GCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing GCMS->DataProcessing HPTLC->DataProcessing Specificity Specificity & Selectivity Report Final Report Generation Specificity->Report Linearity Linearity & Range Linearity->Report LOD_LOQ LOD & LOQ Determination LOD_LOQ->Report Accuracy Accuracy (Recovery) Accuracy->Report Precision Precision (Repeatability & Intermediate) Precision->Report Robustness Robustness Robustness->Report DataProcessing->Specificity DataProcessing->Linearity DataProcessing->LOD_LOQ DataProcessing->Accuracy DataProcessing->Precision DataProcessing->Robustness

References

Comparative Pharmacokinetics of 19-Norandrostenedione: Oral vs. Subcutaneous Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetics of 19-Norandrostenedione (also known as Bolandione or Estr-4-ene-3,17-dione) when administered via oral and subcutaneous routes. The information is compiled from available scientific literature to aid in preclinical research and drug development.

Disclaimer: this compound is a prohibited substance in competitive sports and is classified as a controlled substance in many countries. This information is for research purposes only.

Executive Summary

I. Comparative Efficacy and Metabolism

While specific pharmacokinetic parameters are not available for a direct quantitative comparison, the study by Parr et al. (2009) in orchiectomized rats provides a clear qualitative comparison of the biological effects, which are intrinsically linked to the pharmacokinetics of this compound.

FeatureOral AdministrationSubcutaneous Administration
Anabolic Activity (Muscle Growth) Ineffective at stimulating the growth of the levator ani muscle at doses of 0.1, 1, and 10 mg/kg body weight/day.[1]Demonstrated stimulation of skeletal muscle growth at a dose of 1 mg/kg body weight/day.[1]
Androgenic Activity (Prostate and Seminal Vesicle Growth) No stimulation of the prostate or seminal vesicles was observed.[1]Exhibited only weak androgenic effects.[1]
Side Effects Resulted in a dose-dependent decrease in body weight.[1]Not associated with a decrease in body weight.[1]
Metabolite Detection Free and glucuronidated forms of this compound and its metabolite, nandrolone, were detectable in serum.[1]Free and glucuronidated forms of this compound and its metabolite, nandrolone, were detectable in serum.[1]
Conversion to Nandrolone Converted to nandrolone in amounts comparable to subcutaneous administration.[1]Converted to nandrolone in amounts comparable to oral administration.[1]

II. Experimental Protocols

The following methodologies are based on the experimental design described by Parr et al. (2009) for the comparative study of this compound in rats.

Animal Model
  • Species: Rat (e.g., Wistar)

  • Sex: Male

  • Condition: Orchiectomized (castrated) to remove the influence of endogenous androgens.

Drug Administration
  • Oral Administration:

    • Vehicle: The vehicle for oral administration was not specified in the abstract but is typically an oil (e.g., sesame oil) or an aqueous suspension.

    • Dosing: Doses of 0.1, 1, and 10 mg/kg of body weight were administered daily via oral gavage.[1]

  • Subcutaneous Administration:

    • Vehicle: The vehicle for subcutaneous administration was not specified in the abstract but is commonly an oil-based solution for steroid hormones to allow for slower release.

    • Dosing: A dose of 1 mg/kg of body weight was administered daily via subcutaneous injection.[1]

Sample Collection and Analysis
  • Sample Matrix: Serum

  • Analytes: this compound (NOR) and its metabolite nandrolone (NT).

  • Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) was used to determine the serum concentrations of free and glucuronidated forms of NOR and NT.[1]

Efficacy Assessment
  • Anabolic Activity: The wet weight of the levator ani muscle was measured as a marker for anabolic effects.[1]

  • Androgenic Activity: The wet weights of the seminal vesicle and prostate were measured as markers for androgenic effects.[1]

  • Side Effects: Heart and liver wet weights were examined, and changes in body weight were monitored.[1]

III. Visualizations

Metabolic Pathway of this compound

metabolic_pathway This compound This compound Nandrolone (19-Nortestosterone) Nandrolone (19-Nortestosterone) This compound->Nandrolone (19-Nortestosterone) 17β-HSD 19-Norandrosterone 19-Norandrosterone Nandrolone (19-Nortestosterone)->19-Norandrosterone 5α-reductase 19-Noretiocholanolone 19-Noretiocholanolone Nandrolone (19-Nortestosterone)->19-Noretiocholanolone 5β-reductase Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates 19-Norandrosterone->Glucuronide/Sulfate Conjugates 19-Noretiocholanolone->Glucuronide/Sulfate Conjugates

Caption: Metabolic conversion of this compound to its active metabolite and excretory products.

Experimental Workflow for Comparative Pharmacokinetic Study

experimental_workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing Groups cluster_sampling Sample Collection cluster_analysis Analysis Orchiectomized Rats Orchiectomized Rats Acclimatization Acclimatization Orchiectomized Rats->Acclimatization Oral Gavage (Vehicle, 0.1, 1, 10 mg/kg) Oral Gavage (Vehicle, 0.1, 1, 10 mg/kg) Subcutaneous Injection (Vehicle, 1 mg/kg) Subcutaneous Injection (Vehicle, 1 mg/kg) Blood Sampling (Time Points) Blood Sampling (Time Points) Oral Gavage (Vehicle, 0.1, 1, 10 mg/kg)->Blood Sampling (Time Points) Subcutaneous Injection (Vehicle, 1 mg/kg)->Blood Sampling (Time Points) Serum Separation Serum Separation Blood Sampling (Time Points)->Serum Separation GC-MS Analysis (NOR & NT) GC-MS Analysis (NOR & NT) Serum Separation->GC-MS Analysis (NOR & NT) Pharmacokinetic & Efficacy Analysis Pharmacokinetic & Efficacy Analysis GC-MS Analysis (NOR & NT)->Pharmacokinetic & Efficacy Analysis

Caption: Generalized workflow for a comparative pharmacokinetic and efficacy study in a rat model.

References

A Comparative Guide to Solid-Phase Extraction Cartridges for Bolandione Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Bolandione (19-norandrostenedione), a precursor to the anabolic steroid nandrolone, is critical.[1] Solid-phase extraction (SPE) is a pivotal sample preparation step, ensuring the removal of interfering matrix components and the concentration of the analyte prior to analysis.[2][3][4] This guide provides a comparative evaluation of different SPE cartridges for the extraction of Bolandione, supported by experimental data and detailed protocols to aid in the selection of the most appropriate product for your analytical needs.

The choice of SPE sorbent is a crucial factor in achieving high recovery and clean extracts.[5] Commonly used sorbents for steroid analysis include reversed-phase materials like C18 and polymeric sorbents such as Oasis HLB.[6] This guide will focus on the principles and performance of these widely utilized cartridges.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE cartridge significantly impacts the recovery and reproducibility of Bolandione analysis. The following table summarizes the performance of commonly used SPE sorbents for the extraction of anabolic steroids, including compounds structurally similar to Bolandione.

SPE Sorbent TypeAnalyte(s)MatrixAverage Recovery (%)Key Findings
C18 (Octadecyl-bonded silica) Anabolic Steroids (general)SerumNot specifiedA traditional reversed-phase sorbent for hydrophobic steroids.[7]
Oasis HLB (Hydrophilic-Lipophilic Balanced) Endogenous Anabolic SteroidsUrineGood linearity and accuracySuitable for extracting both free and conjugated forms of steroids.[6]
Polymeric Reversed Phase TestosteroneSerum95%Demonstrates high recovery for C19 steroids.[2]
C8 + QAX (Mixed-Mode) 11 Anabolic SteroidsSerum90-98%Strong anion-exchange functionality aids in removing matrix components like amino acids.[7]
Quaternary Amine 19-Norandrosterone SulfateUrine94%Specifically for the sulfoconjugated metabolite of nandrolone.[8]

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving reliable and reproducible results. Below are representative SPE protocols for C18 and Oasis HLB cartridges, which can be adapted for Bolandione extraction.

Protocol 1: C18 Reversed-Phase SPE

This protocol is a general procedure for the extraction of anabolic steroids from a serum matrix using a C18 cartridge.

  • Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.[2] Do not allow the sorbent to dry.

  • Sample Pre-treatment: To 200 µL of serum, add an appropriate internal standard.[2]

  • Equilibration: Equilibrate the cartridge with 3 mL of deionized water. Ensure the sorbent bed does not dry.[2]

  • Sample Loading: Load the pre-treated serum sample onto the SPE cartridge at a slow and consistent flow rate (approximately 1-2 mL/min).[2]

  • Washing: Wash the cartridge with 1 mL of a 60:40 mixture of deionized water and methanol to remove polar interferences.[7]

  • Drying: Dry the cartridge under full vacuum for approximately 5 minutes to remove any residual water.[7]

  • Elution: Elute the analytes with 3 mL of methanol.[7]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at < 50°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[7]

Protocol 2: Oasis HLB Polymeric SPE

This protocol is suitable for the extraction of a broader range of steroids, including their metabolites, from a urine matrix.

  • Conditioning: Condition the Oasis HLB cartridge with 200 µL of methanol.[5]

  • Sample Pre-treatment: Acidify the urine sample before loading.[5] For conjugated steroids, an enzymatic hydrolysis step may be required.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with appropriate solvents to remove interferences. A common wash step involves a low percentage of organic solvent in water.

  • Elution: Elute the target analytes using a suitable organic solvent. For instance, isopropanol has been used for the elution of gonadal steroids.[5]

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the logical steps involved in solid-phase extraction and a simplified representation of Bolandione's metabolic pathway.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Urine) Pretreat Pre-treatment (e.g., Add Internal Standard, Hydrolysis) Sample->Pretreat Load 3. Sample Loading Pretreat->Load Condition 1. Conditioning (e.g., Methanol) Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash 4. Washing (Remove Interferences) Load->Wash Elute 5. Elution (Collect Analyte) Wash->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Caption: General workflow for solid-phase extraction of Bolandione.

Bolandione_Metabolism Bolandione Bolandione (this compound) Nandrolone Nandrolone (19-Nortestosterone) Bolandione->Nandrolone Metabolism Metabolites Further Metabolites (e.g., 19-Norandrosterone) Nandrolone->Metabolites

Caption: Simplified metabolic pathway of Bolandione.

Conclusion

The choice between C18 and Oasis HLB cartridges for Bolandione extraction will depend on the specific requirements of the assay, including the sample matrix and whether conjugated metabolites are of interest. C18 cartridges are a robust choice for extracting the parent compound from serum, while Oasis HLB offers broader specificity for various steroids and their metabolites in urine. For complex matrices, mixed-mode SPE cartridges like C8 + QAX can provide enhanced cleanup by removing a wider range of interferences. It is recommended to perform in-house validation to determine the optimal SPE product and protocol for your specific application.

References

A Comparative Guide to Derivatization Reagents for the Analysis of Estr-4-ene-3,17-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Estr-4-ene-3,17-dione, a key intermediate in steroid synthesis and a nandrolone precursor, is critical in various research and development settings. Due to its chemical structure, derivatization is often a necessary step to improve its chromatographic behavior and detection sensitivity, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses. This guide provides an objective comparison of common derivatization reagents for Estr-4-ene-3,17-dione, supported by experimental data and detailed protocols to aid in method selection and development.

Introduction to Derivatization for Ketosteroid Analysis

Estr-4-ene-3,17-dione possesses two ketone groups, which can be targeted for derivatization to enhance analytical performance. The primary goals of derivatization for this analyte are:

  • Increased Volatility and Thermal Stability: Essential for GC-MS analysis, derivatization reduces the polarity of the steroid, making it more amenable to volatilization without degradation.

  • Improved Ionization Efficiency: For LC-MS, particularly with electrospray ionization (ESI), derivatization can introduce a readily ionizable group, significantly boosting signal intensity.

  • Enhanced Chromatographic Resolution: Modified steroid structures can lead to better separation from interfering matrix components.

  • Characteristic Mass Spectra: Derivatization can produce fragments that are specific and useful for structural confirmation and quantification.

This guide will focus on three widely used classes of derivatization reagents: silylating agents, oximation reagents for GC-MS, and Girard reagents for LC-MS.

Comparison of Derivatization Reagent Performance

The choice of derivatization reagent is dependent on the analytical platform (GC-MS or LC-MS) and the specific requirements of the assay, such as sensitivity and throughput. The following table summarizes quantitative data for the analysis of ketosteroids using different derivatization approaches. While data specifically for Estr-4-ene-3,17-dione is limited in comparative studies, the provided data for structurally similar androgens serves as a strong indicator of expected performance.

Derivatization Reagent ClassReagent Example(s)Analytical PlatformAnalyte(s)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Silylation BSTFA + 1% TMCS, MSTFAGC-MS19-Norandrosterone (a nandrolone metabolite)~1 ng/mL in urine[1]Well-established, effective for increasing volatility and thermal stability.Can produce multiple derivatives (enol ethers) for ketones, potentially complicating chromatography.[2] Reagents are moisture-sensitive.[3]
Oximation + Silylation O-methylhydroxylamine HCl + BSTFA/MSTFAGC-MSVarious ketosteroids1.88–37.5 ng/L in wastewater[4]Prevents the formation of enol-TMS ethers, leading to a single derivative peak.[2] Can significantly increase signal response compared to silylation alone.[4]Two-step process, which can increase sample preparation time.
Girard Reagents Girard P (GP), Girard T (GT)LC-MS/MSKeto-androgens (e.g., Androstenedione, Testosterone)0.2–4 pg on column[5]"Charge-tagging" significantly enhances ionization efficiency in ESI-MS.[5][6] Ultrasensitive, with reported LODs in the low pg/mL range.[7][8]May require specific solid-phase extraction for cleanup.[9] Can form E/Z isomers, resulting in two chromatographic peaks.[9]

Experimental Protocols

Detailed methodologies are crucial for successful derivatization. The following are representative protocols for each class of reagent.

Protocol 1: Silylation using BSTFA + 1% TMCS (for GC-MS)

This protocol is adapted for the derivatization of ketosteroids.

  • Sample Preparation: Evaporate the sample extract containing Estr-4-ene-3,17-dione to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).[10][11]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.[3]

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.

Protocol 2: Two-Step Methoximation and Silylation (for GC-MS)

This two-step process is effective for producing single, stable derivatives of ketosteroids.[2]

  • Methoximation:

    • To the dried sample extract, add 50 µL of a 2% (w/v) solution of O-methylhydroxylamine hydrochloride in pyridine.[12]

    • Seal the vial and heat at 60°C for 15-30 minutes.[13]

    • Cool the reaction mixture to room temperature.

  • Silylation:

    • Add 50 µL of BSTFA or MSTFA.

    • Reseal the vial and heat at 60°C for an additional 30 minutes.

    • Cool to room temperature before GC-MS analysis.

Protocol 3: Derivatization with Girard P Reagent (for LC-MS)

This protocol enhances the ESI-MS response of ketosteroids.

  • Sample Preparation: The dried sample extract is reconstituted in a suitable solvent mixture.

  • Derivatization Reaction:

    • Add 20 µL of Girard's Reagent P solution (1 mg/mL in water with a small percentage of acetic acid).[14]

    • Incubate the mixture at 60°C for 10-30 minutes to ensure the reaction goes to completion.[14]

  • Cleanup (if necessary): Depending on the sample matrix, a solid-phase extraction (SPE) step using a mixed-mode or cation exchange sorbent may be necessary to remove excess reagent.[9]

  • Analysis: Evaporate the final sample and reconstitute it in the initial mobile phase for LC-MS/MS analysis.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of Estr-4-ene-3,17-dione, from sample preparation to final data acquisition.

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Instrumental Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Addition of Derivatizing Reagent (e.g., BSTFA, MHA, Girard P) Evaporation->Derivatization Reaction Incubation / Heating Derivatization->Reaction Reconstitution Reconstitution in Appropriate Solvent Reaction->Reconstitution Analysis GC-MS or LC-MS/MS Analysis Reconstitution->Analysis Data Data Acquisition and Quantification Analysis->Data

Caption: General workflow for Estr-4-ene-3,17-dione analysis.

Conclusion

The selection of a derivatization reagent for Estr-4-ene-3,17-dione analysis is a critical decision that directly impacts assay performance.

  • For GC-MS analysis , a two-step methoximation-silylation approach is often preferred as it yields a single, stable derivative and can improve signal intensity compared to silylation alone.[4] Silylating reagents like BSTFA with a TMCS catalyst are also a viable and well-established option, though the potential for multiple derivative formation should be considered during method development.

  • For LC-MS/MS analysis , particularly when high sensitivity is required, derivatization with Girard reagents is a powerful strategy.[5][7] The ability to introduce a permanent positive charge onto the analyte can lead to significant improvements in ionization efficiency and achieve very low limits of detection.

Researchers should carefully consider the specific goals of their analysis, available instrumentation, and sample matrix when choosing the most appropriate derivatization strategy for Estr-4-ene-3,17-dione. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and developing a robust and reliable analytical method.

References

Cross-Validation of Analytical Methods for 19-Norandrostenedione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the detection and quantification of 19-norandrostenedione and its primary metabolite, 19-norandrosterone. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, clinical, and anti-doping settings. This document outlines the performance characteristics and experimental protocols of commonly employed techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to aid in the selection and cross-validation of these methods.

Comparative Analysis of Analytical Method Performance

The choice of an analytical method for this compound and its metabolites is often dictated by the required sensitivity, specificity, and the nature of the biological matrix. Below is a summary of the performance characteristics of various validated methods.

MethodAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryPrecision (%RSD)Linearity RangeCitation
LC-MS/MS 19-Norandrosterone SulfateHuman Urine40 pg/mL200 pg/mL94%Intra-day: 2.7%, Inter-day: 14.3%0.2 - 20 ng/mL[1]
LC-MS/MS 18 Anabolic Steroids (including 19-Norandrosterone)Oral Fluid<1 ng/mL1 ng/mL78.5 - 118%-1 - 1500 ng/mL[2]
GC-MS 19-Norandrosterone & 19-NoretiocholanoloneHuman Urine0.5 ng/mL-85.7 - 131.9%-10 - 400 ng/mL[3]
GC-MS 19-NorandrosteroneHuman Urine>20 ng/mL>20 ng/mL---[4]
LC-GC-MS Boldenone & Boldenone MetaboliteUrine0.008 - 0.07 ng/mL (SIM)--<8%-[5]
LC-MS/MS Nandrolone MetabolitesWastewater1.6 - 9.2 ng/L (in samples)----[6]

Experimental Workflows and Logical Relationships

The cross-validation of analytical methods is a critical process to ensure consistency and reliability of data, especially when transferring methods between laboratories or employing different analytical techniques. A generalized workflow for this process is illustrated below.

Cross-Validation Workflow cluster_planning Planning & Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation & Reporting define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Comparison (e.g., GC-MS vs. LC-MS/MS) define_scope->select_methods prepare_samples Prepare Spiked & Incurred Samples select_methods->prepare_samples analyze_method_a Analyze Samples with Method A prepare_samples->analyze_method_a analyze_method_b Analyze Samples with Method B prepare_samples->analyze_method_b compare_data Compare Datasets (e.g., Bland-Altman, Deming Regression) analyze_method_a->compare_data analyze_method_b->compare_data assess_bias Assess Bias & Concordance compare_data->assess_bias report Generate Cross-Validation Report assess_bias->report

Caption: A generalized workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies for the analysis of this compound metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the direct analysis of conjugated and unconjugated steroids.

Sample Preparation:

  • Solid-Phase Extraction (SPE): Urine samples can be purified using a quaternary amine SPE protocol.[1]

  • Enzymatic Hydrolysis: For the analysis of total 19-norandrosterone, enzymatic hydrolysis with β-glucuronidase from E. coli is performed to cleave glucuronide conjugates.[3]

  • Liquid-Liquid Extraction (LLE): Following hydrolysis, the sample is extracted with an organic solvent such as n-pentane.[7]

Chromatography:

  • Column: A C18 reversed-phase column (e.g., Uptisphere ODB, 150 mm x 3.0 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile is typically employed.

  • Flow Rate: A flow rate of around 1 mL/min is often used.[8]

Mass Spectrometry:

  • Ionization: Negative electrospray ionization (ESI) is suitable for the detection of sulfated metabolites.[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for steroid analysis, often requiring derivatization to improve volatility and chromatographic performance.

Sample Preparation:

  • Hydrolysis: Similar to LC-MS, enzymatic hydrolysis is performed to cleave conjugates.[3][7]

  • Extraction: The hydrolyzed sample is extracted with an organic solvent.

  • Derivatization: The extracted analytes are converted to more volatile derivatives, such as methoxime-trimethylsilyl (MO-TMS) derivatives.[4]

Chromatography:

  • Column: A capillary column, such as a DB-1 or equivalent, is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to separate the analytes.

Mass Spectrometry:

  • Ionization: Electron ionization (EI) is standard.

  • Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring specific ions.[3]

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)

GC-C-IRMS is a specialized technique used to determine the isotopic composition of a compound, which can help differentiate between endogenous and exogenous sources of steroids.

Sample Preparation:

  • Sample preparation is similar to that for GC-MS, often including HPLC purification to obtain clean extracts for precise and accurate IRMS analysis.[8][9]

Instrumentation:

  • A gas chromatograph is coupled to a combustion interface, which converts the eluted compounds into CO2 and H2O.

  • An isotope ratio mass spectrometer then measures the relative abundance of the stable isotopes (e.g., ¹³C/¹²C).

Conclusion

The choice between LC-MS/MS and GC-MS for the analysis of this compound and its metabolites depends on the specific requirements of the study. LC-MS/MS offers high sensitivity and the ability to directly analyze conjugated metabolites, while GC-MS is a robust and well-established technique. For confirmatory purposes and to determine the origin of the detected steroid, GC-C-IRMS is the method of choice. Cross-validation of these methods is essential to ensure data comparability and is a critical component of quality assurance in any analytical laboratory.

References

Unraveling the Metabolic Fate of 19-Norandrostenedione and Other Prohormones: A Comparative In Vitro Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic conversion of prohormones is paramount for evaluating their biological activity and potential health implications. This guide provides a comparative overview of the in vitro metabolism of 19-norandrostenedione and other related prohormones, supported by experimental data and detailed methodologies.

This compound (estr-4-ene-3,17-dione), a precursor to the potent anabolic steroid nandrolone (19-nortestosterone), undergoes significant metabolic transformation following administration. In vitro studies, primarily utilizing human liver microsomes, have been instrumental in elucidating the enzymatic pathways responsible for its conversion and identifying key metabolites. This guide will delve into these pathways, compare them with other prohormones like androstenedione, and present the available quantitative data and experimental protocols.

Comparative In Vitro Metabolism Data

The in vitro metabolism of prohormones is primarily carried out by cytochrome P450 (CYP) enzymes and various reductases present in liver microsomes. The rate and profile of metabolites can vary significantly between different prohormones. While direct comparative in vitro kinetic data is sparse in publicly available literature, in vivo studies provide valuable insights into the primary metabolic products and their relative abundance.

Table 1: Key Metabolites of this compound and Androstenedione

ProhormonePrimary Active MetaboliteOther Major MetabolitesKey Enzymes Involved
This compound Nandrolone (19-Nortestosterone)19-Norandrosterone (19-NA), 19-Noretiocholanolone (19-NE)17β-hydroxysteroid dehydrogenase (17β-HSD), 5α-reductase, 3α/β-hydroxysteroid dehydrogenases
Androstenedione TestosteroneDihydrotestosterone (DHT), Androsterone, Etiocholanolone17β-hydroxysteroid dehydrogenase (17β-HSD), 5α-reductase, 3α/β-hydroxysteroid dehydrogenases

This table summarizes the principal metabolites and enzymes involved in the metabolism of this compound and androstenedione.

Table 2: Urinary Metabolite Concentrations Following Oral Administration of this compound

Study ParticipantsDose of this compoundPeak Urinary 19-Norandrosterone (19-NA) Concentration (ng/mL)Peak Urinary 19-Noretiocholanolone (19-NE) Concentration (ng/mL)
Male and Female Volunteers10 µg6.8 ± 5.22.1 ± 2.5

Data from an in vivo study which reflects the metabolic conversion of this compound to its major urinary metabolites.[1]

Metabolic Pathways and Experimental Workflows

The metabolic conversion of this compound primarily involves the reduction of its 17-keto group to form nandrolone, a reaction catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD). Nandrolone is then further metabolized, primarily by 5α-reductase, to 5α-dihydronandrolone. Subsequent reductions lead to the formation of the main urinary metabolites, 19-norandrosterone and 19-noretiocholanolone.[2][3]

Below are Graphviz diagrams illustrating the metabolic pathway of this compound and a typical experimental workflow for in vitro metabolism studies.

metabolic_pathway cluster_prohormone Prohormone cluster_active Active Metabolite cluster_urinary Urinary Metabolites This compound This compound Nandrolone Nandrolone This compound->Nandrolone 17β-HSD 5α-Norandrostenedione 5α-Norandrostenedione This compound->5α-Norandrostenedione 5α-reductase 5α-Dihydronandrolone 5α-Dihydronandrolone Nandrolone->5α-Dihydronandrolone 5α-reductase 19-Noretiocholanolone 19-Noretiocholanolone Nandrolone->19-Noretiocholanolone 3α/β-HSD 19-Norandrosterone 19-Norandrosterone 5α-Dihydronandrolone->19-Norandrosterone 3α/β-HSD 5α-Dihydronandrostenedione 5α-Dihydronandrostenedione 5α-Dihydronandrostenedione->19-Norandrosterone 5α-Norandrostenedione->Nandrolone

Metabolic pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prohormone_Stock Prohormone Stock Solution Incubation_Mix Incubation Mixture (Prohormone, HLM, Buffer) Prohormone_Stock->Incubation_Mix HLM_Suspension Human Liver Microsome (HLM) Suspension HLM_Suspension->Incubation_Mix NADPH_System NADPH Regenerating System Reaction_Start Start Reaction (Add NADPH, 37°C) NADPH_System->Reaction_Start Incubation_Mix->Reaction_Start Reaction_Stop Stop Reaction (e.g., Acetonitrile) Reaction_Start->Reaction_Stop Centrifugation Centrifugation Reaction_Stop->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_MS LC-MS/MS or GC-MS Analysis Supernatant_Collection->LC_MS_MS Data_Analysis Data Analysis (Metabolite Identification & Quantification) LC_MS_MS->Data_Analysis

Experimental workflow for in vitro prohormone metabolism.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro metabolism studies. Below is a generalized protocol for assessing prohormone metabolism using human liver microsomes.

In Vitro Metabolism Assay Using Human Liver Microsomes

1. Materials:

  • Test prohormone (e.g., this compound)

  • Human Liver Microsomes (HLMs)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS or GC-MS system

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test prohormone in a suitable solvent (e.g., methanol or DMSO) at a high concentration.

    • Prepare a working solution of the prohormone by diluting the stock solution in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the human liver microsomes (typically at a final protein concentration of 0.5-1.0 mg/mL), potassium phosphate buffer, and the prohormone working solution.

    • Pre-incubate the mixture at 37°C for approximately 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes). A control incubation without the NADPH regenerating system should be included to assess non-NADPH dependent degradation.[4]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume).

    • Add the internal standard.

    • Vortex the samples and centrifuge to precipitate the proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analytical Method:

    • Analyze the samples using a validated LC-MS/MS or GC-MS method to identify and quantify the parent prohormone and its metabolites.[5][6][7][8]

    • Metabolite identification is typically achieved by comparing retention times and mass spectra with authentic reference standards.

Concluding Remarks

The in vitro metabolism of this compound is a critical area of study for understanding its conversion to the active androgen nandrolone and its subsequent metabolic fate. While direct comparative in vitro quantitative data with other prohormones is limited, the established metabolic pathways and analytical methodologies provide a robust framework for future research. The use of human liver microsomes remains the gold standard for these investigations, offering valuable insights for researchers, scientists, and drug development professionals in the field of endocrinology and toxicology. Further studies focusing on detailed enzyme kinetics will be crucial for a more comprehensive understanding of the comparative metabolism of these compounds.

References

Establishing Cutoff Levels for Endogenous 19-Norandrostenedione Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The detection of synthetic anabolic androgenic steroids is a cornerstone of anti-doping programs. 19-norandrostenedione, an anabolic agent, is prohibited at all times by the World Anti-Doping Agency (WADA).[1][2][3][4] Its administration is primarily detected through the analysis of its main urinary metabolite, 19-norandrosterone (19-NA).[5][6] A significant challenge in the regulation of this compound is that its primary metabolite, 19-NA, can be naturally produced by the human body in small amounts.[5][7] This necessitates the establishment of a urinary threshold concentration, or cutoff level, to differentiate between endogenous production and exogenous administration.

This guide provides a comparative overview of the established cutoff levels, the analytical methodologies used for detection, and the experimental data supporting these thresholds, intended for researchers, scientists, and professionals in drug development and anti-doping.

Comparative Analysis of WADA Reporting Levels for 19-Norandrosterone (19-NA)

The World Anti-Doping Agency has established specific thresholds and decision limits for the reporting of 19-NA in athlete urine samples. An Adverse Analytical Finding (AAF) is reported if the concentration of 19-NA exceeds these established limits.[5] However, the interpretation of results is not based on a single value but involves a tiered approach, often requiring further confirmatory analysis.

ParameterConcentration Level (ng/mL)Required Action / InterpretationReference
Minimum Required Performance Level (MRPL) 2Laboratories must be able to detect 19-NA at this concentration.[8][9]
Adverse Analytical Finding (AAF) Threshold > 2A concentration above this level constitutes an AAF, triggering sanctions.[5][6][10]
Confirmation Requirement by GC/C/IRMS > 2.5 and ≤ 15When the estimated concentration falls in this range, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) analysis is mandatory to determine the origin of the steroid (endogenous vs. exogenous), except in cases of pregnancy or the use of norethisterone.
AAF without GC/C/IRMS > 15For concentrations exceeding this level, the finding is reported as an AAF without the need for GC/C/IRMS analysis to determine its origin.[8]
Experimental Data on Urinary 19-NA Concentrations

The establishment of cutoff levels is informed by extensive research on baseline endogenous concentrations and the impact of ingesting small quantities of this compound precursors, which can occur through contaminated dietary supplements.[11][12]

Study Population / ConditionMean 19-NA Concentration (ng/mL)Peak / Range (ng/mL)Key FindingsReference
Baseline (General Population) 0.19 ± 0.14Not specifiedBaseline levels are significantly below the WADA threshold.[12]
Baseline (Trained Male Athletes) 0.048 ± 0.050Undetectable to 0.250Exhaustive exercise did not significantly increase urinary 19-NA levels.[13]
Post-Ingestion (1.0 µg of this compound) 0.68 ± 0.36Not specifiedNo subjects exceeded the 2 ng/mL WADA threshold.[11][12]
Post-Ingestion (2.5 µg of this compound) 1.56 ± 0.86Not specified20% of subjects' urinary 19-NA concentrations exceeded the 2 ng/mL threshold.[11][12]
Post-Ingestion (5.0 µg of this compound) 3.89 ± 3.11Not specified75% of subjects' urinary 19-NA concentrations exceeded the 2 ng/mL threshold.[11][12]
Comparison of Analytical Methods

The detection and confirmation of 19-NA involve a two-step process utilizing different mass spectrometry techniques.

Analytical MethodPrincipleRole in TestingAdvantagesLimitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds based on their chemical properties and identifies them based on their mass-to-charge ratio.Initial Screening & Quantification: Used for the initial detection and quantification of 19-NA in urine samples.[11][13]High sensitivity and specificity for known compounds; well-established methodology.Cannot differentiate between endogenous and exogenous sources of the same steroid.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) Measures the ratio of carbon-13 (¹³C) to carbon-12 (¹²C) isotopes in a compound.Confirmatory Analysis: Used to determine the origin of the detected 19-NA. Synthetic steroids have a different ¹³C/¹²C ratio compared to endogenous steroids.[14][15]Provides definitive evidence of exogenous administration by analyzing isotopic signatures.More complex, expensive, and time-consuming than GC-MS; requires specialized equipment and expertise.

Experimental Protocols

Sample Preparation and Hydrolysis
  • Objective: To deconjugate the metabolites (which are primarily excreted as glucuronides) to their free form for analysis.

  • Procedure:

    • An aliquot of the urine sample is taken.

    • A deuterated internal standard (e.g., d4-19-NA-glucuronide) is added to the sample for accurate quantification.[16]

    • The sample is subjected to enzymatic hydrolysis, typically using β-glucuronidase from E. coli.[17]

    • The hydrolyzed sample undergoes liquid-liquid or solid-phase extraction to isolate and purify the steroids.

    • The extracted steroids are derivatized (e.g., silylation) to improve their volatility and chromatographic properties for GC-MS analysis.

Initial Testing Procedure (GC-MS Screening)
  • Objective: To detect the presence of 19-NA and estimate its concentration.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Procedure:

    • The prepared sample extract is injected into the GC-MS system.

    • The concentration of 19-NA is estimated by comparing the response of the analyte to the internal standard against a calibration curve.

    • WADA requires the initial test to be capable of detecting 19-NA at levels greater than 1 ng/mL. The procedure should include negative and positive quality control samples to ensure accuracy.[16]

Confirmation Procedure (GC-MS Quantification and GC/C/IRMS)
  • Objective: To confirm the identity and concentration of 19-NA and, if necessary, determine its origin.

  • GC-MS Confirmation:

    • If the initial screen is positive, the identity of the 19-NA peak is confirmed according to WADA's minimum criteria for chromatographic-mass spectrometric confirmation.

    • Accurate quantification is performed, often in triplicate, especially for concentrations between the Decision Limit and 15 ng/mL.[16]

  • GC/C/IRMS Confirmation:

    • This analysis is mandatory if the confirmed 19-NA concentration is between 2.5 and 15 ng/mL.

    • The prepared sample extract is analyzed by GC/C/IRMS.

    • The δ¹³C value of the 19-NA is measured and compared to the δ¹³C value of an Endogenous Reference Compound (ERC).

    • A significant difference in the isotopic ratio between 19-NA and the ERC indicates an exogenous origin, confirming an Adverse Analytical Finding.[17]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the analysis of 19-norandrosterone (19-NA) in anti-doping tests.

G cluster_0 Analytical Workflow A Urine Sample Collection B Initial Testing Procedure (GC-MS Screening) A->B C Estimate 19-NA Concentration B->C D Negative Finding (Report as Negative) C->D ≤ 2.5 ng/mL F Concentration > 2.5 ng/mL and ≤ 15 ng/mL? C->F > 2.5 ng/mL E Confirmation Procedure (GC-MS & GC/C/IRMS) G Concentration > 15 ng/mL? F->G No H Perform GC/C/IRMS Analysis F->H Yes G->H No J Adverse Analytical Finding (AAF) (Report as Positive) G->J Yes I Origin Exogenous? H->I I->J Yes K Atypical Finding (ATF) (Requires Investigation) I->K No / Inconclusive

Caption: Workflow for 19-NA Analysis and Reporting.

References

Safety Operating Guide

Navigating the Disposal of 19-Norandrostenedione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of 19-Norandrostenedione, a controlled anabolic steroid, is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols is essential to prevent environmental contamination and ensure compliance with the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). This guide provides a comprehensive overview of the necessary procedures for the safe and legal disposal of this compound.

Regulatory Framework: DEA and EPA Compliance

The disposal of this compound is primarily governed by the DEA's regulations for controlled substances and the EPA's rules for hazardous waste. As an anabolic steroid, this compound is classified as a Schedule III controlled substance.[1] The core principle of DEA regulations is that controlled substances must be rendered "non-retrievable" before disposal.[2][3] This means the substance cannot be transformed back into a usable form.

Furthermore, depending on its characteristics and the specific state regulations, this compound waste may be classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is crucial to consult your institution's Environmental Health and Safety (EHS) department to determine the specific hazardous waste codes applicable in your location.

On-Site Disposal Protocol

For laboratories that handle this compound, establishing a clear and compliant on-site disposal protocol is paramount. The following step-by-step guide outlines a recommended procedure based on current regulations and best practices.

Experimental Protocol: On-Site Destruction of this compound

Objective: To render this compound non-retrievable in accordance with DEA regulations.

Materials:

  • Unused or expired this compound

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves

  • Commercially available chemical digestion kit (e.g., Rx Destroyer™) or a suitable chemical denaturing agent (consult with your EHS department)

  • Sealable, leak-proof container

  • DEA Form 41 ("Registrants Inventory of Drugs Surrendered")

  • Permanent marker

Procedure:

  • Authorization and Witnessing: The disposal process must be conducted by two authorized employees who will personally witness the entire destruction process.[3]

  • Documentation (Pre-Disposal): Before initiating the disposal, complete the relevant sections of DEA Form 41. This form requires information about the drug, including its name, strength, and quantity to be destroyed.[4]

  • Personal Protective Equipment (PPE): Don all required PPE to prevent accidental exposure.

  • Chemical Denaturation:

    • If using a commercial chemical digestion kit, carefully follow the manufacturer's instructions. This typically involves adding the this compound to the container provided in the kit, which contains a chemical mixture that alters the substance's chemical structure.

    • If using a laboratory-prepared chemical denaturing agent, consult your EHS-approved protocol. This may involve dissolving the this compound in a solvent and then adding a reagent that chemically modifies it.

  • Render Non-Retrievable: Ensure that the chemical process has rendered the this compound non-retrievable. The final mixture should not allow for the extraction or recovery of the active compound.

  • Container Sealing and Labeling: Securely seal the container to prevent any leakage. Label the container clearly as "this compound Waste - Denatured" and include the date of disposal.

  • Documentation (Post-Disposal): Both individuals who witnessed the destruction must sign the completed DEA Form 41.[3] This form must be kept on record for a minimum of two years and be available for inspection by the DEA.[3]

  • Final Disposal: The sealed container holding the denatured this compound must be disposed of in accordance with your institution's hazardous waste procedures. If the contents are classified as hazardous waste, the entire container must be managed as such.[3] Do not dispose of the denatured mixture down the drain.[2]

Disposal Workflow Diagram

The following diagram illustrates the key steps and decision points in the proper disposal of this compound.

G cluster_prep Preparation cluster_destruct Destruction cluster_post Post-Destruction cluster_final Final Disposal start Start: Identify this compound for Disposal auth Designate Two Authorized Witnesses start->auth doc_pre Complete DEA Form 41 (Pre-Disposal) auth->doc_pre ppe Don Appropriate PPE doc_pre->ppe denature Perform Chemical Denaturation ppe->denature non_retrievable Ensure Substance is Non-Retrievable denature->non_retrievable seal Seal and Label Waste Container non_retrievable->seal doc_post Witnesses Sign DEA Form 41 seal->doc_post record Retain DEA Form 41 for 2 Years doc_post->record haz_waste Dispose as Hazardous Waste via EHS record->haz_waste end End haz_waste->end

Caption: Workflow for the proper disposal of this compound.

Alternative Disposal Methods

For laboratories that do not have the resources or authorization for on-site destruction, the use of a DEA-registered reverse distributor is a compliant alternative.[4]

Procedure for Using a Reverse Distributor:

  • Identify a Registered Reverse Distributor: Contact your EHS department for a list of approved vendors.

  • Inventory and Documentation: Accurately inventory the this compound to be disposed of. For Schedule III substances, a DEA Form 222 is not required for the transfer to a reverse distributor.

  • Packaging and Transport: Package the this compound according to the reverse distributor's instructions and Department of Transportation (DOT) regulations.

  • Record Keeping: Maintain all records of the transfer, including the shipping manifest and any documentation provided by the reverse distributor.

Key Considerations and Best Practices

  • Consult Institutional Policy: Always adhere to your institution's specific policies and procedures for controlled substance and hazardous waste disposal.

  • Training: Ensure that all personnel handling this compound are trained on these disposal procedures.

  • State Regulations: Be aware that state regulations may be more stringent than federal requirements.

By implementing these procedures, research facilities can ensure the safe, responsible, and compliant disposal of this compound, thereby protecting their personnel and the environment.

References

Personal protective equipment for handling 19-Norandrostenedione

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling Protocol for 19-Norandrostenedione

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This document provides essential procedural guidance for the safe handling and disposal of this compound in a laboratory setting. Adherence to these protocols is critical to mitigate health risks associated with this compound. This compound is an anabolic androgenic steroid and a precursor to nandrolone, regulated as a Schedule III compound in the United States.[1] It presents significant health hazards and requires stringent handling procedures.

Hazard Identification and Summary

This compound is classified as a hazardous substance with multiple health risks.[2][3] Exposure can cause acute irritation and may lead to severe long-term health effects.

Hazard ClassificationGHS CategoryDescriptionSource
Acute Toxicity, Oral Category 4Harmful if swallowed.[2]
Skin Irritation Category 2Causes skin irritation.[2]
Eye Irritation Category 2ACauses serious eye irritation.[2]
Respiratory Irritation STOT SE 3May cause respiratory irritation.[2]
Carcinogenicity Category 2Suspected of causing cancer.[2]
Reproductive Toxicity Category 1BMay damage fertility or the unborn child.[2]
Aquatic Hazard (Acute) Category 1Very toxic to aquatic life.[2]
Aquatic Hazard (Chronic) Category 1Very toxic to aquatic life with long lasting effects.[2]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for safely managing this compound from receipt to disposal.

Step 1: Risk Assessment and Preparation
  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the compound's SDS.[2][4]

  • Designate a Work Area: All manipulations involving this compound powder must be conducted in a designated area, such as a chemical fume hood or a powder weighing station.[5] Label the area with appropriate hazard warnings.

  • Assemble Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before beginning work.

  • Personal Health: Do not eat, drink, or smoke in the laboratory where the chemical is handled.[4]

Step 2: Engineering Controls

To minimize inhalation of the fine powder, all work must be performed using appropriate engineering controls.

  • Chemical Fume Hood: For general handling and solution preparation, a properly functioning chemical fume hood is required.[5][6]

  • Powder Weighing Station: For accurately weighing the powder, a specialized powder weighing station or ventilated balance enclosure is highly recommended.[6][7] These systems provide a stable weighing environment while drawing airborne particles away from the operator through a HEPA filter.[6][7]

Step 3: Required Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[3][4]

Body PartRequired PPESpecifications and Best Practices
Hands Double Gloving RecommendedWear two pairs of chemical-resistant, powder-free, disposable gloves (e.g., nitrile).[8][9] Change gloves frequently and immediately if contaminated.
Body Disposable Gown or CoverallsA long-sleeved, disposable gown that closes in the back with tight-fitting cuffs is required.[8] For extensive handling, "bunny suit" coveralls offer more complete protection.[8]
Eyes/Face Safety Goggles & Face ShieldWear chemical splash goggles.[3] For tasks with a higher risk of splashes or aerosol generation, a full-face shield should be worn in addition to goggles.[9]
Respiratory RespiratorA dust respirator is recommended for handling the powder.[3] If engineering controls are insufficient, consult with your institution's safety office about appropriate respiratory protection (e.g., N95 or higher).[5]
Step 4: Weighing and Handling Protocol
  • Work Within Controls: Perform all manipulations of the powder within a fume hood or powder weighing station.[6]

  • Avoid Dust Generation: Use dry clean-up procedures and handle the powder carefully to avoid creating dust.[3] Static-eliminating tools can provide better control over the powder.[6]

  • Transfer: Use appropriate tools (e.g., chemical-resistant spatulas) for transfers. Avoid using metal spatulas if reactivity is a concern.[6]

  • Container Management: Keep containers tightly closed when not in use.[4] Do not cut, drill, or weld empty containers as they may contain hazardous residual dust.[3]

Step 5: Post-Handling Decontamination and Hygiene
  • Surface Cleaning: Clean all work surfaces and equipment with a suitable solvent or detergent after use.[10] Collect all cleaning materials as hazardous waste.

  • PPE Removal: Remove PPE carefully to avoid self-contamination. Disposable PPE must not be reused and should be placed in a designated hazardous waste container.[9]

  • Personal Hygiene: Immediately after removing PPE and before leaving the lab, wash hands, face, neck, and forearms thoroughly.[4][5]

Emergency and Disposal Plans

Spill Response
  • Alert Personnel: Immediately notify others in the area of the spill.[3]

  • Containment: For major spills, contain the spillage and prevent it from entering drains.[3][4]

  • Cleanup:

    • Wear all required PPE for handling the compound.

    • Gently dampen the powder with water to prevent it from becoming airborne.[3]

    • Use a dry cleanup method, such as sweeping or using a vacuum cleaner equipped with a HEPA filter.[3]

    • Collect all spilled material and cleanup debris in a labeled, sealed container for hazardous waste disposal.[3]

Waste Disposal
  • Classification: this compound and any materials contaminated with it must be treated as hazardous waste.[3]

  • Collection: Collect all waste, including empty containers, used PPE, and cleanup materials, in clearly labeled, sealed containers.

  • Disposal: All waste must be disposed of through an approved waste disposal plant and in accordance with all local, state, and federal regulations.[3][4] Do not allow the material to be released into the environment, as it is very toxic to aquatic life.[2][4]

Quantitative Data

The following table summarizes the known solubility of this compound.

SolventSolubility
DMF25 mg/mL
DMSO15 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL
Ethanol10 mg/mL
Source:[1][2]

Visualized Workflow

The following diagram illustrates the required workflow for the safe handling of this compound.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Engineering Control) cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep1 Review SDS prep2 Designate Work Area prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 Experiment Complete spill Spill Occurs handle2->spill clean2 Doff PPE clean1->clean2 clean3 Personal Hygiene clean2->clean3 disp1 Collect Hazardous Waste clean3->disp1 Dispose of Waste disp2 Store for Pickup disp1->disp2 spill_response Execute Spill Response Protocol spill->spill_response spill_response->clean1 After Cleanup

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.